molecular formula C28H44N4O11 B609005 Methyltetrazine-PEG8-acid

Methyltetrazine-PEG8-acid

Numéro de catalogue: B609005
Poids moléculaire: 612.7 g/mol
Clé InChI: JDJSAIBRQJQXLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyltetrazine-PEG8-acid is a PEG Linker

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N4O11/c1-24-29-31-28(32-30-24)25-2-4-26(5-3-25)43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-27(33)34/h2-5H,6-23H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJSAIBRQJQXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Methyltetrazine-PEG8-Acid Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precision and efficiency in molecular conjugation are paramount. This guide provides a comprehensive exploration of the mechanism, applications, and practical protocols for Methyltetrazine-PEG8-acid, a cornerstone reagent in the field of bioorthogonal chemistry.

The Core Reaction: Inverse-Electron Demand Diels-Alder (IEDDA) Cycloaddition

The click chemistry of this compound is fundamentally driven by an inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction.[1][2] In this reaction, the electron-deficient 1,2,4,5-tetrazine (B1199680) ring of the methyltetrazine moiety acts as the diene, and it rapidly and selectively reacts with an electron-rich, strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[1][]

This bioorthogonal ligation is a two-step process:

  • Cycloaddition: The tetrazine and TCO undergo a [4+2] cycloaddition to form a highly unstable dihydropyridazine (B8628806) intermediate.[1][4]

  • Retro-Diels-Alder Reaction: This intermediate then spontaneously undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N₂).[1][5] This step is the thermodynamic driving force for the reaction, resulting in the formation of a stable pyridazine (B1198779) product.[4]

A key advantage of this reaction is that it is catalyst-free, proceeding efficiently under mild, aqueous conditions (e.g., PBS buffer, pH 6-9) and at physiological temperatures (room temperature to 37°C), making it ideal for use in sensitive biological systems.[2][6]

Key Components and Their Roles

The efficacy of this compound as a bioconjugation reagent is due to its well-defined trifunctional structure:

  • Methyltetrazine Moiety: This is the reactive "engine" of the molecule. The methyl group provides a crucial balance between reactivity and stability. Compared to unsubstituted tetrazines, methyltetrazines exhibit enhanced stability in aqueous solutions, which is a significant advantage for biological applications.[2][7] While more electron-withdrawing groups can increase the reaction rate, they often compromise stability.[1]

  • PEG8 Spacer: The polyethylene (B3416737) glycol (PEG) linker, consisting of eight ethylene (B1197577) glycol units, serves several critical functions. It significantly increases the hydrophilicity and aqueous solubility of the entire molecule, preventing aggregation.[6][8] The PEG8 spacer also provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the labeled species.[8][9] Furthermore, PEGylation is known to improve the pharmacokinetics and biodistribution of therapeutic molecules by increasing their hydrodynamic radius, thereby reducing renal clearance and prolonging circulation time.[8][10]

  • Carboxylic Acid Group: The terminal carboxylic acid provides a versatile handle for conjugation to a wide range of biomolecules. In the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS), the carboxylic acid can be readily converted to an active ester, which then efficiently reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[10][11][12]

Quantitative Data

The reaction between methyltetrazine and TCO is renowned for its exceptionally fast kinetics, making it one of the most rapid bioorthogonal reactions currently available.[5][6]

ParameterValueNotesReferences
Second-Order Rate Constant (k₂) for Methyltetrazine-TCO Reaction 800 - 30,000 M⁻¹s⁻¹The rate is dependent on the specific structure and strain of the TCO derivative, as well as the substituents on the tetrazine ring.[2][4][2][4]
Reaction Conditions Aqueous buffers (e.g., PBS), pH 6-9; Room temperature (20-25°C) or 37°C.The reaction is biocompatible and does not require a catalyst.[2][6][2][6]
Stability Methyl-substituted tetrazines exhibit good stability in aqueous media.This makes them a reliable choice for applications that require a robust reagent.[2][2]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Two-Step Protein-Protein Conjugation

This protocol outlines the labeling of two different proteins and their subsequent conjugation.

Step 1: Activation of Protein 1 with a TCO-NHS Ester

  • Reagent Preparation:

    • Prepare a stock solution of the TCO-PEG-NHS ester (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

    • Prepare Protein 1 in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.

  • Activation:

    • Add a 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the Protein 1 solution.[7]

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.[5]

  • Purification:

    • Remove the excess, unreacted TCO-PEG-NHS ester using a spin desalting column.[5]

Step 2: Activation of Protein 2 with this compound

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and sulfo-NHS to room temperature.[10]

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.[10]

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and sulfo-NHS (e.g., 10 mg/mL) in ultrapure water.[10]

    • Prepare Protein 2 in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.

  • Activation and Conjugation:

    • Add the this compound stock solution to the Protein 2 solution to achieve a 10-20 fold molar excess.[10]

    • Add EDC and sulfo-NHS to the reaction mixture to a final concentration of 5 mM and 10 mM, respectively.[10]

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[10]

  • Purification:

    • Purify the Methyltetrazine-labeled Protein 2 using a spin desalting column to remove unreacted reagents.[5]

Step 3: IEDDA Click Reaction

  • Conjugation:

    • Mix the purified TCO-labeled Protein 1 and the Methyltetrazine-labeled Protein 2 in a 1:1 molar ratio.[5]

    • Incubate the mixture for 1 hour at room temperature with gentle rotation.[5]

  • Confirmation:

    • The final conjugate is now ready for use. Successful conjugation can be confirmed by techniques such as SDS-PAGE (observing a band shift), mass spectrometry (confirming the increased molecular weight), or HPLC.[13]

Visualizations

Reaction Mechanism

IEDDA_Mechanism cluster_reactants Reactants cluster_reaction IEDDA Cycloaddition cluster_products Products Methyltetrazine Methyltetrazine-PEG8-R Intermediate Dihydropyridazine Intermediate Methyltetrazine->Intermediate + TCO-R' TCO TCO-R' Product Stable Pyridazine Conjugate Intermediate->Product - N₂ N2 N₂ (gas) Intermediate->N2

Caption: The IEDDA reaction between Methyltetrazine and TCO.

Experimental Workflow

Conjugation_Workflow cluster_protein1 Protein 1 Arm cluster_protein2 Protein 2 Arm cluster_final Final Conjugation P1 Protein 1 (with -NH₂ groups) P1_TCO TCO-labeled Protein 1 P1->P1_TCO + TCO-NHS TCO_NHS TCO-NHS Ester Purify1 Purification (Spin Desalting) P1_TCO->Purify1 Mix Mix Labeled Proteins (1:1 molar ratio) Purify1->Mix P2 Protein 2 (with -NH₂ groups) P2_MeTet MeTet-labeled Protein 2 P2->P2_MeTet + MeTet-Acid, EDC, NHS MeTet_Acid This compound EDC_NHS EDC / sulfo-NHS Purify2 Purification (Spin Desalting) P2_MeTet->Purify2 Purify2->Mix Incubate Incubate 1 hr at RT Mix->Incubate Final_Product Final Protein-Protein Conjugate Incubate->Final_Product

Caption: Workflow for a two-step protein-protein conjugation.

Applications in Research and Drug Development

The unique characteristics of this compound chemistry have made it an invaluable tool in a variety of applications:

  • Antibody-Drug Conjugates (ADCs): This chemistry allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells and reducing off-target toxicity.[][15]

  • In Vivo Imaging: In pre-targeting strategies for PET or fluorescence imaging, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing methyltetrazine-labeled imaging agent is administered, which "clicks" to the antibody, providing a high-contrast image.[7][9]

  • Protein Labeling and Functionalization: Researchers can attach a variety of probes, such as fluorescent dyes or biotin, to proteins to study their interactions, localization, and function within living cells.[9][]

  • Surface Functionalization: Biomolecules can be attached to surfaces like nanoparticles and microarrays for the development of novel biosensors and diagnostic devices.[]

  • Drug Delivery: The PEGylated nature and bioorthogonal reactivity are leveraged to create advanced drug delivery systems.[6][16]

References

The Pivotal Role of the PEG8 Linker in Enhancing the Aqueous Solubility of Methyltetrazine-PEG8-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the eight-unit polyethylene (B3416737) glycol (PEG8) linker in modulating the solubility of the bioorthogonal reagent, Methyltetrazine-PEG8-acid. In the realm of bioconjugation and drug delivery, the precise control over the physicochemical properties of labeling and crosslinking agents is paramount. The inherent hydrophobicity of many small molecule bioorthogonal reagents, such as the parent Methyltetrazine-acid (B608996), can lead to challenges in aqueous environments, including aggregation and reduced bioavailability. This guide will explore the structural and functional contributions of the PEG8 linker, present available solubility data, detail experimental protocols for solubility determination, and illustrate the utility of this compound in relevant biological applications.

Introduction to this compound and the Importance of Solubility

This compound is a heterobifunctional linker that has gained significant traction in the fields of chemical biology and pharmaceutical sciences. It incorporates a highly reactive methyltetrazine moiety, which participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological systems without interfering with native biochemical processes. The terminal carboxylic acid group provides a convenient handle for conjugation to amine-containing molecules, such as proteins, peptides, and small molecule drugs, through the formation of a stable amide bond.

The solubility of such reagents is a critical parameter that dictates their utility. Poor aqueous solubility can lead to several experimental challenges:

  • Aggregation: Hydrophobic molecules tend to aggregate in aqueous buffers, which can quench their reactivity and lead to inaccurate experimental results.

  • Handling Difficulties: Insoluble compounds are difficult to dissolve and accurately dispense, leading to variability in experimental setups.

  • Reduced Bioavailability: In the context of in vivo applications, poor solubility can significantly limit the bioavailability and efficacy of a therapeutic or imaging agent.

The inclusion of a polyethylene glycol (PEG) linker is a widely adopted strategy to overcome these limitations.

The Role of the PEG8 Linker

The PEG8 linker in this compound is a monodisperse chain of eight ethylene (B1197577) glycol units. Its primary role is to impart favorable physicochemical properties to the parent methyltetrazine-acid core.

2.1. Mechanism of Solubility Enhancement

Polyethylene glycol is a hydrophilic polymer. The repeating ethylene oxide units (–CH₂–CH₂–O–) can form hydrogen bonds with water molecules.[1] This interaction creates a hydration shell around the PEG chain, effectively increasing the overall water solubility of the molecule to which it is attached. The flexible nature of the PEG chain also contributes to its solubilizing effect by disrupting intermolecular interactions that can lead to aggregation.[1]

2.2. Additional Benefits of the PEG8 Linker

Beyond enhancing solubility, the PEG8 linker offers several other advantages:

  • Reduced Steric Hindrance: The linker acts as a spacer, physically separating the methyltetrazine moiety from the conjugated biomolecule. This can be crucial for ensuring that the reactivity of the tetrazine is not impeded by the bulk of the conjugation partner.

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established method to increase the hydrodynamic radius of a molecule. This can lead to reduced renal clearance and a longer circulation half-life in vivo.

  • Lowered Immunogenicity: The "stealth" properties conferred by the PEG hydration shell can help to reduce the immunogenicity of the conjugated molecule.[1]

Quantitative Data on Solubility

CompoundStructureAqueous SolubilitySolubility in Organic SolventsReference(s)
Methyltetrazine-acid (Structure without PEG linker)Not explicitly stated; implied to be low.Soluble in DMSO, DMF, THF.[2][3][4]
Methyltetrazine-PEG4-acid (Structure with a 4-unit PEG linker)SolubleSoluble in Water, DMSO, DMF, DCM.[1][5][6]
This compound (Structure with an 8-unit PEG linker)Soluble. A value of 2.5 mg/mL (4.08 mM) has been reported for a suspended solution.Soluble in Water, DMSO, DCM, DMF.[7]
Methyltetrazine-PEG12-acid (Structure with a 12-unit PEG linker)SolubleNot explicitly stated, but expected to be similar to other PEGylated versions.[8]

Note: The solubility of Methyltetrazine-acid in aqueous solutions is not explicitly quantified in the provided search results, but its solubility profile in organic solvents suggests it is significantly less hydrophilic than its PEGylated counterparts.

The data clearly indicates a trend where the inclusion and extension of the PEG linker correlates with increased aqueous solubility.

Experimental Protocols for Solubility Determination

For researchers wishing to quantify the solubility of this compound or related compounds, the following experimental protocol, based on the widely used shake-flask method, can be employed.

4.1. Principle of the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a compound. It involves creating a saturated solution of the compound in a given solvent by allowing it to equilibrate with an excess of the solid compound over a defined period. The concentration of the dissolved compound in the supernatant is then determined analytically.

4.2. Materials and Reagents

  • This compound (or other compound of interest)

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrumentation (e.g., HPLC-UV or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes for standard preparation

4.3. Detailed Methodology

  • Preparation of the Test Sample: Add an excess amount of the solid compound to a vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Addition of Solvent: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. For finer particles, centrifugation at a controlled temperature is recommended to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

    • Analysis: Analyze the filtered supernatant and the standard solutions using a suitable analytical method.

      • HPLC-UV: This is a highly sensitive and specific method. A calibration curve is generated by plotting the peak area against the concentration of the standard solutions. The concentration of the unknown sample is then determined from this curve.

      • UV-Vis Spectrophotometry: If the compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve is created by plotting absorbance at a specific wavelength against the concentration of the standards.

  • Calculation: The solubility is reported as the determined concentration of the saturated solution (e.g., in mg/mL or mM).

Visualizing the Role of this compound

5.1. Signaling Pathways and Experimental Workflows

The primary application of this compound is in bioconjugation. The following diagrams illustrate its structure and a typical experimental workflow for labeling a protein of interest.

G Structure of this compound cluster_0 Methyltetrazine Moiety cluster_1 PEG8 Linker cluster_2 Carboxylic Acid MTZ Methyltetrazine PEG8 (-O-CH2-CH2-)8 MTZ->PEG8 Acid -COOH PEG8->Acid

Caption: Molecular components of this compound.

G Bioconjugation Workflow A Protein of Interest (-NH2) D Amide Bond Formation A->D B This compound (-COOH) C EDC/NHS Activation B->C C->D E Protein-PEG8-Methyltetrazine Conjugate D->E G IEDDA Click Reaction E->G F TCO-modified Molecule F->G H Final Labeled Product G->H

Caption: Experimental workflow for protein labeling.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Methyltetrazine-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyltetrazine-PEG8-acid, a heterobifunctional linker integral to advancements in bioconjugation, targeted drug delivery, and proteomics. This document details a plausible synthetic pathway for this compound, its key chemical properties, and established experimental protocols for its application in amide bond formation and bioorthogonal tetrazine-TCO ligation. Quantitative data is presented in structured tables for clarity, and critical workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

This compound is a versatile chemical tool that combines three key functional components: a reactive methyltetrazine moiety, a hydrophilic octaethylene glycol (PEG8) spacer, and a terminal carboxylic acid. This unique architecture allows for a two-step conjugation strategy, making it an invaluable linker for the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[1][2]. The methyltetrazine group participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner, a cornerstone of "click chemistry"[3]. The carboxylic acid provides a versatile handle for conjugation to primary amines on proteins, peptides, or other molecules through stable amide bond formation[][5]. The intervening PEG8 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate[].

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C28H44N4O11[]
Molecular Weight 612.7 g/mol []
CAS Number 2183440-33-5[]
Purity ≥95%[]
Appearance Solid
Solubility Water, DMSO, DCM, DMF[]
Storage -20°C, protected from light and moisture[]

Synthesis of this compound: A Proposed Pathway

  • Synthesis of a Methyltetrazine Precursor: Formation of a stable methyltetrazine derivative with a functional handle for PEGylation.

  • PEGylation: Attachment of the PEG8 chain to the methyltetrazine precursor.

  • Functional Group Transformation: Conversion of the terminal group of the PEG chain to a carboxylic acid.

A generalized workflow for this proposed synthesis is illustrated below.

G cluster_0 Stage 1: Methyltetrazine Synthesis cluster_1 Stage 2: PEGylation cluster_2 Stage 3: Hydrolysis Acetonitrile (B52724) Acetonitrile Methyltetrazine_intermediate 3-Methyl-1,2,4,5-tetrazine Intermediate Acetonitrile->Methyltetrazine_intermediate [1] Catalyst (e.g., Zn(OTf)2) [2] Oxidizing Agent Hydrazine (B178648) Hydrazine Hydrazine->Methyltetrazine_intermediate PEGylated_tetrazine Methyltetrazine-PEG8-COOtBu Methyltetrazine_intermediate->PEGylated_tetrazine Coupling Reaction PEG8_ester HO-PEG8-COOtBu PEG8_ester->PEGylated_tetrazine Final_Product This compound PEGylated_tetrazine->Final_Product Acid Hydrolysis (e.g., TFA)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

The following is a generalized, multi-step protocol for the synthesis of this compound based on established chemical principles.

Step 1: Synthesis of a Functionalized Methyltetrazine Intermediate

This step would likely involve the reaction of acetonitrile with hydrazine in the presence of a catalyst, followed by oxidation to form the tetrazine ring. A plausible precursor would be a methyltetrazine with a functional group amenable to PEGylation, such as a hydroxyl or amino group.

  • Reaction Setup: Combine acetonitrile and a suitable hydrazine derivative in an appropriate solvent under an inert atmosphere.

  • Catalysis: Add a Lewis acid catalyst (e.g., Zinc Triflate).

  • Reaction: Stir the mixture at a specified temperature for a set duration.

  • Oxidation: Introduce an oxidizing agent (e.g., sodium nitrite (B80452) in acidic conditions) to form the tetrazine ring.

  • Purification: Purify the resulting methyltetrazine intermediate using column chromatography.

Step 2: PEGylation of the Methyltetrazine Intermediate

The functionalized methyltetrazine is then coupled to a protected PEG8 chain. In this example, a tert-butyl ester-protected PEG8-acid is used.

  • Reagent Preparation: Dissolve the methyltetrazine intermediate and HO-PEG8-COOtBu in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Coupling: Add a coupling reagent (e.g., DCC/DMAP or HATU/DIPEA).

  • Reaction: Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.

  • Workup and Purification: Quench the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield Methyltetrazine-PEG8-COOtBu.

Step 3: Hydrolysis to this compound

The final step is the deprotection of the carboxylic acid.

  • Deprotection: Dissolve the Methyltetrazine-PEG8-COOtBu in a suitable solvent (e.g., DCM).

  • Acidolysis: Add trifluoroacetic acid (TFA) and stir at room temperature.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Purification: Purify the final product, this compound, by preparative HPLC or recrystallization.

Applications and Experimental Protocols

This compound is a powerful tool for bioconjugation due to its dual reactivity. The following sections provide detailed protocols for its two primary applications.

Amide Bond Formation with Primary Amines

The carboxylic acid moiety of this compound can be activated to react with primary amines on biomolecules to form a stable amide bond.

Coupling ReagentTypical Yield (%)Purity (%)AdvantagesDisadvantages
EDC/NHS >85>95Water-soluble byproducts, mild conditionsLess stable at neutral pH
HATU >90>98High efficiency, fast reaction timesHigher cost
DCC/NHS >80>95High activation efficiencyInsoluble DCU byproduct requires filtration

This protocol describes the conjugation of this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in reaction buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound (10-20 fold molar excess over the protein), EDC (2-fold molar excess over the linker), and Sulfo-NHS (5-fold molar excess over the linker) in reaction buffer.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer.

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification Linker This compound Activated_Linker Activated NHS Ester Linker->Activated_Linker EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Linker Conjugate Protein-NH-CO-PEG8-Methyltetrazine Activated_Linker->Conjugate Protein Protein-NH2 Protein->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Desalting Column

Caption: Workflow for amide coupling of this compound to a protein.

Tetrazine-TCO Bioorthogonal Ligation

The methyltetrazine moiety reacts specifically and rapidly with a trans-cyclooctene (TCO) group via an inverse-electron-demand Diels-Alder cycloaddition. This reaction is highly bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native cellular processes.

ReactantsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)ConditionsReference
Methyltetrazine & TCO~1,000 - 30,000Aqueous buffer, room temperature[3]
General Tetrazine & TCOup to 1 x 10⁶Varies with tetrazine substitution[3]

This protocol describes the "click" reaction between a tetrazine-functionalized molecule (prepared as in section 4.1.2) and a TCO-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Tetrazine-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-functionalized molecule (e.g., TCO-dye) in a compatible solvent (e.g., DMSO)

Procedure:

  • Reaction Setup:

    • To the solution of the tetrazine-functionalized molecule, add the TCO-functionalized molecule. A slight molar excess (1.1 to 2-fold) of the TCO-reagent is typically used.

  • Reaction:

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within minutes.

  • Analysis and Purification (if necessary):

    • The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine or by analytical techniques such as LC-MS or SDS-PAGE.

    • If necessary, purify the final conjugate to remove any unreacted TCO-molecule using size-exclusion chromatography.

G cluster_0 Reactants cluster_1 Click Reaction Tetrazine_Molecule Molecule-Methyltetrazine Final_Conjugate Molecule-Conjugate-Molecule Tetrazine_Molecule->Final_Conjugate iEDDA Cycloaddition TCO_Molecule TCO-Molecule TCO_Molecule->Final_Conjugate

References

An In-depth Technical Guide to Methyltetrazine-PEG8-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-PEG8-acid, a heterobifunctional linker at the forefront of bioconjugation chemistry. Designed for both beginners and experienced researchers, this document details the core principles, experimental protocols, and applications of this versatile reagent, with a focus on its role in creating precisely engineered biomolecular conjugates for therapeutic and diagnostic applications.

Core Concepts: Understanding this compound

This compound is a powerful tool in the bioconjugator's toolbox, enabling the efficient and specific linkage of biomolecules. Its structure is composed of three key functional components:

  • Methyltetrazine Moiety: This is the bioorthogonal reactive group. The "methyl" group enhances the stability of the tetrazine ring.[1] This moiety participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group.[2] This "click chemistry" reaction is highly efficient in biological media and does not require cytotoxic catalysts.[3]

  • PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic and flexible linker.[4] This component enhances the aqueous solubility of the molecule and its conjugates, reduces non-specific binding, and minimizes steric hindrance between the conjugated molecules.[1][4]

  • Carboxylic Acid Group: This terminal group provides a versatile handle for covalently attaching the linker to primary amine groups (e.g., lysine (B10760008) residues on proteins and antibodies) through the formation of a stable amide bond.[1] This reaction requires activation with coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1]

The combination of these three components allows for a two-step conjugation strategy, providing precise control over the creation of complex biomolecular architectures.

Physicochemical and Kinetic Data

For reproducible results, it is crucial to understand the properties of this compound and the kinetics of its key reactions.

PropertyValueReference(s)
Chemical Formula C28H44N4O11
Molecular Weight 612.68 g/mol
Appearance Red crystalline solid[5]
Purity Typically ≥95% (HPLC)[5]
Solubility Soluble in Water, DMSO, DMF, DCM, THF, Chloroform[5]
Storage Conditions Store at -20°C, desiccated. Stable for up to 3 years in powder form.[6]

The reaction between the methyltetrazine moiety and a trans-cyclooctene (TCO) is characterized by its exceptional speed.

Reaction ParameterValueReference(s)
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)[2]
Second-Order Rate Constant (Tz-TCO Ligation) ~2000 M⁻¹s⁻¹ (in 9:1 methanol/water)[7]
Byproducts Dinitrogen gas (N₂)[2]

Experimental Protocols

This section provides detailed methodologies for the two key stages of bioconjugation using this compound: activation and conjugation to an amine-containing biomolecule, and the subsequent bioorthogonal reaction with a TCO-modified molecule.

Protocol 1: Amine Conjugation via Carboxylic Acid Activation

This protocol details the steps for conjugating this compound to a protein or antibody through its primary amine groups.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired molar excess of this compound with EDC and Sulfo-NHS in the Activation Buffer. A common starting molar ratio is 1:1.2:1.2 (this compound:EDC:Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Biomolecule:

    • Immediately add the activated Methyltetrazine-PEG8-NHS ester solution to the biomolecule solution. A typical molar excess of the linker to the protein is 10-20 fold.

    • Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the reaction with the primary amines.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography (SEC).

Protocol 2: Bioorthogonal Ligation with a TCO-Modified Molecule

This protocol describes the "click" reaction between the newly formed methyltetrazine-functionalized biomolecule and a molecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • Methyltetrazine-functionalized biomolecule (from Protocol 1)

  • TCO-functionalized molecule (e.g., a fluorescent dye, drug molecule, or another biomolecule)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Ensure the methyltetrazine-functionalized biomolecule is in a suitable reaction buffer at a known concentration.

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

  • iEDDA "Click" Reaction:

    • Add the TCO-functionalized molecule to the solution of the methyltetrazine-functionalized biomolecule. A slight molar excess (e.g., 1.5 equivalents) of the TCO-molecule is often used to ensure complete reaction.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (around 520-540 nm).[8]

  • Purification of the Final Conjugate:

    • If necessary, purify the final conjugate from excess TCO-functionalized molecule and any byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Key Applications and Workflows

The unique reactivity of this compound makes it a valuable reagent in a wide range of applications, from fundamental biological research to the development of novel therapeutics and diagnostics.

Antibody-Drug Conjugate (ADC) Development

A primary application of this compound is in the construction of ADCs. The linker allows for the precise attachment of a potent cytotoxic drug to a monoclonal antibody, creating a targeted therapeutic agent.

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Attachment cluster_2 Step 3: Bioorthogonal Ligation Antibody Antibody Tz-Antibody Tetrazine-Modified Antibody Antibody->Tz-Antibody EDC/NHS Activated MT-PEG8-Acid Activated This compound Activated MT-PEG8-Acid->Tz-Antibody ADC Antibody-Drug Conjugate Tz-Antibody->ADC TCO-Drug TCO-Modified Drug TCO-Drug->ADC iEDDA 'Click' Reaction Pretargeted_Imaging_Workflow cluster_0 Phase 1: Targeting cluster_1 Phase 2: Imaging Probe Administration cluster_2 Phase 3: Imaging Administer_TCO_Ab Administer TCO-Antibody Accumulation Antibody Accumulates at Target Site Administer_TCO_Ab->Accumulation Clearance1 Unbound Antibody Clears Accumulation->Clearance1 Administer_Tz_Probe Administer Radiolabeled Methyltetrazine Probe Clearance1->Administer_Tz_Probe Click_Reaction In Vivo 'Click' Reaction at Target Site Administer_Tz_Probe->Click_Reaction Clearance2 Unbound Probe Clears Rapidly Click_Reaction->Clearance2 Imaging High-Contrast PET/SPECT Imaging Clearance2->Imaging Nanoparticle_Functionalization NP_Amine Amine-Functionalized Nanoparticle NP_Tz Tetrazine-Functionalized Nanoparticle NP_Amine->NP_Tz MT_PEG8_Acid This compound Activation EDC / NHS Activation MT_PEG8_Acid->Activation Activation->NP_Tz Targeted_NP Targeted Nanoparticle NP_Tz->Targeted_NP TCO_Ligand TCO-Modified Targeting Ligand TCO_Ligand->Targeted_NP iEDDA 'Click'

References

An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder Reactions with Methyltetrazine-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inverse-electron-demand Diels-Alder (iEDDA) reaction, focusing on the application of Methyltetrazine-PEG8-acid. This powerful bioorthogonal conjugation tool is instrumental in advancing targeted therapeutics, molecular imaging, and complex biomolecular assembly.

Core Principles of the Tetrazine iEDDA Reaction

The inverse-electron-demand Diels-Alder (iEDDA) reaction is a cornerstone of bioorthogonal chemistry, enabling rapid and specific covalent bond formation in complex biological environments without the need for a catalyst.[1][2] This reaction involves a [4+2] cycloaddition between an electron-deficient diene, in this case, a 1,2,4,5-tetrazine, and an electron-rich dienophile, typically a strained alkene like trans-cyclooctene (B1233481) (TCO).[1][2]

The reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2] The process proceeds through a concerted [4+2] cycloaddition to form a transient bicyclic intermediate. This is followed by an irreversible retro-Diels-Alder reaction that releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[1][2][3]

Key attributes of the iEDDA reaction include:

  • Exceptional Kinetics: It is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[4][5]

  • High Specificity and Bioorthogonality: Tetrazines and strained alkenes react selectively with each other, ignoring the vast array of other functional groups present in biological systems.[1][4]

  • Biocompatibility: The reaction proceeds efficiently under mild, aqueous conditions (physiological pH and temperature) without the need for cytotoxic catalysts like copper.[3]

This compound: A Versatile Heterobifunctional Linker

This compound is a precisely engineered molecule for bioconjugation, featuring three key components:

  • Methyltetrazine Moiety: This electron-deficient ring system is the reactive "handle" for the iEDDA reaction. The methyl group enhances the stability of the tetrazine ring compared to unsubstituted or electron-withdrawing group-substituted tetrazines.[6]

  • PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol (PEG) linker is a hydrophilic spacer that improves the aqueous solubility of the molecule and its conjugates.[7][8] It also provides flexibility and spatial separation, minimizing steric hindrance and helping to preserve the native conformation and function of conjugated biomolecules.[]

  • Terminal Carboxylic Acid: This functional group allows for the covalent attachment of the linker to primary amines (e.g., lysine (B10760008) residues on proteins and antibodies) through the formation of a stable amide bond, following activation with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[7][]

Quantitative Data

The efficiency of the iEDDA reaction is paramount for its application in biological systems, where reactants are often present at low concentrations. The following tables summarize key quantitative data regarding the kinetics, yield, and stability of methyltetrazine-based iEDDA reactions.

Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Conditions
3,6-di(2-pyridyl)-s-tetrazine and trans-cyclooctene~20009:1 Methanol:Water
Tetrazine and conformationally strained TCOup to 3.3 x 10⁶Aqueous solution
Tetrazine carbamate (B1207046) and sTCO-acid23,800 ± 40025% Acetonitrile/PBS
Monoaryltetrazines and TCO6000Water, 37°C

Table 1: Representative second-order rate constants for tetrazine iEDDA reactions. The reaction between tetrazines and TCO is exceptionally fast, allowing for efficient labeling at low micromolar concentrations.[3][6][11]

Parameter Observation Conditions
Reaction Yield >94% - 97%Equimolar reactants (TCO-antibody and ¹⁸F-labeled tetrazine) at room temperature.[12] Nearly quantitative at low µM concentrations.[13]
Stability of Methyltetrazine Electron-donating groups (like methyl) generally enhance stability.Pyridyl and phenyl substituted (electron-rich) tetrazines show >75% remaining after 12 hours at 37°C in 1:9 DMSO/PBS (pH 7.4).[6]
Stability of Dihydropyridazine Product Stable in water, with slow isomerization/oxidation to a more stable pyridazine (B1198779) form over hours to days.[6][11][14]The conversion can be accelerated by heating in an aqueous solution in the presence of air.[14][15]
In Vivo Stability of Conjugate ¹⁸F-labeled tetrazine-TCO conjugate showed 63% intact after 4 hours in vivo.Murine model.

Table 2: Reaction Yield and Stability Data for Tetrazine-TCO Ligation Products.

Experimental Protocols

This section provides detailed methodologies for the two key stages of bioconjugation using this compound: activation of the carboxylic acid and conjugation to an amine-containing biomolecule, followed by the iEDDA reaction with a TCO-modified molecule.

Protocol 1: Two-Step Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein (e.g., an antibody) via its primary amines, followed by the bioorthogonal reaction with a TCO-functionalized molecule.

A. Activation of this compound and Conjugation to Protein

  • Materials:

    • This compound

    • Protein of interest (in an amine-free buffer, e.g., PBS)

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Anhydrous DMSO

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

    • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Procedure:

    • Reagent Preparation: Equilibrate this compound, EDC, and Sulfo-NHS to room temperature. Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. Prepare fresh stock solutions of EDC and Sulfo-NHS in ultrapure water or Activation Buffer (e.g., 10 mg/mL).

    • Protein Preparation: Prepare the protein to be conjugated at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

    • Activation and Conjugation:

      • To the protein solution, add the this compound stock solution to achieve the desired molar excess (typically 10-20 fold excess relative to the protein).

      • Add EDC and Sulfo-NHS to the reaction mixture. A typical starting concentration is 5 mM EDC and 10 mM Sulfo-NHS.

      • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

    • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

    • Purification: Remove excess, unreacted this compound and crosslinking reagents using a desalting column equilibrated with a suitable buffer, such as PBS at pH 7.4.

B. iEDDA Reaction with a TCO-Containing Molecule

  • Materials:

    • Purified Protein-Methyltetrazine-PEG8 conjugate

    • TCO-containing molecule (e.g., fluorescent dye, drug molecule)

    • Compatible solvent (e.g., DMSO)

  • Procedure:

    • Reagent Preparation: Dissolve the TCO-containing molecule in a compatible solvent like DMSO.

    • Click Reaction: Add the TCO-containing molecule to the purified protein-Methyltetrazine-PEG8 conjugate. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.

    • Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within minutes.

    • Final Purification (Optional): If necessary, purify the final conjugate to remove any excess TCO-containing molecule using size-exclusion chromatography.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the core chemical transformations and a typical experimental workflow for creating an antibody-drug conjugate (ADC) using this compound.

iEDDA_Mechanism cluster_reactants Reactants cluster_transition [4+2] Cycloaddition cluster_products Products Tet Methyltetrazine-PEG8-Biomolecule TS Unstable Bicyclic Intermediate Tet->TS + TCO TCO-Payload TCO->TS N2 N₂ (gas) Conj Stable Dihydropyridazine Conjugate TS->Conj - N₂ (Retro-Diels-Alder) ADC_Workflow cluster_antibody_mod Antibody Modification cluster_linker_mod Drug-Linker Synthesis cluster_final_conj Final ADC Assembly Ab 1. Start with Targeting Antibody (e.g., anti-HER2) Ab_TCO 2. Conjugate TCO to Antibody (Amine coupling) Ab->Ab_TCO TCO_NHS TCO-PEG-NHS Ester TCO_NHS->Ab_TCO Purify_Ab 3. Purify Ab-TCO Conjugate Ab_TCO->Purify_Ab Click 7. iEDDA 'Click' Reaction Purify_Ab->Click Drug 4. Cytotoxic Drug (Payload with amine) Drug_MTz 5. Conjugate Drug to Linker (Amide bond formation) Drug->Drug_MTz MTz This compound EDC_NHS EDC / NHS Activation MTz->EDC_NHS EDC_NHS->Drug_MTz Purify_Drug 6. Purify Drug-Linker Purify_Drug->Click ADC 8. Final ADC Click->ADC Purify_ADC 9. Purify and Characterize ADC ADC->Purify_ADC Pretargeting_Signaling cluster_step1 Step 1: Pre-targeting (Systemic Administration) cluster_step2 Step 2: Bioorthogonal Ligation (Systemic Administration) cluster_step3 Step 3: Therapeutic Action Ab_TCO TCO-modified Antibody (e.g., anti-HER2) HER2 HER2 Receptor Ab_TCO->HER2 Binds to Click iEDDA Reaction (in vivo) Ab_TCO->Click Accumulates at tumor and waits for... TumorCell HER2+ Cancer Cell MTz_Drug Methyltetrazine-PEG8-Drug MTz_Drug->Click Reacts with Internalization Receptor-Mediated Internalization Click->Internalization Forms ADC in situ DrugRelease Payload Release Internalization->DrugRelease Leads to Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis Induces

References

An In-depth Technical Guide to Methyltetrazine-PEG8-acid: A Versatile Tool for Bioorthogonal Ligation and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, targeted drug delivery, and molecular imaging, the need for precise and efficient molecular tools is paramount. Methyltetrazine-PEG8-acid has emerged as a key enabling reagent, offering a powerful combination of bioorthogonal reactivity, enhanced aqueous solubility, and versatile conjugation capabilities. This technical guide provides a comprehensive overview of the core features, benefits, and applications of this compound, supplemented with quantitative data, detailed experimental protocols, and workflow visualizations to support its practical implementation in research and development.

This compound is a heterobifunctional linker that incorporates three key components: a methyltetrazine moiety, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal carboxylic acid. The methyltetrazine group is the cornerstone of its bioorthogonal reactivity, participating in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2][][4] The PEG8 spacer significantly enhances the hydrophilicity and solubility of the molecule and any subsequent conjugates in aqueous buffers.[2][5][6] This flexible spacer also minimizes steric hindrance, facilitating efficient conjugation between large biomolecules.[1][6] The terminal carboxylic acid provides a versatile handle for covalent attachment to primary amines on proteins, antibodies, or other biomolecules through stable amide bond formation.[1][]

This unique combination of features makes this compound an invaluable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the construction of targeted imaging probes, and the functionalization of surfaces and nanoparticles.[1][][8]

Core Features and Chemical Properties

This compound is a versatile building block for advanced bioconjugation strategies. Its key features are summarized below.

FeatureDescriptionReferences
Molecular Formula C₂₈H₄₄N₄O₁₁[5]
Molecular Weight 612.67 g/mol [5][9]
CAS Number 2183440-33-5[1][][5][9]
Purity Typically >95%[2][][5]
Physical Form Red oil[2]
Solubility Soluble in water, DMSO, DMF, DCM[2][5]
Storage Store at -20°C, protected from light and moisture[1][2][5]

Key Benefits and Applications

The unique molecular architecture of this compound provides several key benefits, making it a preferred choice for a variety of applications in research and drug development.

Benefits:

  • Biocompatibility: The iEDDA reaction is bioorthogonal and catalyst-free, making it suitable for applications in living systems.[2][10]

  • Ultrafast Kinetics: The reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, enabling efficient labeling at low concentrations.[2][10][11]

  • High Specificity: The methyltetrazine-TCO ligation is highly selective, with no cross-reactivity with other functional groups found in biological systems.[2][12]

  • Enhanced Solubility: The hydrophilic PEG8 spacer improves the aqueous solubility of the molecule and its conjugates.[1][2][5]

  • Reduced Steric Hindrance: The flexible PEG linker minimizes steric interference, facilitating conjugation between large biomolecules.[1][6]

  • Dual Functionality: The presence of both a bioorthogonal handle (methyltetrazine) and a traditional conjugation group (carboxylic acid) allows for versatile, multi-step conjugation strategies.[1]

Applications:

  • Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[1]

  • Probe Development: It facilitates the construction of tetrazine-modified probes for various imaging modalities and diagnostic assays.[1]

  • Bioconjugation: It enables the coupling of a wide range of biomolecules, including proteins, peptides, and nucleic acids.[1][]

  • Drug Delivery: It supports the development of multifunctional drug delivery systems with improved circulation times and targeting capabilities.[1][]

  • Surface Functionalization: It can be used to modify the surfaces of nanoparticles, microarrays, and other materials for various biomedical applications.[]

  • In Vivo Imaging: The bioorthogonal nature of the methyltetrazine-TCO reaction makes it ideal for pre-targeted imaging strategies in living organisms.[13][14][15]

Quantitative Data

The efficiency of the bioorthogonal ligation using this compound is underscored by its rapid reaction kinetics. The following table summarizes key quantitative data related to the methyltetrazine-TCO reaction.

ParameterValueConditionsSource
Second-Order Rate Constant (k) ~1000 M⁻¹s⁻¹Methyl-substituted tetrazines with TCO[11][16]
> 800 M⁻¹s⁻¹General[16]
up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO[16]
Reaction pH 6.0 - 9.0PBS buffer[10][16]
Reaction Temperature Room temperature (20-25°C) is generally sufficient. Can be performed at 4°C to 37°C.[10][16]
Reaction Time 10 - 60 minutesAt room temperature[17]
30 - 120 minutesAt 4°C[17]

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using this compound and TCO-NHS ester

This protocol outlines the conjugation of two proteins (Protein A and Protein B) using a heterobifunctional linker strategy. Protein A is first modified with this compound via amide coupling, and Protein B is modified with a TCO-NHS ester. The two modified proteins are then conjugated via the bioorthogonal iEDDA reaction.

Materials:

  • This compound

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS ester)

  • Protein A and Protein B

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns

Procedure:

Step 1: Modification of Protein A with this compound

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and sulfo-NHS to room temperature.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mg/mL stock solution of EDC in ultrapure water.

    • Prepare a 10 mg/mL stock solution of sulfo-NHS in ultrapure water.

  • Protein Preparation:

    • Dissolve Protein A in Reaction Buffer to a concentration of 1-5 mg/mL. If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a spin desalting column.

  • Activation and Conjugation:

    • Add the this compound stock solution to the Protein A solution to achieve a 10-20 fold molar excess relative to the protein.

    • Add EDC and sulfo-NHS to the reaction mixture to a final concentration of 5 mM and 10 mM, respectively.[18]

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[18]

  • Purification:

    • Remove excess, unreacted this compound and crosslinking reagents using a spin desalting column equilibrated with Reaction Buffer.[18][19]

Step 2: Modification of Protein B with TCO-NHS ester

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM solution of TCO-PEG-NHS ester in anhydrous DMSO.[19]

  • Protein Preparation:

    • Dissolve 100 µg of Protein B in 100 µL of PBS-based solution and add 5 µL of 1 M NaHCO₃.[12]

  • Conjugation:

    • Add 20 nmol of the TCO-PEG-NHS ester solution to the Protein B solution.[12]

    • Incubate the reaction mixture for 60 minutes at room temperature.[12]

  • Purification:

    • Remove non-reactive TCO-PEG-NHS ester using a spin desalting column.[12]

Step 3: Bioorthogonal Ligation of Modified Proteins

  • Reaction Setup:

    • Mix the purified Methyltetrazine-Protein A conjugate with the purified TCO-Protein B conjugate in a 1:1 molar ratio. A slight excess (1.1 to 1.5 equivalents) of one reagent can be used to drive the reaction to completion.[10]

  • Incubation:

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[19] The reaction progress can be monitored by the disappearance of the tetrazine absorbance at around 520-540 nm.[19]

  • Purification (Optional):

    • If necessary, the final protein-protein conjugate can be purified from any unreacted components using size-exclusion chromatography.[16]

Protocol 2: Live-Cell Labeling

This protocol provides a general workflow for labeling the surface of live cells that have been metabolically or genetically engineered to express a TCO-modified protein or glycan.

Materials:

  • Cy5-Methyltetrazine-PEG8-acid conjugate (or other fluorescently labeled this compound)

  • Live cells expressing TCO on the cell surface

  • Cell culture medium (e.g., DMEM)

  • Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of the fluorescent this compound conjugate in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Culture cells expressing the TCO handle to the desired confluency.

    • Gently wash the cells 2-3 times with pre-warmed PBS or HBSS to remove any residual media components.

  • Labeling Reaction:

    • Dilute the fluorescent this compound stock solution in cell culture medium to a final concentration of 1-3 µM.[11]

    • Add the labeling medium to the cells.

    • Incubate for 10-30 minutes at 37°C.[11]

  • Washing:

    • Remove the labeling medium and wash the cells 2-3 times with PBS or HBSS to remove any unbound probe.[11]

  • Imaging:

    • The cells are now ready for visualization by fluorescence microscopy.

Visualizations

Experimental Workflow: Two-Step Protein-Protein Conjugation

G Workflow for Two-Step Protein-Protein Conjugation cluster_0 Protein A Modification cluster_1 Protein B Modification cluster_2 Bioorthogonal Ligation ProtA Protein A ConjugateA Conjugate to Protein A ProtA->ConjugateA MeTetPEG8 This compound Activate Activate Carboxylic Acid MeTetPEG8->Activate EDC_NHS EDC / sulfo-NHS EDC_NHS->Activate Activate->ConjugateA PurifyA Purify MeTet-PEG8-Protein A ConjugateA->PurifyA Mix Mix Modified Proteins PurifyA->Mix ProtB Protein B ConjugateB Conjugate to Protein B ProtB->ConjugateB TCO_NHS TCO-NHS ester TCO_NHS->ConjugateB PurifyB Purify TCO-Protein B ConjugateB->PurifyB PurifyB->Mix FinalProduct Protein A - Protein B Conjugate Mix->FinalProduct G Mechanism of the iEDDA Reaction MeTet Methyltetrazine Transition [4+2] Cycloaddition MeTet->Transition TCO trans-Cyclooctene (TCO) TCO->Transition Intermediate Unstable Dihydropyridazine Intermediate Transition->Intermediate Retro Retro-Diels-Alder Intermediate->Retro Product Stable Pyridazine Product Retro->Product N2 Nitrogen Gas (N₂) Retro->N2 release

References

Methyltetrazine-PEG8-acid: An In-depth Technical Guide for Chemical Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-acid is a heterobifunctional linker that has emerged as a powerful tool in the field of chemical biology. Its unique architecture, featuring a reactive methyltetrazine moiety, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, enables the precise and efficient construction of complex bioconjugates. This guide provides a comprehensive overview of the core applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its use in research and drug development.

The primary utility of this compound lies in its dual functionality. The carboxylic acid group allows for straightforward conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through stable amide bond formation. The methyltetrazine group participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal "click chemistry" reaction, with strained alkenes like trans-cyclooctene (B1233481) (TCO). This reaction is exceptionally fast, highly specific, and can be performed in complex biological environments without interfering with native cellular processes.[1][2][3] The PEG8 spacer enhances aqueous solubility, improves pharmacokinetics, and provides spatial separation between the conjugated molecules.[2][3]

Core Properties and Reactivity

This compound is a versatile reagent for bioconjugation, offering a balance of reactivity and stability.[4] The methyl group on the tetrazine ring enhances its stability in aqueous solutions compared to unsubstituted tetrazines, a crucial feature for multi-step procedures and in vivo applications.[5]

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C28H44N4O11[4]
Molecular Weight 612.68 g/mol [1]
Appearance Red solid/oil
Solubility Water, DMSO, DMF, DCM[4]
Storage Conditions -20°C, desiccated, protected from light[2][4]
Reaction Kinetics

The iEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known.[6] While the exact second-order rate constant can vary depending on the specific TCO derivative and reaction conditions, tetrazine-PEG linkers have reported reaction rates of approximately 2000 M⁻¹s⁻¹.[1]

ReactantsSecond-Order Rate Constant (k₂)ConditionsReference(s)
Tetrazine-PEG~2000 M⁻¹s⁻¹9:1 Methanol/Water[1]
3,6-di(2-pyridyl)-s-tetrazine and trans-cyclooctene~2000 M⁻¹s⁻¹9:1 Methanol/Water[7]
Tetrazine and conformationally strained TCOup to 3.3 x 10⁶ M⁻¹s⁻¹Aqueous solution[7]

Applications in Chemical Biology

The unique properties of this compound make it a valuable tool for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the development of proteolysis-targeting chimeras (PROTACs), and advanced cellular and in vivo imaging.

Antibody-Drug Conjugates (ADCs)

This compound serves as a key component in the modular synthesis of ADCs, which are designed to deliver potent cytotoxic drugs directly to cancer cells.[2][3] The linker connects the tumor-targeting antibody to the therapeutic payload.

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug-Linker Synthesis cluster_2 Step 3: Bioorthogonal Ligation Ab Antibody Ab_TCO TCO-Modified Antibody Ab->Ab_TCO Lysine ε-amino groups TCO_NHS TCO-NHS Ester TCO_NHS->Ab_TCO ADC Antibody-Drug Conjugate (ADC) Ab_TCO->ADC iEDDA Click Chemistry Drug Drug Payload (amine-containing) Drug_Linker Drug-Linker Conjugate Drug->Drug_Linker MeTz_Acid This compound MeTz_Acid->Drug_Linker EDC_NHS EDC, NHS EDC_NHS->Drug_Linker Drug_Linker->ADC

Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can be used as a versatile linker to connect the target-binding ligand and the E3 ligase ligand.[8][9]

PROTAC_Workflow cluster_0 Component Synthesis cluster_1 Linker Activation & Conjugation cluster_2 Final PROTAC Assembly Target_Ligand Target Protein Ligand (amine-containing) Target_Linker Target-Linker Conjugate Target_Ligand->Target_Linker E3_Ligand E3 Ligase Ligand (TCO-modified) PROTAC PROTAC Molecule E3_Ligand->PROTAC MeTz_Acid This compound Activated_Linker Activated Linker (NHS Ester) MeTz_Acid->Activated_Linker EDC_NHS EDC, NHS EDC_NHS->Activated_Linker Activated_Linker->Target_Linker Target_Linker->PROTAC iEDDA Click Chemistry Pretargeting_Imaging cluster_0 Step 1: Targeting cluster_1 Clearance cluster_2 Step 2: Imaging cluster_3 Detection TCO_Ab TCO-Antibody Conjugate Target_Cell Target Cell TCO_Ab->Target_Cell Binding to Cell Surface Antigen Unbound_Ab Unbound TCO-Antibody TCO_Ab->Unbound_Ab Excess Labeled_Cell Labeled Target Cell Clearance Renal/Hepatic Clearance Unbound_Ab->Clearance MeTz_Probe Methyltetrazine-PEG8-Fluorophore MeTz_Probe->Labeled_Cell In Vivo Click Reaction Imaging Fluorescence Imaging Labeled_Cell->Imaging Signaling_Pathway cluster_0 Receptor Binding & Internalization cluster_1 Downstream Signaling Cascade Ligand Signaling Ligand Receptor Cell Surface Receptor Ligand->Receptor Binds Internalization Endocytosis Receptor->Internalization Labeled_Ab MeTz-PEG8-Labeled Antibody Labeled_Ab->Receptor Binds & Blocks/Activates Kinase1 Kinase 1 Internalization->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates

References

Methodological & Application

Application Notes and Protocols: Antibody Conjugation Using Methyltetrazine-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of antibodies with Methyltetrazine-PEG8-acid. This method is a cornerstone of modern bioconjugation, enabling the site-specific attachment of a variety of molecules, such as fluorescent dyes, cytotoxic drugs for Antibody-Drug Conjugates (ADCs), or imaging agents for in vivo studies.[1] The protocol is based on a two-step process. First, the carboxylic acid group of the this compound linker is activated and covalently attached to primary amines (e.g., lysine (B10760008) residues) on the antibody. The second step involves a highly efficient and bioorthogonal "click chemistry" reaction, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, between the methyltetrazine moiety on the antibody and a trans-cyclooctene (B1233481) (TCO)-modified molecule.[2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces potential immunogenicity.[4]

The methyltetrazine-TCO reaction is exceptionally fast, with second-order rate constants reaching up to 3.3 × 10⁶ M⁻¹s⁻¹, and proceeds efficiently in biological media without the need for a catalyst.[2][3] This makes the system ideal for applications requiring high specificity and rapid conjugation at low concentrations.[5]

Core Principles of Reactivity

The versatility of this compound lies in its heterobifunctional nature, featuring a terminal carboxylic acid and a highly reactive methyltetrazine group.[1]

  • Amine-Reactive Conjugation: The carboxylic acid group can be activated using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS), to form a stable intermediate that readily reacts with primary amines on the antibody to form a stable amide bond.[1]

  • Bioorthogonal Click Chemistry: The methyltetrazine group participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO).[1] This reaction is termed "bioorthogonal" as it occurs with high specificity and does not interfere with biological functional groups.[1]

Experimental Protocols

This section details the step-by-step procedures for antibody purification, activation of this compound, conjugation to the antibody, and the final click reaction with a TCO-modified molecule.

Materials and Reagents
Reagent/MaterialSupplier ExampleNotes
Antibody (e.g., IgG)VariousEnsure antibody is in an amine-free buffer (e.g., PBS). If not, purification is required.
This compoundBroadPharm, AxisPharmStore at -20°C, desiccated.[1]
TCO-containing moleculeVariousThe molecule to be conjugated to the antibody (e.g., TCO-PEG-fluorophore, TCO-drug).
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Thermo Fisher ScientificPrepare fresh stock solution in ultrapure water.[1]
Sulfo-NHS (N-hydroxysulfosuccinimide)Thermo Fisher ScientificPrepare fresh stock solution in ultrapure water.[1]
Anhydrous DMSOSigma-AldrichFor preparing stock solutions of this compound.
Phosphate Buffered Saline (PBS), pH 7.2-7.5VariousAmine-free buffer for conjugation.
MES Buffer (0.1 M, pH 4.5-5.0)VariousOptional buffer for the activation step.[1]
Desalting Spin ColumnsThermo Fisher ScientificFor purification of the antibody conjugate.[6][]
Amicon Ultra Centrifugal Filter UnitsMilliporeSigmaFor antibody purification and buffer exchange.[8]
Step 1: Antibody Preparation and Purification

It is critical to remove any amine-containing substances, such as Tris or glycine, and stabilizing proteins like BSA from the antibody solution, as these will compete with the antibody for conjugation.[8]

  • Buffer Exchange: If necessary, exchange the antibody buffer to an amine-free buffer like PBS (pH 7.2-7.5). This can be achieved using desalting spin columns or centrifugal filter units.[6][8]

  • Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in PBS.[][8]

  • Purity Check: Confirm the antibody concentration and purity using a spectrophotometer at 280 nm (A280) or a protein assay like BCA or Bradford.[9]

Step 2: Activation of this compound and Conjugation to Antibody

This step involves the activation of the carboxylic acid group of the linker and its subsequent reaction with the antibody's primary amines.

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[8]

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).[1]

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and sulfo-NHS (e.g., 10 mg/mL) in ultrapure water immediately before use.[1]

  • Activation and Conjugation Reaction:

    • To the prepared antibody solution (1-2 mg/mL in PBS, pH 7.2-7.5), add the this compound stock solution to achieve a 10-20 fold molar excess relative to the antibody.[1]

    • Add EDC and sulfo-NHS to the reaction mixture. A final concentration of 5 mM EDC and 10 mM sulfo-NHS is a good starting point.[1]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[1] Alternatively, the reaction can be carried out overnight at 4°C.

Step 3: Purification of the Antibody-Methyltetrazine Conjugate

Removal of excess, unreacted linker and crosslinking reagents is crucial for the subsequent click reaction.

  • Purification: Purify the antibody-Methyltetrazine conjugate using a desalting spin column or size-exclusion chromatography (SEC).[1][]

  • Buffer Exchange: Equilibrate the column with PBS (pH 7.4) before use.[1]

  • Characterization (Optional): The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance of the tetrazine group (around 520 nm) and the antibody (280 nm).

Step 4: IEDDA "Click" Reaction with a TCO-Containing Molecule

This final step involves the bioorthogonal reaction between the tetrazine-modified antibody and a TCO-modified molecule.

  • Reagent Preparation: Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO).[1]

  • Click Reaction:

    • Add the TCO-containing molecule to the purified antibody-Methyltetrazine conjugate. A 1.5 to 5-fold molar excess of the TCO-molecule is typically recommended.[1]

    • The reaction is generally complete within minutes to an hour at room temperature.[1]

  • Final Purification: Remove the excess TCO-containing molecule using a desalting spin column or SEC, following the same procedure as in Step 3.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValueReference(s)
Antibody Concentration1-2 mg/mL[][8]
This compound Molar Excess10-20 fold[1]
EDC Final Concentration~5 mM[1]
Sulfo-NHS Final Concentration~10 mM[1]
Conjugation Reaction Time1-2 hours at RT or overnight at 4°C[1]
TCO-Molecule Molar Excess1.5-5 fold[1]
Click Reaction Time< 1 hour at RT[1]
Expected Antibody Recovery> 80%[3]

Visualizations

experimental_workflow cluster_prep Step 1: Antibody Preparation cluster_conjugation Step 2: Conjugation cluster_purification1 Step 3: First Purification cluster_click Step 4: Click Reaction cluster_purification2 Step 5: Final Purification Ab_initial Antibody in Storage Buffer Purification Buffer Exchange & Concentration Adjustment (Amine-free buffer, e.g., PBS) Ab_initial->Purification Reaction Incubate Antibody with Linker and Activators (1-2h at RT) Purification->Reaction Reagent_prep Prepare this compound, EDC, and sulfo-NHS Stocks Reagent_prep->Reaction Purify1 Remove Excess Reagents (Desalting/SEC) Reaction->Purify1 Click_reaction IEDDA Click Reaction (<1h at RT) Purify1->Click_reaction TCO_prep Prepare TCO-Molecule TCO_prep->Click_reaction Purify2 Remove Excess TCO-Molecule (Desalting/SEC) Click_reaction->Purify2 Final_product Final Antibody Conjugate Purify2->Final_product

Caption: Experimental workflow for antibody conjugation.

signaling_pathway cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Bioorthogonal Click Reaction Antibody Antibody (with Lysine -NH2) Ab_Tz Antibody-Tz Conjugate Antibody->Ab_Tz Linker Methyltetrazine-PEG8-COOH Activated_Linker Activated NHS-ester Linker Linker->Activated_Linker Activation Activators EDC / sulfo-NHS Activated_Linker->Ab_Tz Amide Bond Formation TCO_Molecule TCO-Molecule (e.g., TCO-Drug) Final_Conjugate Final Antibody Conjugate TCO_Molecule->Final_Conjugate IEDDA Cycloaddition (releases N2) Ab_Tz_2->Final_Conjugate

Caption: Chemical reaction pathway for conjugation.

References

Application Notes and Protocols for Methyltetrazine-PEG8-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. This approach combines the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent, connected by a chemical linker. The choice of linker is critical to the stability, efficacy, and safety of the ADC. Methyltetrazine-PEG8-acid is a heterobifunctional linker that leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction offers rapid, specific, and high-yield conjugation under mild, aqueous conditions, making it an ideal tool for ADC development.[1]

The integrated polyethylene (B3416737) glycol (PEG) spacer, specifically a PEG8 linker, enhances the hydrophilicity of the overall ADC construct. This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation, improve solubility, and positively influence the pharmacokinetic properties of the ADC.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C28H44N4O11[5]
Molecular Weight 612.67 g/mol [5]
Appearance White to off-white solidN/A
Solubility Soluble in water, DMSO, DMF[5]
Storage Conditions Store at -20°C, protected from light and moisture.[6]

ADC Development Workflow using this compound

The overall workflow for developing an ADC using this compound involves a two-step conjugation strategy. First, the antibody is modified with a TCO group, and the cytotoxic payload is conjugated to the this compound linker. Subsequently, the TCO-modified antibody is reacted with the linker-payload construct via the iEDDA click reaction.

ADC_Workflow cluster_0 Step 1: Component Preparation cluster_1 Step 2: Bioorthogonal Conjugation cluster_2 Step 3: Purification & Characterization cluster_3 Step 4: In Vitro / In Vivo Evaluation Antibody Antibody TCO_Antibody TCO_Antibody Antibody->TCO_Antibody TCO Modification TCO-NHS_ester TCO-NHS_ester TCO-NHS_ester->TCO_Antibody ADC_Conjugate ADC_Conjugate TCO_Antibody->ADC_Conjugate iEDDA Reaction This compound This compound Linker_Payload Linker_Payload This compound->Linker_Payload Amide Coupling Cytotoxic_Payload Cytotoxic_Payload Cytotoxic_Payload->Linker_Payload Linker_Payload->ADC_Conjugate Purified_ADC Purified_ADC ADC_Conjugate->Purified_ADC SEC / HIC Characterization Characterization Purified_ADC->Characterization DAR, Purity In_Vitro_Assays In_Vitro_Assays Characterization->In_Vitro_Assays In_Vivo_Studies In_Vivo_Studies In_Vitro_Assays->In_Vivo_Studies

A high-level overview of the ADC development workflow.

Experimental Protocols

Protocol 1: TCO-Modification of the Antibody

This protocol describes the modification of a monoclonal antibody with a TCO group using a TCO-NHS ester.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • TCO-PEGx-NHS ester (the length of the PEG linker can be varied)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4-8.5) to a final concentration of 2-10 mg/mL.[7] Ensure the buffer does not contain primary amines like Tris or glycine.[8]

  • TCO-NHS Ester Stock Solution:

    • Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[6]

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.[9] The optimal molar ratio should be determined empirically to achieve the desired degree of labeling.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[6][10]

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[6]

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[9]

  • Characterization:

    • Determine the degree of labeling (DOL) of TCO groups on the antibody. This can be estimated by reacting the TCO-antibody with an excess of a tetrazine-fluorophore conjugate and measuring the absorbance, or more accurately by mass spectrometry (MALDI-TOF or ESI-MS).[6][11]

Protocol 2: Conjugation of this compound to a Cytotoxic Payload

This protocol describes the conjugation of this compound to a payload containing a primary amine via amide bond formation.

Materials:

  • This compound

  • Cytotoxic payload with a primary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMF or DMSO

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMF or DMSO. A common molar ratio is 1:1.2:1.2 (Acid:EDC:Sulfo-NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to Payload:

    • Dissolve the amine-containing payload in the Coupling Buffer.

    • Add the activated Methyltetrazine-PEG8-NHS ester solution to the payload solution. A slight molar excess of the activated linker may be used.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the Methyltetrazine-PEG8-Payload conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.[9]

  • Characterization:

    • Confirm the structure and purity of the product by LC-MS and NMR.[9]

Protocol 3: Bioorthogonal Ligation of TCO-Antibody and Methyltetrazine-PEG8-Payload

This protocol describes the final "click" reaction to form the ADC.

Materials:

  • TCO-modified antibody

  • Methyltetrazine-PEG8-Payload

  • Reaction Buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, combine the TCO-modified antibody and the Methyltetrazine-PEG8-Payload in the Reaction Buffer.

    • A slight molar excess of the Methyltetrazine-PEG8-Payload (e.g., 1.5 equivalents per TCO group) is often used to drive the reaction to completion.[7][12]

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[10][12] The reaction is typically rapid.

  • Purification of the ADC:

    • Purify the resulting ADC from excess linker-payload and other reaction components. Common purification methods include:

      • Size Exclusion Chromatography (SEC): Effective for separating the large ADC from smaller, unreacted components.[12]

      • Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different drug-to-antibody ratios (DARs).[13]

      • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecule impurities.[6]

Characterization of the ADC

Thorough characterization of the purified ADC is essential to ensure its quality, consistency, and to understand its structure-activity relationship.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[8]

Method 1: UV-Vis Spectrophotometry

This method is relatively simple but requires that the drug and antibody have distinct absorbance maxima.[14]

  • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and the absorbance maximum of the payload (λmax_drug).

  • Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law, correcting for the absorbance of the other component at each wavelength.

  • The DAR is the molar ratio of the payload to the antibody.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a more accurate determination of the DAR and can also reveal the distribution of different drug-loaded species.[15]

  • The ADC sample is typically analyzed under denaturing conditions using reverse-phase chromatography coupled to a mass spectrometer.

  • The mass of the intact ADC or its subunits (light and heavy chains after reduction) is measured.

  • The number of conjugated drug molecules can be determined from the mass shift relative to the unconjugated antibody or subunit.

  • The average DAR is calculated by a weighted average of the different drug-loaded species observed in the mass spectrum.[15]

Workflow for DAR determination.

In Vitro and In Vivo Evaluation

In Vitro Cytotoxicity Assays

These assays are crucial for determining the potency and specificity of the ADC.

Protocol: MTT Assay

  • Cell Seeding: Seed target antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

ParameterTypical Range
Cell Seeding Density 1,000 - 10,000 cells/well
ADC Concentration Range 0.01 pM - 1 µM (serially diluted)
Incubation Time 72 - 120 hours
MTT Concentration 0.5 mg/mL
Solubilization Time 15 minutes with shaking
In Vivo Efficacy Studies

Xenograft models are commonly used to evaluate the anti-tumor activity of ADCs in a living organism.

Protocol: Subcutaneous Xenograft Model

  • Tumor Implantation: Implant tumor cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups and administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) via an appropriate route (typically intravenous).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.

ParameterTypical Value
Number of Mice per Group 5 - 10
Tumor Cell Inoculum 2 - 5 x 10^6 cells
ADC Dosing 1 - 15 mg/kg
Dosing Schedule Once or twice weekly
Study Duration 21 - 60 days

Conclusion

This compound is a versatile and powerful tool for the development of next-generation ADCs. The bioorthogonal TCO-tetrazine ligation allows for efficient and specific conjugation under mild conditions, while the PEG8 spacer can improve the physicochemical properties and in vivo performance of the ADC. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this advanced linker technology in their ADC development programs. Careful optimization of each step, from antibody modification to final in vivo evaluation, is crucial for the successful development of a safe and effective ADC therapeutic.

References

Application Notes and Protocols for Live-Cell Imaging with Methyltetrazine-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained trans-cyclooctenes (TCO) has emerged as a prominent bioorthogonal reaction for this purpose due to its rapid kinetics and high specificity within complex biological environments.[1][2][3] Methyltetrazine-PEG8-acid is a versatile chemical probe that combines a stable methyltetrazine moiety with a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal carboxylic acid. The methyl group enhances the stability of the tetrazine ring, while the PEG spacer improves aqueous solubility and minimizes steric hindrance.[4] The carboxylic acid handle allows for straightforward conjugation to primary amines on biomolecules, such as antibodies or small-molecule ligands, using standard carbodiimide (B86325) chemistry.

This document provides a detailed guide for utilizing this compound for live-cell imaging applications, with a specific focus on visualizing the epidermal growth factor receptor (EGFR) trafficking pathway. EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Upon ligand binding, EGFR undergoes dimerization and internalization, making it an excellent model system for tracking protein dynamics.[5][6]

Data Presentation

ParameterValue/RangeReference
This compound Properties
Molecular Weight~550 g/mol N/A
SolubilityWater, DMSO, DMFN/A
Excitation/EmissionDependent on conjugated fluorophoreN/A
Reaction Kinetics (Methyltetrazine with TCO)
Second-order rate constant10^3 - 10^5 M⁻¹s⁻¹[1][2]
Recommended Concentrations for Live-Cell Imaging
Methyltetrazine-Antibody Conjugate1-10 µg/mL (10-100 nM)[4][7]
TCO-Fluorophore1-5 µM[8][9]
Cell Viability
MTT/MTS Assay>90% viability at working concentrations[10][11][12]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Anti-EGFR Antibody

This protocol describes the conjugation of this compound to a primary amine-containing anti-EGFR antibody using EDC/NHS chemistry.

Materials:

  • Anti-EGFR antibody (e.g., Cetuximab)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • Dissolve the anti-EGFR antibody in Coupling Buffer at a concentration of 1-5 mg/mL.

  • Activation of this compound:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.

    • In a separate microcentrifuge tube, add a 20-fold molar excess of the this compound stock solution to an appropriate volume of Activation Buffer.

    • Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution.

    • Incubate for 2 hours at room temperature with gentle rotation.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

    • Purify the Methyltetrazine-anti-EGFR antibody conjugate by removing excess unconjugated reagents using a desalting column equilibrated with PBS.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by UV-Vis spectroscopy, measuring the absorbance at 280 nm (for the antibody) and ~310 nm (for the tetrazine).

Protocol 2: Live-Cell Imaging of EGFR Internalization

This protocol outlines the procedure for labeling TCO-modified cells with the Methyltetrazine-anti-EGFR antibody conjugate and imaging the subsequent internalization of EGFR.

Materials:

  • Cells expressing EGFR (e.g., A431, HeLa)

  • TCO-modified ligand (e.g., TCO-EGF) or TCO-fluorophore for pre-labeling

  • Methyltetrazine-anti-EGFR antibody conjugate (from Protocol 1)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Hoechst 33342 or other nuclear stain (optional)

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Culture:

    • Plate EGFR-expressing cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach 60-80% confluency.

  • Pre-labeling with TCO (if applicable):

    • If using a TCO-modified ligand, starve the cells in serum-free medium for 2-4 hours.

    • Incubate the cells with TCO-EGF (e.g., 100 ng/mL) in serum-free medium for 15-30 minutes at 37°C to induce EGFR internalization.

  • Labeling with Methyltetrazine-Antibody Conjugate:

    • Wash the cells twice with pre-warmed PBS.

    • Add the Methyltetrazine-anti-EGFR antibody conjugate (diluted in live-cell imaging medium to a final concentration of 1-10 µg/mL) to the cells.

    • Incubate for 30-60 minutes at 37°C.

  • Washing and Staining:

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound antibody conjugate.

    • If desired, add a nuclear stain like Hoechst 33342 (e.g., 1 µg/mL) for 10-15 minutes.

    • Replace with fresh, pre-warmed live-cell imaging medium.

  • Live-Cell Imaging:

    • Place the dish on the confocal microscope stage within the environmental chamber.

    • Acquire images using appropriate laser lines and filters for the chosen fluorophore and nuclear stain.

    • To visualize internalization, acquire a time-lapse series of images (e.g., one frame every 1-5 minutes) for up to 2 hours.

Protocol 3: Cell Viability Assay

This protocol describes how to assess the cytotoxicity of the this compound conjugate using a standard MTT or MTS assay.

Materials:

  • EGFR-expressing cells

  • Methyltetrazine-anti-EGFR antibody conjugate

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a serial dilution of the Methyltetrazine-anti-EGFR antibody conjugate (e.g., from 0.1 to 100 µg/mL) in fresh culture medium. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Assay:

    • Add 10-20 µL of MTT or MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Mandatory Visualization

experimental_workflow Experimental Workflow for Live-Cell Imaging cluster_conjugation Protocol 1: Antibody Conjugation cluster_imaging Protocol 2: Live-Cell Imaging cluster_viability Protocol 3: Cell Viability antibody Anti-EGFR Antibody conjugation Conjugation Reaction antibody->conjugation mtz_peg_acid This compound edc_nhs EDC/NHS Activation mtz_peg_acid->edc_nhs edc_nhs->conjugation purification Purification conjugation->purification mtz_antibody Methyltetrazine-anti-EGFR Conjugate purification->mtz_antibody mtz_label Label with Methyltetrazine-Ab Conjugate mtz_antibody->mtz_label Use in imaging treat Treat with conjugate mtz_antibody->treat Use in viability assay cells Plate EGFR-expressing cells tco_label Pre-label with TCO-EGF (optional) cells->tco_label tco_label->mtz_label wash Wash unbound conjugate mtz_label->wash imaging Confocal Microscopy wash->imaging seed_cells Seed cells in 96-well plate seed_cells->treat mtt_mts Add MTT/MTS reagent treat->mtt_mts read Measure absorbance mtt_mts->read

Caption: Experimental workflow for live-cell imaging.

egfr_pathway EGFR Dimerization and Internalization Pathway cluster_membrane Plasma Membrane cluster_internalization Endocytosis egf EGF Ligand egfr_monomer EGFR Monomer egf->egfr_monomer Binding egfr_dimer EGFR Dimer (Active) egfr_monomer->egfr_dimer Dimerization phosphorylation Autophosphorylation egfr_dimer->phosphorylation adaptor Adaptor Protein Recruitment (e.g., Grb2) phosphorylation->adaptor clathrin_pit Clathrin-coated pit adaptor->clathrin_pit Initiates Internalization early_endosome Early Endosome clathrin_pit->early_endosome recycling Recycling to Membrane early_endosome->recycling late_endosome Late Endosome / Lysosome early_endosome->late_endosome degradation Degradation late_endosome->degradation label_egfr Label EGFR with Methyltetrazine-Ab label_egfr->egfr_monomer Visualize Receptor label_egf Label EGF with TCO label_egf->egf Visualize Ligand

References

Application Notes and Protocols for PROTAC Synthesis Utilizing Methyltetrazine-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a flexible linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide precise control over the distance and orientation of the two ligands.[3]

This document provides a detailed protocol for the synthesis of PROTACs using Methyltetrazine-PEG8-acid, a versatile linker that enables a modular and efficient synthetic approach through a combination of traditional amide coupling and bioorthogonal click chemistry. The methyltetrazine moiety allows for a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group, simplifying the final conjugation step under mild conditions.[4][5][6]

Principle of the Method

The synthesis strategy involves a two-stage process:

  • Amide Bond Formation: The carboxylic acid group of this compound is activated and coupled to a primary or secondary amine on either the POI ligand or the E3 ligase ligand.

  • Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The methyltetrazine group on the newly formed ligand-linker conjugate undergoes a rapid and specific click reaction with a TCO-functionalized counterpart (the other ligand). This bioorthogonal reaction is highly efficient and proceeds under biocompatible conditions without the need for a catalyst.[5][6]

This modular approach allows for the separate synthesis and purification of the two key components, followed by a final, high-yielding ligation step.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-functionalized ligand (POI or E3 ligase ligand)

  • TCO-functionalized ligand (the corresponding partner to the amine-functionalized ligand)

  • Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide)

  • Reaction vessels and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Purification supplies: Reverse-phase preparative HPLC system

  • Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance) spectrometer

Protocol 1: Amide Coupling of this compound to an Amine-Functionalized Ligand

This protocol describes the conjugation of this compound to a ligand containing a primary or secondary amine.

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine-functionalized ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the ligand solution to the activated this compound mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be directly used in the next step or purified by reverse-phase preparative HPLC to isolate the Methyltetrazine-PEG8-ligand conjugate.

Protocol 2: TCO-Tetrazine Ligation to Form the Final PROTAC

This protocol details the final click chemistry step to conjugate the Methyltetrazine-PEG8-ligand with a TCO-functionalized ligand.

Procedure:

  • Dissolve the TCO-functionalized ligand (1.0 equivalent) in a suitable solvent (e.g., DMF or DMSO).

  • To this solution, add the Methyltetrazine-PEG8-ligand conjugate from Protocol 1 (1.0 to 1.2 equivalents).

  • Stir the reaction mixture at room temperature. The iEDDA reaction is typically rapid and can be complete within 1-4 hours.[4]

  • Monitor the reaction progress by LC-MS, observing the consumption of the reactants and the formation of the final PROTAC product. The disappearance of the characteristic absorbance of the tetrazine between 510 and 550 nm can also be used to monitor the reaction.[5]

  • Once the reaction is complete, purify the crude product by reverse-phase preparative HPLC.

  • Confirm the identity and purity of the final PROTAC molecule using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of PROTACs using the Methyltetrazine-TCO ligation strategy.

ParameterValue/RangeConditions/NotesReference
Amide Coupling Reaction Time 4 - 12 hoursRoom temperature, DMF[7]
Amide Coupling Reagents HATU/DIPEA1.1 eq. HATU, 2.5 eq. DIPEA[7]
TCO-Tetrazine Ligation Time 1 - 4 hoursRoom temperature[4]
TCO-Tetrazine Ligation pH 6 - 9PBS buffer for biological applications[5]
Reaction Monitoring LC-MS, HPLCTo track reactant consumption and product formation[4][7]
Final Product Purity >95%Achieved by preparative HPLC[7]
Identity Confirmation HRMS, NMRTo verify molecular weight and structure[7]

Table 1: Summary of Reaction Conditions and Characterization.

ParameterDescriptionTypical Assay
Binding Affinity (Kd or IC50) Measures the binding strength of the PROTAC to the target protein and E3 ligase.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)
Ternary Complex Formation Confirms the ability of the PROTAC to bring the target protein and E3 ligase together.Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Degradation Potency (DC50) The concentration of PROTAC required to degrade 50% of the target protein.Western Blot, In-Cell Western
Maximal Degradation (Dmax) The maximum percentage of target protein degradation achieved.Western Blot, In-Cell Western
Cellular Viability (GI50) The concentration of PROTAC that inhibits cell growth by 50%.CellTiter-Glo®, MTT assay

Table 2: Key Parameters for PROTAC Evaluation.

Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: TCO-Tetrazine Ligation cluster_step3 Step 3: Purification & Analysis MT_PEG_Acid This compound Activated_Linker Activated Linker MT_PEG_Acid->Activated_Linker HATU, DIPEA Amine_Ligand Amine-Functionalized Ligand (POI or E3 Ligase) MT_PEG_Ligand Methyltetrazine-PEG8-Ligand Conjugate Amine_Ligand->MT_PEG_Ligand Activated_Linker->MT_PEG_Ligand Final_PROTAC Final PROTAC Molecule MT_PEG_Ligand->Final_PROTAC iEDDA Click Reaction TCO_Ligand TCO-Functionalized Ligand (Corresponding Partner) TCO_Ligand->Final_PROTAC Purification Preparative HPLC Final_PROTAC->Purification Analysis LC-MS, NMR, HRMS Purification->Analysis

Caption: Workflow for PROTAC synthesis via amide coupling and TCO-tetrazine ligation.

Ternary_Complex_Formation PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-induced targeted protein degradation.

References

Application Notes and Protocols for In Vivo Pre-targeting with Methyltetrazine-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vivo pre-targeting strategy represents a paradigm shift in targeted therapy, particularly in the field of radioimmunotherapy (RIT). This approach decouples the tumor-targeting agent from the therapeutic payload, allowing for improved tumor-to-background ratios and a significant reduction in off-target toxicity.[1][2] This is achieved by first administering a modified targeting moiety, such as a monoclonal antibody conjugated with a bioorthogonal handle like trans-cyclooctene (B1233481) (TCO). After a period to allow for tumor localization and clearance from circulation, a small-molecule probe carrying the therapeutic payload, functionalized with a complementary reactive partner like methyltetrazine, is administered. The ensuing rapid and specific in vivo "click" reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, localizes the payload at the tumor site.[1][2]

Methyltetrazine-PEG8-acid is a key component in this strategy, offering a balance of reactivity, stability, and favorable pharmacokinetics. The methyltetrazine group provides rapid reactivity with TCO, while the eight-unit polyethylene (B3416737) glycol (PEG8) linker enhances aqueous solubility and can prolong circulation time, and the terminal carboxylic acid allows for straightforward conjugation to various payloads, including chelators for radiometals.[1][3] These application notes provide a comprehensive overview and detailed protocols for utilizing a this compound-derived probe in a pre-targeted RIT setting.

Key Advantages of the Pre-targeting Strategy

  • Improved Therapeutic Index: By separating the slow antibody localization phase from the rapid delivery of the radioactive payload, pre-targeting significantly reduces the radiation dose to healthy tissues.[1][4]

  • Enhanced Tumor-to-Background Ratios: The fast clearance of the small radiolabeled tetrazine probe from non-target tissues leads to high-contrast imaging and more focused therapeutic effects.[1][4]

  • Versatility: The modular nature of this system allows for the use of various targeting vectors and payloads, adapting the strategy to different cancer types and therapeutic needs.

Experimental Data

The following tables summarize quantitative data from a pre-clinical study utilizing a ¹⁷⁷Lu-DOTA-PEG7-Tz probe, a close analog of a radiolabeled this compound derivative, in a pancreatic cancer xenograft mouse model. This data illustrates the typical performance of such a pre-targeting system.[1]

Table 1: Biodistribution of ¹⁷⁷Lu-DOTA-PEG7-Tz in BxPC3 Tumor-Bearing Mice [1]

Time Point (hours)Tumor (%ID/g)Blood (%ID/g)Liver (%ID/g)Kidneys (%ID/g)Spleen (%ID/g)
44.6 ± 0.80.9 ± 0.20.8 ± 0.11.2 ± 0.30.3 ± 0.1
249.8 ± 2.10.2 ± 0.10.4 ± 0.10.6 ± 0.10.2 ± 0.1
7212.0 ± 5.30.1 ± 0.00.3 ± 0.10.4 ± 0.10.1 ± 0.0
12016.8 ± 3.90.1 ± 0.00.3 ± 0.00.3 ± 0.00.1 ± 0.0

%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.

Table 2: Tumor-to-Tissue Ratios of ¹⁷⁷Lu-DOTA-PEG7-Tz [1]

Time Point (hours)Tumor:BloodTumor:LiverTumor:Kidneys
45.15.83.8
2449.024.516.3
72120.040.030.0
120168.056.056.0

Table 3: Therapeutic Efficacy of Pre-targeted ¹⁷⁷Lu-DOTA-PEG7-Tz in BxPC3 Tumor-Bearing Mice [1][3]

Treatment GroupMedian Survival (days)Tumor Growth
Vehicle Control25Progressive
1200 µCi ¹⁷⁷Lu-DOTA-PEG7-Tz alone28Progressive
400 µCi Pre-targeted ¹⁷⁷Lu-DOTA-PEG7-Tz45Delayed
800 µCi Pre-targeted ¹⁷⁷Lu-DOTA-PEG7-Tz> 60Regression
1200 µCi Pre-targeted ¹⁷⁷Lu-DOTA-PEG7-Tz> 60Complete Regression in some subjects

Experimental Workflow and Signaling Pathways

G Pre-targeting Strategy Workflow cluster_0 Step 1: Targeting Vector Administration cluster_1 Step 2: Tumor Localization and Clearance cluster_2 Step 3: Payload Administration cluster_3 Step 4: In Vivo Click Reaction and Effect a Administer TCO-modified monoclonal antibody (mAb-TCO) b mAb-TCO accumulates at tumor site a->b c Unbound mAb-TCO clears from circulation b->c d Administer radiolabeled Methyltetrazine-PEG8 probe c->d e Rapid and specific IEDDA cycloaddition at tumor site d->e f Localized delivery of therapeutic payload e->f g Tumor cell killing f->g

Caption: Workflow of the in vivo pre-targeting strategy.

G Experimental Protocol Workflow cluster_0 Preparation of Components cluster_1 In Vivo Study cluster_2 Data Acquisition and Analysis A Conjugate mAb with TCO-PEG-NHS ester D Inject mAb-TCO into tumor-bearing mouse model A->D B Synthesize DOTA-PEG8-Methyltetrazine C Radiolabel DOTA-probe with Lutetium-177 B->C F Inject ¹⁷⁷Lu-DOTA-PEG8-Methyltetrazine C->F E Allow for tumor accumulation and blood clearance (e.g., 72h) D->E E->F G Biodistribution studies at various time points F->G H Therapeutic efficacy study (tumor volume monitoring) F->H I Dosimetry calculations G->I

Caption: Workflow for a pre-clinical pre-targeting experiment.

Experimental Protocols

Protocol 1: Conjugation of Monoclonal Antibody with TCO-PEG-NHS Ester

This protocol describes the modification of a monoclonal antibody (mAb) with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester derivative. The primary amines of lysine (B10760008) residues on the antibody react with the NHS ester to form a stable amide bond.

Materials:

  • Monoclonal antibody (mAb) at a concentration of 1-5 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester).[5][6]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • 0.5 M Sodium Bicarbonate (NaHCO₃), pH 8.5.

  • Zeba™ Spin Desalting Columns (40K MWCO).

  • Amicon® Ultra centrifugal filter units (30K MWCO).

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange into PBS, pH 7.4, using a desalting column or centrifugal filtration.[6]

    • Adjust the antibody concentration to 2 mg/mL in 0.1 M NaHCO₃, pH 8.5.[6]

  • TCO-PEG-NHS Ester Preparation:

    • Allow the TCO-PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the TCO-PEG-NHS ester in anhydrous DMSO immediately before use.[6]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the antibody solution.[5] The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[5]

  • Purification of the mAb-TCO Conjugate:

    • Remove unreacted TCO-PEG-NHS ester and byproducts by purifying the reaction mixture using a desalting column equilibrated with PBS, pH 7.4.[6]

    • The purified mAb-TCO conjugate can be concentrated using a centrifugal filter unit if necessary.[5]

    • Determine the final concentration of the mAb-TCO conjugate by measuring its absorbance at 280 nm.

    • The degree of labeling (DOL) can be assessed by MALDI-TOF mass spectrometry.

Protocol 2: Radiolabeling of DOTA-PEG8-Methyltetrazine with Lutetium-177

This protocol outlines the radiolabeling of a DOTA-functionalized Methyltetrazine-PEG8 probe with Lutetium-177 (¹⁷⁷Lu).

Materials:

  • DOTA-PEG8-Methyltetrazine probe.

  • ¹⁷⁷LuCl₃ in 0.04 M HCl.

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.5) or ammonium (B1175870) acetate buffer (0.25 M, pH 5.5).[1][7]

  • Sterile, pyrogen-free reaction vials.

  • Heating block or water bath set to 37-95°C.[1][7]

  • Radio-TLC or radio-HPLC system for quality control.

Procedure:

  • Reaction Setup:

    • In a sterile reaction vial, add the required volume of acetate buffer.

    • Add the DOTA-PEG8-Methyltetrazine probe to the buffer.

    • Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial.

  • Radiolabeling Reaction:

    • Gently mix the contents of the vial.

    • Incubate the reaction vial in a heating block at 37°C for 10-30 minutes.[1] Higher temperatures (up to 95°C) can also be used to accelerate the reaction if the probe is stable.[7]

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the ¹⁷⁷Lu-DOTA-PEG8-Methyltetrazine using radio-TLC or radio-HPLC. The RCP should be >95%.[8]

    • If necessary, the product can be purified using a C18 Sep-Pak cartridge.

Protocol 3: In Vivo Pre-targeted Radioimmunotherapy Study in a Mouse Model

This protocol describes a general procedure for a pre-targeted RIT study in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenograft tumors).

  • mAb-TCO conjugate (from Protocol 1).

  • ¹⁷⁷Lu-DOTA-PEG8-Methyltetrazine (from Protocol 2).

  • Sterile saline for injection.

Procedure:

  • Administration of mAb-TCO:

    • Inject the tumor-bearing mice intravenously (i.v.) with the mAb-TCO conjugate (e.g., 200 µg in 100 µL of saline).[1]

  • Tumor Targeting and Clearance Interval:

    • Allow a sufficient time interval for the mAb-TCO to accumulate in the tumor and clear from the circulation. A typical interval is 72 hours.[1]

  • Administration of Radiolabeled Tetrazine Probe:

    • After the clearance interval, inject the mice i.v. with the ¹⁷⁷Lu-DOTA-PEG8-Methyltetrazine probe. The administered activity will depend on the study's objective (e.g., for therapy, 400-1200 µCi).[1][3]

  • Biodistribution Study (Optional):

    • At various time points post-injection of the radiolabeled probe (e.g., 4, 24, 72, and 120 hours), euthanize cohorts of mice.

    • Harvest tumors and major organs (blood, liver, kidneys, spleen, etc.).

    • Weigh the tissues and measure the radioactivity in a gamma counter to determine the %ID/g.[1]

  • Therapeutic Efficacy Study:

    • Monitor tumor volumes in treated and control groups over time using caliper measurements.

    • Record animal body weights and survival.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size.

Conclusion

The in vivo pre-targeting strategy using this compound and its derivatives holds immense promise for advancing targeted cancer therapy. By leveraging the principles of bioorthogonal chemistry, this approach can significantly improve the therapeutic index of radioimmunotherapy, leading to more effective treatments with reduced side effects. The protocols and data presented here provide a framework for researchers to design and execute pre-clinical studies to further explore and optimize this powerful therapeutic platform.

References

Application Notes and Protocols for Labeling Proteins with Methyltetrazine-PEG8-acid for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins with fluorescent probes is paramount for visualizing and understanding their function within complex biological systems. This document provides detailed application notes and protocols for the use of Methyltetrazine-PEG8-acid, a versatile reagent for the bioorthogonal labeling of proteins for fluorescence microscopy.

The labeling strategy involves a two-step process. First, the carboxylic acid group of this compound is activated using EDC and NHS chemistry to form an amine-reactive NHS ester. This activated reagent is then covalently attached to primary amines (e.g., lysine (B10760008) residues) on the surface of the target protein. In the second step, the methyltetrazine moiety of the now-labeled protein reacts with a trans-cyclooctene (B1233481) (TCO)-modified fluorescent dye via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast, highly specific, and biocompatible, enabling efficient fluorescent labeling even at low concentrations.[1]

The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances the aqueous solubility of the labeling reagent and the resulting conjugate, minimizes steric hindrance, and can reduce non-specific interactions and immunogenicity.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the labeling process. It is important to note that optimal conditions and efficiencies can vary depending on the specific protein and fluorophore used.

Table 1: Reaction Kinetics of Methyltetrazine-TCO Ligation

ParameterValueNotes
Second-Order Rate Constant (k₂)~1,000 - 30,000 M⁻¹s⁻¹The reaction rate can be influenced by the specific TCO derivative and reaction conditions.[1] This rapid kinetic profile allows for efficient labeling in minutes at low reactant concentrations.[1]
Reaction Time30 - 60 minutesAt room temperature, the reaction is often complete within this timeframe.[2] For less reactive partners, incubation can be extended.[2]
Optimal pH Range6.0 - 9.0The TCO-tetrazine ligation is robust across a range of physiological pH values.[2]

Table 2: Typical Parameters for Protein Labeling

ParameterRecommended RangeNotes
Molar Excess of Activated this compound to Protein10 - 20 foldThis ratio should be optimized for each specific protein to achieve the desired degree of labeling (DOL) and avoid precipitation.[3]
Molar Excess of TCO-Fluorophore to Labeled Protein1.5 - 5 foldA slight excess of the fluorophore ensures complete ligation of the tetrazine-modified protein.[3]
Protein Concentration for Labeling1 - 10 mg/mLHigher protein concentrations generally lead to more efficient labeling.
Degree of Labeling (DOL)1 - 5The optimal DOL depends on the application and the protein. A higher DOL can sometimes lead to protein aggregation or altered function.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_step1 Step 1: Activation and Protein Conjugation cluster_step2 Step 2: Bioorthogonal Labeling with TCO-Fluorophore cluster_step3 Step 3: Fluorescence Microscopy A This compound B EDC/NHS Activation (MES Buffer, pH 4.5-6.0) A->B Add EDC, NHS C Activated Methyltetrazine-PEG8-NHS Ester B->C E Conjugation (PBS, pH 7.2-8.0) C->E D Target Protein (with surface amines) D->E F Tetrazine-Labeled Protein E->F G Purification (Desalting Column) F->G H Purified Tetrazine-Labeled Protein G->H J iEDDA Reaction (PBS, pH 7.4) H->J I TCO-Modified Fluorescent Dye I->J K Fluorescently Labeled Protein J->K L Purification (Desalting Column) K->L M Purified Fluorescently Labeled Protein L->M N Sample Preparation (Cell Seeding, Fixation, Permeabilization) M->N O Incubation with Labeled Protein N->O P Washing O->P Q Imaging P->Q

Caption: Experimental workflow for labeling proteins with this compound.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to Protein

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to a protein containing primary amines.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0 for activation; Phosphate Buffered Saline, PBS, pH 7.2-8.0 for conjugation)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., PD-10)

  • Reaction Buffer A: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer B: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare a 10 mg/mL stock solution of EDC in ultrapure water.

    • Immediately before use, prepare a 10 mg/mL stock solution of Sulfo-NHS in ultrapure water.

    • Prepare the protein to be labeled in Reaction Buffer A at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a reaction tube, combine this compound (1.2 equivalents relative to EDC) and Sulfo-NHS (1.2 equivalents relative to EDC).

    • Add EDC (1 equivalent) to the mixture.

    • Stir the reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution to achieve a 10-20 fold molar excess of the labeling reagent relative to the protein.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using Conjugation Buffer B to facilitate the reaction with primary amines.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of Tetrazine-Labeled Protein:

    • Remove excess, unreacted this compound and crosslinking reagents using a desalting column equilibrated with PBS, pH 7.4.

    • Collect the protein-containing fractions. The purified tetrazine-labeled protein is now ready for the bioorthogonal reaction with a TCO-modified fluorophore.

Protocol 2: Labeling of Tetrazine-Modified Protein with a TCO-Fluorophore

This protocol describes the inverse-electron-demand Diels-Alder cycloaddition between the tetrazine-labeled protein and a TCO-modified fluorescent dye.

Materials:

  • Purified Tetrazine-Labeled Protein (from Protocol 1)

  • TCO-modified fluorescent dye

  • PBS, pH 7.4

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of the TCO-modified fluorescent dye in anhydrous DMSO or DMF.

    • Ensure the purified tetrazine-labeled protein is in PBS, pH 7.4.

  • Bioorthogonal Labeling Reaction:

    • Add a 1.5 to 5-fold molar excess of the TCO-fluorophore stock solution to the tetrazine-labeled protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification of Fluorescently Labeled Protein:

    • Remove the unreacted TCO-fluorophore by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the fluorescently labeled protein.

Protocol 3: Determination of Degree of Labeling (DOL)

The DOL, the average number of fluorophore molecules per protein, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified fluorescently labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the fluorophore (A_max).

  • Calculate the protein concentration using the following formula:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where CF is the correction factor for the fluorophore's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    • DOL = A_max / (ε_dye × Protein Concentration (M))

    • Where ε_dye is the molar extinction coefficient of the fluorophore at its A_max.

Alternatively, mass spectrometry can provide a more precise determination of the DOL by measuring the mass shift upon labeling.[4]

Protocol 4: Sample Preparation and Fluorescence Microscopy

This protocol provides a general guideline for imaging fixed cells labeled with the fluorescently conjugated protein.

Materials:

  • Purified Fluorescently Labeled Protein (from Protocol 2)

  • Cells cultured on coverslips or in imaging dishes

  • PBS, pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Labeling:

    • Dilute the fluorescently labeled protein to the desired final concentration in blocking buffer.

    • Incubate the cells with the diluted labeled protein for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three to five times with PBS to remove unbound labeled protein.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

Troubleshooting Guide

Problem: Low Labeling Efficiency in Step 1 (EDC/NHS Conjugation)

Possible CauseRecommended Solution
Inactive EDC or NHSUse fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture contamination.
Suboptimal pH for activationEnsure the activation reaction (EDC/NHS) is performed in a non-amine, non-carboxylate buffer at pH 4.5-6.0 (e.g., MES buffer).[5]
Suboptimal pH for conjugationEnsure the conjugation reaction with the protein's amines is performed at pH 7.2-8.0.
Presence of primary amines in the bufferUse amine-free buffers (e.g., PBS, MES, HEPES) during the activation and conjugation steps. Avoid Tris or glycine (B1666218) buffers.[5]
Insufficient molar excess of labeling reagentIncrease the molar excess of the activated this compound. This may require optimization for your specific protein.
Hydrolysis of activated esterPerform the conjugation step immediately after the activation step, as the NHS ester is susceptible to hydrolysis.

Problem: Low Labeling Efficiency in Step 2 (Tetrazine-TCO Ligation)

Possible CauseRecommended Solution
Incorrect stoichiometryOptimize the molar ratio of the TCO-fluorophore to the tetrazine-labeled protein. A 1.5 to 5-fold molar excess of the TCO-reagent is a good starting point.[3]
Degraded reagentsEnsure the tetrazine-labeled protein and TCO-fluorophore have been stored properly and are not expired.

Problem: High Background in Fluorescence Microscopy

Possible CauseRecommended Solution
Incomplete removal of unbound labeled proteinIncrease the number and duration of washing steps after incubation with the fluorescently labeled protein.
Non-specific binding of the labeled proteinIncrease the concentration of the blocking agent (e.g., BSA) or the duration of the blocking step. Include a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffers.
AutofluorescenceImage an unlabeled control sample to assess the level of cellular autofluorescence and adjust imaging parameters accordingly.

References

Application Notes and Protocols for Targeted Drug Delivery Systems using Methyltetrazine-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyltetrazine-PEG8-acid in the development of targeted drug delivery systems. This heterobifunctional linker is a key component in modern bioconjugation, enabling the precise and efficient coupling of therapeutic payloads to targeting moieties such as antibodies, leading to the creation of advanced therapeutics like antibody-drug conjugates (ADCs).

Introduction

This compound is a versatile molecule composed of three key functional units:

  • Methyltetrazine: A highly reactive and stable bioorthogonal handle that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is exceptionally fast and occurs under mild, physiological conditions without the need for a catalyst.[1]

  • PEG8 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer consisting of eight ethylene (B1197577) glycol units. This spacer enhances the aqueous solubility of the molecule and the resulting conjugate, reduces steric hindrance between the conjugated molecules, and can improve the pharmacokinetic properties of the final product.[2]

  • Carboxylic Acid: A terminal functional group that allows for the covalent attachment to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, through the formation of a stable amide bond.[2]

The unique combination of these components makes this compound an invaluable tool for constructing targeted drug delivery systems with controlled stoichiometry and site-specificity.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of Methyltetrazine-PEG linkers in the development of targeted drug delivery systems. It is important to note that specific values can vary depending on the specific antibody, payload, and experimental conditions.

ParameterValueNotes
Reaction Kinetics The reaction between methyltetrazine and trans-cyclooctene (TCO) is among the fastest bioorthogonal reactions known.
Second-Order Rate Constant (k₂)210 - 30,000 M⁻¹s⁻¹This range is for various methyltetrazine derivatives reacting with TCO at 37°C in PBS.[3][4] The specific rate for this compound may vary but is expected to be within this rapid range. The rate is influenced by the substituents on the tetrazine ring.[4]
In Vitro Cytotoxicity The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50).
IC50 Values4.0 - 100 nMFor affibody-based conjugates with PEG linkers against HER2-positive cells.[5] In another study, ADCs with PEG linkers showed IC50 values of 16-34 pM.[6] The IC50 is highly dependent on the payload, target cell line, and drug-to-antibody ratio (DAR).
Pharmacokinetics PEGylation is a well-established strategy to improve the pharmacokinetic profile of bioconjugates.
Plasma Half-Life>50% drug-conjugate remaining after 7 daysFor a DM1 conjugate with a disulfide linker.[7] Generally, increasing PEG linker length leads to a longer plasma half-life.[]

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the two main stages for creating an ADC using this compound: 1) functionalization of the antibody with the linker, and 2) conjugation of the TCO-modified payload to the tetrazine-modified antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO

  • TCO-modified cytotoxic payload

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or size-exclusion chromatography (SEC) system

Step 1: Antibody Functionalization with this compound

G

Workflow for antibody functionalization.
  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 2-10 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in ultrapure water.

  • Activation and Conjugation:

    • To the antibody solution, add the this compound stock solution to achieve the desired molar excess (typically a 10-20 fold molar excess relative to the antibody).

    • Add EDC and Sulfo-NHS to the reaction mixture to a final concentration of approximately 5 mM and 10 mM, respectively.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS-esters.

    • Incubate for 15-30 minutes.

    • Purify the tetrazine-modified antibody using a desalting column or SEC to remove excess linker and reagents.

Step 2: Bioorthogonal Conjugation with TCO-Payload

G

Workflow for ADC synthesis via click chemistry.
  • Reagent Preparation:

    • Ensure the purified tetrazine-modified antibody is in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the TCO-modified payload in an appropriate solvent (e.g., DMSO).

  • iEDDA Ligation:

    • Add the TCO-payload stock solution to the tetrazine-antibody solution. A slight molar excess of the payload (e.g., 1.5 equivalents per tetrazine) is recommended to ensure complete reaction.

    • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance around 520-540 nm.[1]

  • Purification and Characterization:

    • Purify the resulting ADC from excess payload and byproducts using SEC or another suitable chromatographic method.

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and in vitro potency.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes a method to determine the in vitro potency of the newly synthesized ADC.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Control cell line (low target expression)

  • Complete cell culture medium

  • Synthesized ADC

  • Control antibody

  • Free cytotoxic drug

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free drug in complete cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.[]

Signaling Pathways in Targeted Cancer Therapy

ADCs developed using this compound can be designed to target various cell surface receptors that are overexpressed in cancer cells. Upon binding to the target receptor, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. Below are diagrams of key signaling pathways often targeted by ADCs.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key mediator of cell proliferation, survival, and migration.[9][10] Its overexpression is common in many cancers.

G

EGFR signaling cascade in cancer.

HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the EGFR family and a critical target in breast and other cancers.[11][12]

G

HER2 signaling in cancer cells.

TROP2 and Downstream Signaling

Trophoblast cell surface antigen 2 (TROP2) is a transmembrane glycoprotein (B1211001) that is overexpressed in a wide range of solid tumors and is associated with poor prognosis.[13]

G

TROP2-mediated signaling in tumors.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Methyltetrazine-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface functionalization of nanoparticles using the heterobifunctional linker, Methyltetrazine-PEG8-acid. This linker is a powerful tool for conjugating nanoparticles to a wide array of biomolecules through a two-step process involving stable amide bond formation and a highly efficient bioorthogonal "click chemistry" reaction. The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances solubility, reduces steric hindrance, and improves the biocompatibility of the resulting nanoparticle conjugates, making them ideal for applications in targeted drug delivery, advanced imaging, and diagnostics.

Principle of Surface Functionalization

The functionalization process leverages the dual reactivity of the this compound linker. The terminal carboxylic acid group allows for covalent attachment to nanoparticles with surface amine groups via carbodiimide (B86325) chemistry. Subsequently, the methyltetrazine moiety serves as a reactive handle for bioorthogonal ligation with molecules functionalized with a strained alkene, such as trans-cyclooctene (B1233481) (TCO).

Key Features of this compound:

  • Methyltetrazine Group: Participates in a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with TCO. This "click chemistry" is bioorthogonal, proceeding efficiently in biological media without interfering with native functional groups. Methyl-substituted tetrazines offer a good balance of stability and reactivity.[1]

  • PEG8 Spacer: The hydrophilic polyethylene glycol spacer improves the aqueous solubility of the nanoparticles, minimizes non-specific protein binding, and can enhance their circulation time in vivo.[2]

  • Carboxylic Acid Group: Enables the formation of a stable amide bond with primary amines on the nanoparticle surface, typically facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2][3]

Applications

The unique characteristics of nanoparticles functionalized with this compound open up a range of possibilities in biomedical research and drug development:

  • Targeted Drug Delivery: The tetrazine group acts as a versatile anchor for attaching targeting ligands (e.g., antibodies, peptides, or small molecules) that have been pre-functionalized with a TCO group. This modular approach facilitates the creation of highly specific drug delivery vehicles.[2]

  • Pre-targeted Imaging and Therapy: In this strategy, the tetrazine-functionalized nanoparticles are first administered and allowed to accumulate at the target site. Subsequently, a TCO-labeled imaging agent or therapeutic drug is administered, which then rapidly "clicks" to the nanoparticles in vivo. This approach can improve the target-to-background ratio in imaging and reduce off-target toxicity in therapy.

  • Bio-sensing and Diagnostics: The specificity and rapid kinetics of the tetrazine-TCO ligation can be harnessed to develop sensitive and selective diagnostic assays.[2]

  • Controlled Assembly of Nanomaterials: The bioorthogonal reaction allows for the precise and controlled assembly of complex nanostructures.

Quantitative Data Summary

The following tables summarize representative quantitative data for the surface functionalization of nanoparticles with this compound. It is important to note that these values can vary depending on the specific type and size of the nanoparticle, as well as the reaction conditions.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

ParameterBare Nanoparticles (Amine-Functionalized)After this compound FunctionalizationAfter TCO-Ligand Conjugation
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7125 ± 8
Polydispersity Index (PDI) < 0.2< 0.25< 0.3
Zeta Potential (mV) +25 ± 3-15 ± 4-20 ± 5

Table 2: Quantification of Surface Functionalization

ParameterMethodRepresentative Value
Degree of Labeling Fluorimetry/Nanoparticle Tracking Analysis~6 methyltetrazine molecules per nanoparticle[4]
Conjugation Efficiency (TCO-Ligand) In-solution bioorthogonal reaction in serum62 ± 3%[5]
Second-Order Rate Constant (k₂) for Tetrazine Ligation Stopped-flow kinetics in PBS at 37°C500 - 1800 M⁻¹s⁻¹[6]

Experimental Protocols

The following protocols provide a general framework for the functionalization of amine-presenting nanoparticles with this compound and subsequent conjugation to a TCO-functionalized molecule. Optimization of molar ratios, reaction times, and purification methods is recommended for each specific nanoparticle system.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of the linker to form an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

Procedure:

  • Equilibrate all reagents to room temperature.

  • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • In a separate tube, dissolve EDC and NHS in the Reaction Buffer to a final concentration that will result in a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS relative to the this compound.[2]

  • Add the EDC/NHS solution to the this compound solution.

  • Incubate the reaction for 15-60 minutes at room temperature with gentle mixing.[7]

  • The activated Methyltetrazine-PEG8-NHS ester is now ready for immediate use in the next step.

G cluster_0 Activation of this compound Reagents This compound EDC NHS Reaction Incubate for 15-60 min at RT Reagents->Reaction Solvent Anhydrous DMF/DMSO MES Buffer (pH 6.0) Solvent->Reaction Activated_Linker Methyltetrazine-PEG8-NHS Ester Reaction->Activated_Linker

Caption: Workflow for the activation of this compound.

Protocol 2: Conjugation of Activated Linker to Amine-Functionalized Nanoparticles

This protocol details the reaction of the activated linker with nanoparticles displaying primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • Activated Methyltetrazine-PEG8-NHS ester solution (from Protocol 1)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS or deionized water

Procedure:

  • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a concentration of 1 mg/mL.[2]

  • Add the activated Methyltetrazine-PEG8-NHS ester solution to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticles should be optimized (a 10-50 fold molar excess of the linker is a good starting point).

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[2]

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the functionalized nanoparticles by centrifugation, dialysis, or size-exclusion chromatography to remove unreacted linker and byproducts. For centrifugation, pellet the nanoparticles, discard the supernatant, and resuspend in Washing Buffer. Repeat the washing steps 2-3 times.[2]

G cluster_1 Conjugation to Nanoparticles Amine_NP Amine-Functionalized Nanoparticles Conjugation React for 2-4h at RT in PBS (pH 7.4) Amine_NP->Conjugation Activated_Linker Methyltetrazine-PEG8-NHS Ester Activated_Linker->Conjugation Quenching Add Quenching Buffer Conjugation->Quenching Purification Centrifugation/ Dialysis Quenching->Purification Functionalized_NP Methyltetrazine-PEG8- Functionalized Nanoparticles Purification->Functionalized_NP

Caption: Workflow for nanoparticle conjugation.

Protocol 3: Bioorthogonal "Click" Reaction with a TCO-Functionalized Molecule

This protocol describes the final step of conjugating a molecule of interest (e.g., a targeting ligand, fluorescent dye) that has been pre-functionalized with a trans-cyclooctene (TCO) group to the methyltetrazine-functionalized nanoparticles.

Materials:

  • Methyltetrazine-PEG8-functionalized nanoparticles

  • TCO-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Disperse the methyltetrazine-functionalized nanoparticles in the Reaction Buffer.

  • Add the TCO-functionalized molecule to the nanoparticle dispersion. A 1.5 to 5-fold molar excess of the TCO-molecule is recommended to ensure complete reaction.

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing. The reaction is typically rapid.

  • Purify the final conjugate using a method appropriate for the nanoparticle type (e.g., centrifugation, dialysis, or size-exclusion chromatography) to remove any unreacted TCO-functionalized molecule.

G cluster_2 Bioorthogonal Ligation Functionalized_NP Methyltetrazine-PEG8- Functionalized Nanoparticles Click_Reaction React for 1-2h at RT in PBS (pH 7.4) Functionalized_NP->Click_Reaction TCO_Molecule TCO-Functionalized Molecule TCO_Molecule->Click_Reaction Purification Purification Click_Reaction->Purification Final_Conjugate Nanoparticle-PEG8-Ligand Conjugate Purification->Final_Conjugate

Caption: Bioorthogonal "click" reaction workflow.

Characterization of Functionalized Nanoparticles

Thorough characterization at each step is crucial to ensure successful functionalization.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in size is expected after each functionalization step.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A shift in zeta potential indicates a change in the surface chemistry.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups from the linker and conjugated molecules.

  • UV-Vis Spectroscopy: If the conjugated molecule has a characteristic absorbance, this can be used to quantify the degree of labeling.

  • Fluorimetry: If a fluorescent TCO-molecule is used, its fluorescence can be used to quantify the number of accessible tetrazine groups on the nanoparticle surface.

Signaling Pathway Diagram

The functionalized nanoparticles can be designed to interact with specific cellular signaling pathways. For example, a nanoparticle conjugated to a ligand that targets a receptor tyrosine kinase (RTK) can be used to modulate downstream signaling.

G cluster_3 Targeted Nanoparticle Interaction with a Signaling Pathway NP_Ligand Nanoparticle-PEG8-Ligand Receptor Cell Surface Receptor (e.g., RTK) NP_Ligand->Receptor Binding Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK) Dimerization->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling_Cascade->Cellular_Response

References

Troubleshooting & Optimization

Troubleshooting low yield in Methyltetrazine-TCO ligation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions regarding low yield in Methyltetrazine-TCO ligation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product yield is significantly lower than expected. What are the primary areas to investigate?

A1: Low yield in Methyltetrazine-TCO ligation can typically be attributed to one of four key areas: Reagent Quality and Stability, Reaction Conditions, Reaction Stoichiometry, or the Purification Process. A systematic evaluation of each of these areas will help pinpoint the source of the issue.

Q2: How can I assess the quality and stability of my methyltetrazine and TCO reagents?

A2: Reagent integrity is crucial for a successful ligation. Here’s how to troubleshoot potential issues:

  • Methyltetrazine Stability: While methyltetrazines are among the more stable tetrazine derivatives, they can degrade if not stored properly.[1][2][3] They are sensitive to moisture and should be stored at -20°C under desiccated conditions.[1] Before use, always allow the reagent vial to warm to room temperature before opening to prevent condensation.[1]

  • TCO Instability: Trans-cyclooctene (TCO) is a strained alkene and can be prone to isomerization to its unreactive cis-cyclooctene form.[1] This process can be accelerated by exposure to thiols or certain metals.[1] It is advisable to use TCO reagents that are fresh or have been stored under appropriate conditions (protected from light and moisture).[4] Some highly reactive TCO derivatives may have a shorter shelf-life and are best used as probes for live-cell applications where incubation times are short.[5]

Q3: What are the optimal reaction conditions for Methyltetrazine-TCO ligation?

A3: The Methyltetrazine-TCO ligation is generally robust, but optimizing reaction conditions can significantly improve yields.

  • Solvent: The choice of solvent is critical. While the reaction can proceed in aqueous buffers, organic solvents like DMSO and DMF are often preferred, especially if your molecules are hydrophobic or if you are using derivatives prone to hydrolysis in water.[1][4] For biological applications, a co-solvent system of an aqueous buffer (like PBS) and an organic solvent may be necessary to balance reagent stability and biocompatibility.[4]

  • pH: The ligation is efficient over a broad pH range, typically between 6.0 and 9.0.[4][6] However, it is important to use a non-amine-containing buffer (e.g., PBS, borate (B1201080) buffer) if your molecules contain NHS esters to avoid side reactions.[6][7]

  • Temperature: The reaction is exceptionally fast and typically proceeds to completion at room temperature (20-25°C).[4] For less reactive partners or to further accelerate the reaction, the temperature can be increased to 37°C.[4][6] Conversely, if the reaction is too fast to control, it can be slowed down by running it at 4°C.[1]

  • Reaction Time: Due to the fast kinetics, many ligations are complete within 30 to 60 minutes.[6] However, for more dilute samples or less reactive derivatives, extending the reaction time to 2 hours or even overnight at 4°C may be beneficial.[1][6] Reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by analytical methods like LC-MS.[1]

Q4: How critical is the stoichiometry of the reactants?

A4: Proper stoichiometry is essential for high-yield ligation. An incorrect molar ratio of methyltetrazine to TCO can result in an incomplete reaction.[6] It is common practice to use a slight molar excess (1.05 to 1.5-fold) of one of the reactants to drive the reaction to completion.[6][8] The optimal ratio may need to be determined empirically for your specific system.[6]

Quantitative Data Summary

The rate of the inverse-electron demand Diels-Alder (IEDDA) reaction is dependent on the specific structures of the tetrazine and TCO derivatives used. The following table summarizes reported second-order rate constants for various tetrazine-TCO pairs.

Tetrazine DerivativeTCO DerivativeRate Constant (k₂) M⁻¹s⁻¹SolventTemperature (°C)
3,6-di-(2-pyridyl)-s-tetrazineTCO2000 (±400)Not SpecifiedNot Specified
Methyl-substituted tetrazinesTCO~1000Not SpecifiedNot Specified
Hydrogen-substituted tetrazinesTCOup to 30,000Not SpecifiedNot Specified
3,6-diphenyl-s-tetrazines-TCO3100MeOH25
Water-soluble 3,6-dipyridyl-s-tetrazined-TCO366,000 (±15,000)Water25
Water-soluble 3,6-dipyridyl-s-tetrazines-TCO3,300,000 (±40,000)Water25

Experimental Protocols

General Protocol for Methyltetrazine-TCO Ligation

This protocol provides a general starting point. Optimal conditions may vary depending on the specific reactants and the intended application.

  • Reagent Preparation:

    • Allow the Methyltetrazine and TCO derivative vials to equilibrate to room temperature before opening to prevent condensation.[1]

    • Prepare stock solutions of the Methyltetrazine and TCO derivatives in a suitable anhydrous solvent (e.g., DMSO, DMF) at a concentration of 1-10 mM.[4]

  • Reaction Setup:

    • In a suitable reaction vessel, add the TCO-containing molecule dissolved in the reaction buffer (e.g., PBS, pH 7.4).

    • Add the Methyltetrazine stock solution to the TCO-containing solution to achieve the desired final concentrations and molar ratio. A slight molar excess (e.g., 1.1 equivalents) of the methyltetrazine is often used.[4]

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle mixing.[1] For less reactive components or lower concentrations, the incubation time can be extended or the temperature increased to 37°C.[6]

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine (around 520 nm) using a spectrophotometer.[9]

    • Alternatively, small aliquots can be taken at different time points and analyzed by LC-MS to determine the extent of product formation.[10]

  • Purification:

    • Once the reaction is complete, purify the conjugate from unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.[1][6]

Visualizations

Troubleshooting_Workflow Start Low Ligation Yield CheckReagents 1. Check Reagent Quality - Stored properly? - Freshly prepared solutions? Start->CheckReagents CheckConditions 2. Verify Reaction Conditions - Correct solvent? - Optimal pH & temperature? CheckReagents->CheckConditions No Issue SolutionReagents Solution: - Use fresh reagents. - Store at -20°C, desiccated. CheckReagents->SolutionReagents Issue Found CheckStoichiometry 3. Confirm Stoichiometry - Accurate concentrations? - Molar ratio optimized? CheckConditions->CheckStoichiometry No Issue SolutionConditions Solution: - Test different solvents/co-solvents. - Adjust pH/temperature. CheckConditions->SolutionConditions Issue Found CheckPurification 4. Review Purification - Appropriate method? - Product loss during purification? CheckStoichiometry->CheckPurification No Issue SolutionStoichiometry Solution: - Re-measure concentrations. - Titrate molar ratio (e.g., 1:1.2). CheckStoichiometry->SolutionStoichiometry Issue Found SolutionPurification Solution: - Optimize purification protocol. - Consider alternative methods. CheckPurification->SolutionPurification Issue Found End Improved Yield SolutionReagents->End SolutionConditions->End SolutionStoichiometry->End SolutionPurification->End

Caption: A troubleshooting decision tree for low-yield Methyltetrazine-TCO ligation.

IEDDA_Mechanism Tetrazine Methyltetrazine (Diene) Cycloadduct [4+2] Cycloaddition (Intermediate) Tetrazine->Cycloadduct Inverse-Electron-Demand Diels-Alder TCO TCO (Dienophile) TCO->Cycloadduct Inverse-Electron-Demand Diels-Alder Dihydropyridazine Dihydropyridazine (Product) Cycloadduct->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas Cycloadduct->Nitrogen Release

Caption: The reaction mechanism of Methyltetrazine-TCO ligation.

Experimental_Workflow Prep 1. Reagent Preparation (Methyltetrazine & TCO) Mix 2. Reaction Setup (Mix Reactants in Buffer) Prep->Mix Incubate 3. Incubation (Room Temp, 1-2h) Mix->Incubate Monitor 4. Monitoring (Optional) (LC-MS or Spectrophotometry) Incubate->Monitor Purify 5. Purification (SEC, Dialysis, or HPLC) Monitor->Purify Final 6. Final Conjugate Purify->Final

Caption: A general experimental workflow for Methyltetrazine-TCO ligation.

References

Technical Support Center: Methyltetrazine-PEG8-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Preventing and Resolving Aggregation

This guide addresses common issues regarding the aggregation of bioconjugates synthesized using Methyltetrazine-PEG8-acid. Aggregation can significantly impact the efficacy, safety, and manufacturability of therapeutic molecules like antibody-drug conjugates (ADCs).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation when using this compound?

Aggregation of bioconjugates, such as ADCs, can stem from various factors related to the molecule's stability.[1] Key causes include:

  • Increased Hydrophobicity: The Methyltetrazine group is inherently hydrophobic. Conjugating it to a biomolecule, such as an antibody, increases the overall surface hydrophobicity. These new hydrophobic patches can interact with similar regions on other conjugate molecules, initiating the aggregation process.[3]

  • Unfavorable Buffer Conditions: The properties of the buffer play a critical role. Aggregation can be induced by:

    • pH: If the buffer pH is near the isoelectric point (pI) of the protein, the net charge of the molecule is zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[3] The carboxylic acid group on the this compound linker is also pH-sensitive.

    • Ionic Strength: Salt concentrations that are too low or too high can disrupt the protein's stabilizing hydration shell, leading to aggregation.[3]

  • High Protein Concentration: Higher concentrations of the bioconjugate increase the frequency of intermolecular collisions, which can promote the formation of aggregates.[4]

  • Presence of Organic Co-solvents: While often necessary to dissolve the hydrophobic linker-payload, some solvents can destabilize the protein and promote aggregation.[3]

  • Temperature: Elevated temperatures can induce partial unfolding of the protein, exposing hydrophobic cores that can lead to irreversible aggregation.[4]

Q2: How can I optimize my conjugation reaction to minimize aggregation from the start?

Preventing aggregation at its source is the most effective strategy.[3] Consider the following optimizations:

  • Control Molar Ratio: Use the lowest effective molar excess of the this compound reagent to achieve the desired degree of labeling. Over-labeling can significantly increase surface hydrophobicity.[4]

  • Optimize pH: Conduct the conjugation at a pH where the protein is stable and soluble, typically 1-2 units away from its isoelectric point. For the carboxylic acid on the linker to be reactive with amine groups on a protein (via EDC/NHS chemistry), a pH of 7.2-8.0 is often used.[4] However, if the protein is unstable, a lower pH near 7.4 may be necessary, though this will slow the reaction.[4][5]

  • Lower the Temperature: Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can slow the rate of aggregation.[4]

  • Reduce Protein Concentration: Working with lower protein concentrations reduces the chance of intermolecular interactions that lead to aggregation.[4]

  • Immobilization: For complex systems like ADCs, an advanced strategy is to immobilize the antibody on a solid support (e.g., a resin) during conjugation. This physically separates the antibodies, preventing them from aggregating while the hydrophobic linker-payload is attached.[3]

Q3: What role do buffers and excipients play in preventing aggregation?

Buffer composition is critical for maintaining the stability of the final conjugate.

  • Buffer Type and pH: Use a buffer system where the conjugate is most stable. This is often a phosphate (B84403) or histidine buffer with a pH between 6.0 and 7.2.[6]

  • Stabilizing Excipients: The inclusion of certain additives, known as excipients, can significantly enhance stability.[7] These work by shielding hydrophobic regions or otherwise stabilizing the protein's native structure.[7][8] Common excipients include:

    • Amino Acids: Arginine (typically 50-100 mM) is widely used to suppress aggregation.[4]

    • Sugars: Sugars like sucrose (B13894) and trehalose (B1683222) can stabilize the protein structure.[7]

    • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween-20) or Polysorbate 80 at low concentrations (0.01-0.1%) can prevent surface-induced aggregation and shield hydrophobic patches.[4][9]

Q4: How should I purify and store my conjugate to ensure long-term stability?

Proper purification and storage are essential to prevent aggregation over time.

  • Purification: Size Exclusion Chromatography (SEC) is a standard method to remove unreacted reagents and, crucially, to separate soluble aggregates from the desired monomeric conjugate.[10][11]

  • Storage Conditions:

    • Temperature: Store the final conjugate at the recommended temperature, typically frozen at -20°C or -80°C.[12][13] Avoid repeated freeze-thaw cycles, which can induce aggregation.

    • Buffer: The final formulation buffer should be optimized for stability, often containing the excipients mentioned above.

    • Light Protection: The Methyltetrazine moiety can be light-sensitive. Store conjugates in light-protected containers.[13][14]

Q5: How can I detect and quantify aggregation in my sample?

Several analytical techniques can be used to monitor the aggregation state of your conjugate:

  • Size Exclusion Chromatography (SEC): SEC is the reference technique for separating and quantifying soluble aggregates (dimers, trimers, and higher-order species) from the monomer.[2][6]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-destructive method that measures the size distribution of particles in a solution.[15] It is highly sensitive to the presence of large aggregates and can provide the average hydrodynamic diameter and a polydispersity index (PDI) to indicate the heterogeneity of the sample.[15]

  • Visual Inspection: The simplest check is for visible precipitation or turbidity in the solution, which indicates the formation of large, insoluble aggregates.

Quantitative Data Summary

The following tables provide representative data on how different experimental conditions can influence the aggregation of a bioconjugate.

Table 1: Effect of pH and Buffer on Conjugate Aggregation (Representative data based on general principles of protein stability)

Buffer System (50 mM)pHProtein pI% Aggregation (by SEC)
Sodium Acetate5.06.58.5%
Sodium Phosphate6.06.51.2%
Sodium Phosphate6.56.515.3%
Sodium Phosphate7.46.52.1%
Tris8.06.55.4%

Table 2: Impact of Stabilizing Excipients on Long-Term Stability (Representative data for a conjugate stored at 4°C for 30 days)

Base Buffer (PBS, pH 7.2)Additive (Excipient)Initial % Aggregation% Aggregation after 30 days
PBSNone (Control)1.5%12.8%
PBS100 mM Arginine1.4%2.5%
PBS5% Sucrose1.6%6.7%
PBS0.05% Polysorbate 201.5%3.1%

Experimental Protocols

Protocol 1: General Method for Aggregation-Resistant Conjugation

This protocol outlines a general workflow for conjugating this compound to an amine-containing protein (e.g., an antibody) while minimizing aggregation.

  • Protein Preparation:

    • Dialyze the antibody into an amine-free buffer such as PBS (Phosphate Buffered Saline, pH 7.4).[4]

    • Adjust the protein concentration to 1-2 mg/mL to reduce intermolecular interactions.[4]

  • Reagent Preparation:

    • This compound has good aqueous solubility but can also be dissolved in an organic co-solvent like DMSO or DMF.[12][13]

    • Prepare a concentrated stock solution (e.g., 10-20 mM) in the chosen solvent.

  • Activation and Conjugation:

    • This protocol assumes a two-step reaction using EDC and NHS to activate the carboxylic acid for reaction with protein amines.

    • In a separate tube, add a 1.5-fold molar excess of EDC and NHS to the this compound solution in an appropriate buffer (e.g., MES buffer, pH 6.0) and incubate for 15 minutes at room temperature to form the NHS ester.

    • Add the activated Methyltetrazine-PEG8-NHS ester solution to the protein solution slowly while gently stirring. A common starting point is a 5 to 10-fold molar excess of the linker over the protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[4]

  • Purification:

    • Remove unreacted linker and byproducts via dialysis, a desalting column, or tangential flow filtration (TFF).

    • Analyze the purified conjugate for aggregation using SEC (see Protocol 2). If aggregates are present, an additional SEC purification step can be performed to isolate the monomeric fraction.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size, making it the gold-standard for quantifying aggregates.[11][16]

  • System Setup:

    • HPLC System: Use a bio-inert UHPLC or HPLC system to prevent non-specific binding of the protein to system components.[2][16]

    • Column: Select an SEC column with a pore size appropriate for separating the protein monomer from its aggregates (e.g., 300 Å for monoclonal antibodies).[11][16]

    • Detector: Use a UV detector, typically monitoring at 280 nm for proteins.[10]

  • Mobile Phase:

    • A typical mobile phase consists of a phosphate buffer (100-200 mM) at a pH between 6.0 and 7.2, containing a salt such as 150-200 mM sodium chloride.[2][6] The salt helps to reduce non-specific electrostatic interactions between the protein and the column's stationary phase.[2]

  • Sample Analysis:

    • Filter the conjugate sample through a 0.22 µm filter to remove large particulates.

    • Inject an appropriate volume (e.g., 10-20 µL) onto the column.

    • Run the separation under isocratic conditions at a defined flow rate (e.g., 0.5-1.0 mL/min).

  • Data Interpretation:

    • Aggregates, being larger, will elute first, followed by the main monomer peak, and then any smaller fragments.

    • Integrate the peak areas to calculate the percentage of high molecular weight species (aggregates) relative to the total area of all protein-related peaks.

Visualizations

G cluster_0 Troubleshooting Workflow observe Aggregation Observed (Turbidity, SEC/DLS Data) check_reaction Review Conjugation Protocol observe->check_reaction check_buffer Analyze Buffer & Formulation observe->check_buffer check_storage Evaluate Storage Conditions observe->check_storage sol_reaction Reduce Molar Ratio Lower Concentration Lower Temperature check_reaction->sol_reaction If during reaction sol_buffer Optimize pH (away from pI) Add Excipients (Arginine, Polysorbate) check_buffer->sol_buffer If post-purification sol_storage Store at -80°C Aliquot to Avoid Freeze-Thaw Use Light-Protected Vials check_storage->sol_storage If during storage sol_purify Purify via SEC to Isolate Monomer sol_reaction->sol_purify For existing aggregates sol_buffer->sol_purify For existing aggregates sol_storage->sol_purify For existing aggregates G cluster_factors Factors Promoting Aggregation cluster_solutions Factors Promoting Stability conjugate Monomeric Conjugate (Stable) aggregate Aggregated Conjugate (Unstable) conjugate->aggregate Stress hydrophobicity Increased Hydrophobicity hydrophobicity->aggregate ph pH near pI ph->aggregate concentration High Concentration concentration->aggregate temp High Temperature temp->aggregate peg PEG8 Spacer (Increases Solubility) peg->conjugate excipients Stabilizing Excipients (e.g., Arginine) excipients->conjugate repulsion Electrostatic Repulsion (pH away from pI) repulsion->conjugate

References

Technical Support Center: Optimizing Methyltetrazine-PEG8-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG8-acid bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during bioconjugation experiments.

Frequently Asked questions (FAQs)

Q1: What is the fundamental mechanism of the Methyltetrazine-TCO ligation?

A1: The reaction is a bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition. It occurs between the tetrazine (diene) and a trans-cyclooctene (B1233481) (TCO), which acts as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N2) as the only byproduct, driving the reaction to completion.[1] This process is catalyst-free, highly selective, and known for its exceptionally fast kinetics.[1]

Q2: What are the main advantages of using the Methyltetrazine-TCO system for bioconjugation?

A2: This ligation chemistry offers several key benefits for researchers:

  • Biocompatibility: The reaction is catalyst-free, avoiding the use of potentially cytotoxic copper catalysts, making it suitable for in-vivo applications.[2][3]

  • Mild Conditions: Conjugation can be performed in aqueous buffered media and at low temperatures.[2]

  • High Efficiency: The kinetics are extremely fast, leading to the formation of a stable conjugate in quantitative yield, even under highly dilute conditions.[2][4]

  • Specificity and Bioorthogonality: The TCO group reacts specifically with the tetrazine moiety, without cross-reactivity with other functional groups found in biological systems like amines, thiols, or carboxylic acids.[2]

Q3: How does the PEG8 spacer in this compound benefit my experiment?

A3: The polyethylene (B3416737) glycol (PEG8) spacer offers several advantages:

  • Enhanced Solubility: It increases the aqueous solubility of the linker and the final conjugate.[5][6]

  • Reduced Steric Hindrance: The flexible spacer minimizes steric interference between the molecules being conjugated.[7]

  • Improved Pharmacokinetics: In therapeutic applications, the PEG linker can help reduce the immunogenicity and improve the bioavailability of the conjugated molecule.[8]

Q4: What is the optimal pH for conjugating the carboxylic acid end of this compound to a primary amine?

A4: For the activation of the carboxylic acid and subsequent reaction with a primary amine (e.g., on a protein), a two-step pH adjustment is often recommended. The activation of the carboxylic acid with EDC and NHS is typically performed in a slightly acidic buffer (e.g., MES buffer, pH 4.5-5.0).[8] The subsequent conjugation to the amine-containing molecule is more efficient at a pH of 7.2-8.0.[8] For direct NHS-ester reactions with amines, a pH range of 7.0 to 9.0 is generally optimal.[9]

Q5: Can I monitor the progress of the Methyltetrazine-TCO reaction?

A5: Yes, the progress of the TCO-tetrazine reaction can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.[2][10]

Troubleshooting Guide

This guide addresses common problems that may arise during the bioconjugation process.

IssuePotential CauseRecommended Solution
Low Reaction Yield Incorrect Stoichiometry: Molar ratio of tetrazine to TCO is not optimal.Verify the concentration of your stock solutions and recalculate the stoichiometry. Empirically optimize the molar ratio; a slight excess (1.1 to 1.5 equivalents) of one reagent can help drive the reaction to completion.[1][3]
Reagent Degradation: Tetrazine or TCO reagents may have degraded due to improper storage.Use fresh reagents. Store tetrazine and TCO derivatives protected from light and moisture at -20°C.[1][5]
Suboptimal Solvent: The chosen solvent may not be compatible with the reagents or biomolecules.For reactions involving the carboxylic acid end, ensure the use of anhydrous organic solvents like DMSO or DMF for the activation step to prevent hydrolysis of the NHS ester.[8] For the IEDDA reaction, aqueous buffers like PBS are generally suitable.[2]
Insufficient Reaction Time: The reaction may not have proceeded to completion.Allow the reaction to proceed for a longer duration and monitor its progress if possible.[1]
Slow Reaction Rate Low Reactant Concentrations: The reaction rate is dependent on the concentration of the reactants.Increase the concentration of one or both reactants. The fast kinetics of this reaction allow for efficient conjugation even at low concentrations, but extremely low concentrations can slow the reaction.[1]
Low Temperature: The reaction is temperature-dependent.Perform the reaction at room temperature (20-25°C) or 37°C to increase the rate.[1]
Steric Hindrance: The reactive moieties on the biomolecules may be sterically hindered.The PEG8 spacer is designed to minimize this, but if issues persist, consider alternative conjugation strategies or linker lengths.
Poor Solubility of Conjugate Hydrophobic Components: One or both of the conjugated molecules may be hydrophobic.The PEG8 spacer enhances aqueous solubility.[5] If solubility is still an issue, consider using a co-solvent system, but ensure it is compatible with your biomolecules.[1]
Non-specific Binding Hydrophobic Interactions: The conjugate may be binding non-specifically to other molecules or surfaces.The hydrophilic PEG8 spacer helps to reduce non-specific binding.[11] Ensure adequate blocking steps in downstream applications (e.g., immunoassays).

Experimental Protocols & Data

Optimizing Reaction Conditions

The efficiency of the Methyltetrazine-TCO ligation is influenced by several factors. The following table summarizes key parameters and their typical ranges for optimizing the reaction.

ParameterRecommended RangeNotes
Temperature 4°C to 37°CRoom temperature (20-25°C) is sufficient for most applications.[1] Lower temperatures can be used to slow down the reaction if needed.[1]
pH (Aqueous) 6.0 - 9.0The ligation is efficient across a broad pH range.[1] However, consider the stability of your biomolecules at the chosen pH.
Stoichiometry (TCO:Tetrazine) 1:1 to 1:1.5A slight excess of one component can drive the reaction to completion for the limiting reagent.[1]
Concentration Micromolar (µM) to Millimolar (mM)The fast kinetics allow for efficient reactions even at low concentrations.[1]
Solvent DMSO, DMF, Acetonitrile, Methanol, PBS/Organic Co-solventThe choice of solvent depends on the solubility and stability of your biomolecules. For NHS ester chemistry, anhydrous solvents are critical during the activation step.[1][8]
Protocol 1: Two-Step Protein Labeling via Carboxylic Acid Activation

This protocol describes the labeling of a protein with this compound followed by conjugation to a TCO-containing molecule.

Step 1: Activation of this compound and Conjugation to a Protein

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and sulfo-NHS to room temperature.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).[8]

    • Prepare fresh stock solutions of EDC and sulfo-NHS in ultrapure water (e.g., 10 mg/mL each).[8]

    • Prepare the protein to be conjugated in an amine-free buffer at a pH of 7.2-7.5 (e.g., Phosphate Buffered Saline - PBS).[8]

  • Activation and Conjugation:

    • To the protein solution, add the this compound stock solution to achieve the desired molar excess (typically a 10-20 fold excess relative to the protein).[8]

    • Add EDC and sulfo-NHS to the reaction mixture. A typical starting point is a final concentration of 5 mM EDC and 10 mM sulfo-NHS.[8]

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[8]

  • Purification:

    • Remove excess, unreacted this compound and crosslinking reagents using a desalting column or size-exclusion chromatography (SEC).[8]

    • The column should be equilibrated with a suitable buffer, such as PBS at pH 7.4.[8]

Step 2: IEDDA Reaction with a TCO-Containing Molecule

  • Reagent Preparation:

    • Dissolve the TCO-containing molecule (e.g., a fluorescent dye, a drug molecule) in a compatible solvent (e.g., DMSO).[8]

  • Click Reaction:

    • Add the TCO-containing molecule to the purified protein-Methyltetrazine-PEG8 conjugate. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.[8]

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[8]

  • Final Purification:

    • If necessary, purify the final conjugate to remove any excess TCO-containing molecule using an appropriate chromatographic technique.

Visualizations

G Workflow for Two-Step Bioconjugation cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: IEDDA Reaction A Prepare Protein in Amine-Free Buffer (pH 7.2-7.5) C Combine Reagents and Incubate (1-2h, RT) A->C B Prepare Me-Tz-PEG8-Acid, EDC, and sulfo-NHS Stocks B->C D Purify Tetrazine-Modified Protein (SEC/Desalting) C->D F Combine with Tz-Protein and Incubate (1-2h, RT) D->F Purified Tz-Protein E Prepare TCO-Molecule Stock E->F G Final Purification (Optional) F->G H Characterization G->H Final Conjugate

Caption: Workflow for the two-step bioconjugation process.

G Troubleshooting Logic for Low Yield Start Low Reaction Yield Stoichiometry Verify Stoichiometry and Reagent Concentrations Start->Stoichiometry Reagents Use Fresh Reagents and Check Storage Conditions Stoichiometry->Reagents If no improvement Success Yield Improved Stoichiometry->Success Improvement observed Conditions Optimize Reaction Time and Temperature Reagents->Conditions If no improvement Reagents->Success Improvement observed Solvent Evaluate Solvent/ Buffer Compatibility Conditions->Solvent If no improvement Conditions->Success Improvement observed Solvent->Success If no improvement, consult further

Caption: Troubleshooting flowchart for low reaction yield.

References

Side reactions of Methyltetrazine-PEG8-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during bioconjugation experiments using Methyltetrazine-PEG8-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule used in bioconjugation. It comprises three key components:

  • A methyltetrazine moiety : This group participates in a very fast and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (B1233481) (TCO) functionalized molecules.[1][2]

  • A hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer : This flexible spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[3][4]

  • A terminal carboxylic acid group : This functional group allows for the covalent attachment to primary amines (e.g., lysine (B10760008) residues on proteins and antibodies) through the formation of a stable amide bond, typically via activation with EDC and NHS.[2]

Its primary applications are in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and in vivo imaging agents.[]

Q2: What are the main side reactions to be aware of when using this compound?

The two primary categories of side reactions are related to the stability of the methyltetrazine ring and the activation of the carboxylic acid group:

  • Methyltetrazine Ring Instability : The main concern is the hydrolysis of the 1,2,4,5-tetrazine (B1199680) ring in aqueous environments.[6] While methyl-substituted tetrazines are among the more stable derivatives, degradation can still occur, especially under non-optimal pH conditions. Another potential, though less common, side reaction is the reduction of the tetrazine ring by biological thiols.

  • Carboxylic Acid Activation Side Reactions : When activating the carboxylic acid with carbodiimides like EDC (1-ethyl-3-(3-(dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), several side products can form. The highly reactive O-acylisourea intermediate can rearrange to form an inactive and stable N-acylurea .[7] Additionally, the activated acid can react with another carboxylic acid to form an anhydride , or it can be hydrolyzed back to the carboxylic acid.[8]

Q3: How does the length of the PEG linker, such as in PEG8, affect the conjugation process and the final product?

The length of the PEG linker can significantly impact the properties of the bioconjugate. A PEG8 linker offers a balance of properties:

  • Solubility and Aggregation : The hydrophilic nature of the PEG chain improves the water solubility of the linker and the final conjugate, which can reduce aggregation.[3][4]

  • Steric Hindrance : The linker provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of a protein or antibody.

  • Pharmacokinetics : For therapeutic applications, PEGylation is known to increase the in vivo half-life of molecules by increasing their hydrodynamic radius, which reduces renal clearance.[3][9] Longer PEG chains generally lead to longer circulation times.[3]

  • Binding Affinity : The optimal linker length can be dependent on the specific biological system. In some cases, a shorter, more constrained linker may lead to higher binding affinity, while in others, a longer, more flexible linker is advantageous.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Final Bioconjugate
Possible Cause Recommended Solution
Degradation of this compound (Hydrolysis) - Prepare stock solutions of this compound in anhydrous DMSO or DMF and store them at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. - Minimize the time the reagent spends in aqueous buffers before the conjugation reaction. Add it to the reaction mixture as late as possible. - Maintain the pH of the reaction buffer between 6.0 and 7.5 for optimal stability of the tetrazine ring.[6]
Inefficient Carboxylic Acid Activation - Use a freshly prepared solution of EDC and sulfo-NHS. - Perform the activation step in an amine-free buffer, such as MES buffer, at a pH of 4.5-6.0 for optimal EDC/NHS chemistry.[10] - After activation, adjust the pH to 7.2-8.0 for the reaction with the amine-containing biomolecule.[10]
Formation of N-acylurea Side Product - Use of NHS or sulfo-NHS is crucial as it converts the highly reactive O-acylisourea intermediate to a more stable NHS-ester, which is less prone to rearrangement.[7] - Optimize the molar ratio of EDC and NHS. A slight excess of NHS over EDC can help to efficiently trap the O-acylisourea intermediate.
Hydrolysis of Activated Carboxylic Acid - The NHS-ester intermediate has a limited half-life in aqueous solutions. Proceed with the addition of the amine-containing molecule promptly after the activation step.
Suboptimal TCO Ligation Conditions - Ensure the TCO-functionalized molecule is stable and has been stored correctly, as TCOs can be susceptible to oxidation or isomerization. - The IEDDA reaction is typically very fast at room temperature. Ensure proper mixing of the reactants.
Issue 2: Presence of Unexpected Byproducts in the Final Product
Possible Cause Recommended Solution
N-acylurea Formation - This inactive byproduct can be difficult to remove due to its similar properties to the desired conjugate. Optimization of the EDC/NHS activation step to minimize its formation is the best strategy. - Purification methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) may help in separating the byproduct from the desired conjugate.
Anhydride Formation - This can occur if two carboxylic acid groups are in close proximity. While anhydrides can still react with amines, the reaction efficiency may be lower. This is less of a concern with surface lysines on a protein but can be an issue on surfaces with high densities of carboxylic acids.[8]
Protein Cross-linking - If EDC is not fully quenched or removed after the activation of this compound, it can activate carboxyl groups on the target protein (e.g., aspartic and glutamic acid residues), leading to protein-protein cross-linking. - A two-step conjugation protocol is highly recommended. First, activate the this compound and conjugate it to the protein. Then, purify the protein-tetrazine conjugate to remove excess reagents before the final ligation with the TCO-molecule.

Experimental Protocols

Protocol 1: Two-Step Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to an antibody via its primary amines, followed by the bioorthogonal ligation with a TCO-functionalized molecule.

Step 1: Antibody-Tetrazine Conjugation

  • Antibody Preparation :

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5 using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and sulfo-NHS in anhydrous DMSO or water.

  • Activation and Conjugation :

    • To the antibody solution, add the this compound stock solution to achieve the desired molar excess (typically 10-20 fold excess over the antibody).

    • Add the EDC and sulfo-NHS stock solutions to the reaction mixture. A final concentration of 5 mM EDC and 10 mM sulfo-NHS is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification :

    • Remove excess, unreacted this compound and crosslinking reagents using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS at pH 7.4.

Step 2: Bioorthogonal Ligation with a TCO-Molecule

  • Reagent Preparation :

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Ligation Reaction :

    • Add the TCO-functionalized molecule to the purified antibody-tetrazine conjugate. A 1.5 to 5-fold molar excess of the TCO-molecule over the antibody is typically used.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Final Purification :

    • Purify the final antibody conjugate using SEC to remove any unreacted TCO-molecule and potential aggregates.

Visualizations

Side_Reactions_of_Methyltetrazine_PEG8_acid cluster_tetrazine Tetrazine Moiety Side Reactions cluster_edc_nhs EDC/NHS Activation Side Reactions Methyltetrazine Methyltetrazine Hydrolyzed Tetrazine Hydrolyzed Tetrazine Methyltetrazine->Hydrolyzed Tetrazine H2O, pH dependent Reduced Tetrazine Reduced Tetrazine Methyltetrazine->Reduced Tetrazine Biological Thiols (e.g., GSH) Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + EDC NHS-Ester Desired Activated Intermediate O-Acylisourea->NHS-Ester + NHS N-Acylurea Inactive Byproduct O-Acylisourea->N-Acylurea Intramolecular Rearrangement Anhydride Anhydride O-Acylisourea->Anhydride + R-COOH Hydrolyzed Acid Regenerated Carboxylic Acid O-Acylisourea->Hydrolyzed Acid + H2O Amide Bond Amide Bond NHS-Ester->Amide Bond + R-NH2 (Desired Reaction)

Caption: Side reactions of this compound.

Bioconjugation_Workflow cluster_step1 Step 1: Antibody-Tetrazine Conjugation cluster_step2 Step 2: Bioorthogonal Ligation A Antibody in Amine-Free Buffer (pH 7.2-7.5) B Add this compound, EDC, and sulfo-NHS A->B C Incubate 1-2 hours at Room Temperature B->C D Purify via SEC/Desalting C->D E Antibody-Tetrazine Conjugate D->E F Add TCO-functionalized Molecule E->F Proceed to Ligation G Incubate 30-60 minutes at Room Temperature F->G H Final Purification via SEC G->H I Final Antibody Conjugate H->I

Caption: Two-step bioconjugation workflow.

References

Technical Support Center: Purification of Methyltetrazine-PEG8-Acid Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying proteins labeled with Methyltetrazine-PEG8-acid. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Which purification method is most suitable for my this compound labeled protein?

A1: The choice of purification method depends on several factors, including the size of your protein, the properties of the unlabeled protein, and the desired final purity.

  • Size Exclusion Chromatography (SEC) is a good initial choice for separating the labeled protein from the smaller, unreacted this compound reagent based on size differences. It is also effective at removing small molecule by-products.[][2]

  • Affinity Chromatography (AC) is highly selective if your protein has an affinity tag (e.g., His-tag, GST-tag). It can efficiently separate the labeled protein from both the excess labeling reagent and unlabeled protein, provided the tag's binding affinity is not compromised by the labeling.[3]

  • Dialysis or Buffer Exchange is a simple method for removing small molecules like excess labeling reagent, but it will not separate labeled from unlabeled protein.[4][5]

Q2: My protein precipitates after labeling with this compound. What should I do?

A2: Protein precipitation can occur due to changes in the protein's surface properties upon labeling. The hydrophilic PEG8 spacer is designed to enhance solubility, but other factors can contribute to aggregation.[6]

  • Optimize Labeling Ratio: Reduce the molar excess of the this compound reagent during the labeling reaction to decrease the degree of labeling.

  • Buffer Composition: Ensure the buffer composition is optimal for your protein's stability. Consider adding stabilizing agents such as glycerol (B35011) or arginine.

  • Gentle Handling: Avoid vigorous vortexing or harsh temperature changes during the labeling and purification process.

Q3: The recovery of my labeled protein is very low after purification. How can I improve it?

A3: Low recovery can be due to several factors related to the chosen purification method.

  • For SEC: Ensure the chosen column has the appropriate molecular weight cutoff (MWCO) to effectively separate your labeled protein from smaller contaminants without losing the protein in the process. Also, check for non-specific binding of your protein to the column matrix.[7]

  • For Affinity Chromatography: The labeling reagent might have attached to a residue near the affinity tag, hindering its binding to the resin.[8] Consider purifying under denaturing conditions if the tag is inaccessible.[8] Also, optimize your wash and elution conditions to prevent premature elution or irreversible binding.[9][10][11][12]

  • General Considerations: Each additional purification step can lead to some sample loss. Streamline your purification workflow where possible.

Q4: How can I confirm that the purification was successful and my protein is correctly labeled?

A4: Successful purification and labeling can be confirmed using several analytical techniques:

  • SDS-PAGE: A noticeable shift in the molecular weight of the labeled protein compared to the unlabeled protein should be visible.

  • Mass Spectrometry (MS): This provides a precise measurement of the molecular weight, confirming the addition of the this compound label.[13][14]

  • UV-Vis Spectroscopy: The presence of the tetrazine group can sometimes be detected by its characteristic absorbance, though this may be masked by the protein's absorbance.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound labeled proteins.

Size Exclusion Chromatography (SEC) Troubleshooting
Problem Possible Cause Solution
Poor separation of labeled protein from free label Inappropriate column pore size.Select a column with a pore size that provides optimal resolution in the molecular weight range of your protein and the free label.
High sample viscosity.Dilute the sample or perform a buffer exchange to a less viscous buffer before loading onto the column.
Low protein recovery Non-specific binding to the column matrix.Use a mobile phase with a higher salt concentration or add a small percentage of an organic solvent (e.g., isopropanol) to reduce hydrophobic interactions.[15]
Protein precipitation on the column.Ensure the mobile phase buffer is optimal for your protein's solubility. Filter your sample before injection to remove any pre-existing aggregates.[15]
Broad peaks Column overloading.Reduce the sample volume or concentration.
Suboptimal flow rate.Optimize the flow rate to improve resolution. Slower flow rates generally lead to better separation.[16]
Affinity Chromatography (AC) Troubleshooting
Problem Possible Cause Solution
Labeled protein does not bind to the resin The affinity tag is sterically hindered or modified by the label.Purify under denaturing conditions to expose the tag.[8] Consider moving the affinity tag to the other terminus of the protein if possible.
Incorrect binding buffer conditions.Ensure the pH and ionic strength of the binding buffer are optimal for the interaction between the tag and the resin.
High background of non-specific binding Wash steps are not stringent enough.Increase the salt concentration or add a mild detergent to the wash buffer. Perform additional wash steps.
Poor elution of the labeled protein Elution buffer is too weak.Decrease the pH of the elution buffer (e.g., for Protein A/G) or increase the concentration of the competing agent (e.g., imidazole (B134444) for His-tags).[9][17]
Protein has precipitated on the column.Elute with a buffer containing solubilizing agents. Ensure the elution buffer is compatible with your protein's stability.[18]

Quantitative Data Summary

The following tables provide an illustrative comparison of common purification methods for this compound labeled proteins. Note that actual values will vary depending on the specific protein and experimental conditions.

Table 1: Comparison of Purification Methods

Method Typical Protein Recovery (%) Typical Final Purity (%) Key Advantage Key Disadvantage
Size Exclusion Chromatography 80-95>90Good for removing excess small molecule reagents.May not separate labeled from unlabeled protein if the size difference is small.
Affinity Chromatography 70-90>95Highly specific, can separate labeled from unlabeled protein.Labeling may interfere with tag binding; requires a tagged protein.
Dialysis / Buffer Exchange >95VariableSimple and effective for removing small molecules.Does not separate labeled from unlabeled protein.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed to remove unreacted this compound and other small molecules from the labeled protein solution.

Materials:

  • SEC column with an appropriate molecular weight cutoff (e.g., Superdex 200 for larger proteins).

  • Chromatography system (e.g., FPLC or HPLC).

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another buffer suitable for the protein's stability.

  • Labeled protein solution.

  • 0.22 µm syringe filter.

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the labeled protein solution at 10,000 x g for 10 minutes to remove any aggregates. Filter the supernatant through a 0.22 µm syringe filter.[17]

  • Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Run the mobile phase at a pre-determined optimal flow rate (e.g., 0.5 mL/min for a standard analytical column).

  • Fraction Collection: Collect fractions corresponding to the different peaks observed on the chromatogram. The labeled protein should elute in the earlier fractions, while the smaller, unreacted label will elute later.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the labeled protein.

Diagram 1: SEC Workflow

SEC_Workflow start Labeled Protein Reaction Mixture filter Centrifuge & Filter (0.22 µm) start->filter Sample Prep inject Inject onto Equilibrated SEC Column filter->inject separate Isocratic Elution with Mobile Phase inject->separate Separation collect Collect Fractions separate->collect analyze Analyze Fractions (SDS-PAGE, MS) collect->analyze QC end Purified Labeled Protein analyze->end

Caption: Workflow for the purification of this compound labeled proteins using Size Exclusion Chromatography.

Protocol 2: Purification by Affinity Chromatography (for His-tagged proteins)

This protocol is for the purification of a His-tagged protein labeled with this compound.

Materials:

  • Ni-NTA or other immobilized metal affinity chromatography (IMAC) resin.

  • Chromatography column.

  • Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.

  • Labeled protein solution.

Procedure:

  • Column Preparation: Pack the column with the IMAC resin and equilibrate with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the labeled protein solution onto the equilibrated column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins and excess labeling reagent.

  • Elution: Elute the bound protein with Elution Buffer. Collect fractions.

  • Analysis: Analyze the flow-through, wash, and elution fractions by SDS-PAGE to assess purity.

  • Buffer Exchange: If necessary, perform a buffer exchange on the purified protein fraction to remove imidazole.

Diagram 2: Affinity Chromatography Workflow

AC_Workflow start Labeled His-tagged Protein Mixture load Load onto Equilibrated IMAC Column start->load wash Wash with Wash Buffer load->wash Remove Unbound elute Elute with Elution Buffer wash->elute collect Collect Elution Fractions elute->collect analyze Analyze Fractions (SDS-PAGE) collect->analyze QC end Purified Labeled Protein analyze->end

Caption: Workflow for the purification of His-tagged, this compound labeled proteins via Affinity Chromatography.

Protocol 3: Removal of Excess Label by Dialysis/Buffer Exchange

This protocol is suitable for removing unreacted this compound from the labeling reaction mixture.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa).

  • Large beaker or container.

  • Stir plate and stir bar.

  • Dialysis Buffer: A buffer suitable for the protein's stability (e.g., PBS, pH 7.4).

  • Labeled protein solution.

Procedure:

  • Prepare Dialysis Tubing/Cassette: Prepare the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load the labeled protein solution into the dialysis tubing/cassette.

  • Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold Dialysis Buffer (at least 200 times the sample volume).[5] Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer Changes: Change the Dialysis Buffer at least three times over a period of 24 hours to ensure complete removal of the small molecules.

  • Sample Recovery: Carefully remove the dialyzed sample from the tubing/cassette.

Diagram 3: Dialysis/Buffer Exchange Workflow

Dialysis_Workflow start Labeled Protein Reaction Mixture load Load Sample into Dialysis Cassette start->load dialyze Dialyze against Large Volume of Buffer load->dialyze change_buffer Perform Multiple Buffer Changes dialyze->change_buffer Diffusion recover Recover Purified Sample change_buffer->recover end Labeled Protein (Free Label Removed) recover->end

References

Technical Support Center: Methyltetrazine-PEG8-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG8-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on challenges that may be encountered when scaling up reactions involving this heterobifunctional linker. Below you will find frequently asked questions and troubleshooting guides to address specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile tool in bioconjugation and drug delivery. Its primary applications include the development of antibody-drug conjugates (ADCs), the creation of probes for imaging and diagnostics, and the functionalization of biomolecules to improve their circulation and solubility.[1]

Q2: What are the key chemical reactions involving this compound?

A2: This linker facilitates two main chemical transformations:

  • Amide Bond Formation: The carboxylic acid moiety reacts with primary amines on a target molecule (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond. This reaction typically requires an activating agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).[]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The methyltetrazine group engages in a rapid and highly specific "click chemistry" reaction with a trans-cyclooctene (B1233481) (TCO) functional group.[3] This bioorthogonal reaction is notable for its fast kinetics and the formation of a stable covalent bond with nitrogen gas as the only byproduct.[3]

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the stability and reactivity of this compound, it should be stored at -20°C in a sealed container, protected from moisture and light.[4] When preparing solutions, it is advisable to use anhydrous solvents such as DMF or DMSO to prevent hydrolysis of the activated ester if one is formed.[5]

Q4: How can I monitor the progress of the Methyltetrazine-TCO ligation reaction?

A4: The reaction between tetrazine and TCO can be conveniently monitored using UV-Vis spectroscopy. The tetrazine moiety has a characteristic absorbance peak in the visible range (typically between 510 and 550 nm). As the IEDDA reaction proceeds, this peak disappears, providing a straightforward method to track the reaction's progress.[3]

Troubleshooting Guides

Problem 1: Low Yield of Amide Conjugate During Scale-Up

Q: We are observing a significant drop in the yield of our amine-reactive conjugation as we increase the reaction scale. What are the potential causes and solutions?

A: Low yields during the scale-up of NHS-ester mediated conjugations are a common challenge. The primary culprits are often related to reagent stability, reaction conditions, and mixing efficiency.

  • Potential Cause 1: Hydrolysis of the Activated Ester. The activated NHS ester of this compound is susceptible to hydrolysis, a reaction that competes with the desired amidation.[5] This issue can be exacerbated at larger scales due to longer reaction times or localized pH variations.

    • Solution: Ensure that the pH of the reaction buffer is maintained within the optimal range of 7.2-8.5.[6] Use of a robust buffering system is critical. Prepare stock solutions of the activated ester in an anhydrous solvent like DMSO or DMF and add it to the reaction mixture immediately.[5]

  • Potential Cause 2: Inefficient Mixing. At larger scales, inefficient mixing can lead to localized "hot spots" of high reagent concentration and pH gradients, which can increase the rate of hydrolysis and other side reactions.

    • Solution: Employ controlled and consistent agitation throughout the reaction. For larger vessels, consider the use of overhead stirrers or impellers that ensure homogeneity. The rate of addition of the activated linker should also be controlled to avoid high local concentrations.

  • Potential Cause 3: Suboptimal Molar Ratio of Reagents. The optimal molar ratio of the activated linker to the amine-containing molecule may need to be re-evaluated at a larger scale.

    • Solution: Perform small-scale pilot reactions to determine the optimal molar excess of the activated this compound for your specific system at the intended concentration.[7]

Problem 2: Product Impurities and Purification Challenges at Scale

Q: We are struggling with the purification of our final conjugate at a larger scale. We observe multiple peaks on our chromatogram that are difficult to separate.

A: Purification is a critical step in bioconjugation, and its complexity often increases with scale. The presence of multiple species in the final product can be due to a variety of factors.

  • Potential Cause 1: Unreacted Starting Materials and Reagents. Inefficient reaction or quenching can leave significant amounts of unreacted biomolecule, linker, and coupling reagents in the mixture.

    • Solution: Optimize the reaction conditions to drive the conjugation to completion. After the reaction, quench any unreacted activated ester with an excess of a small molecule amine like Tris or glycine.[7] For the removal of unreacted small molecules, Tangential Flow Filtration (TFF) or size-exclusion chromatography (SEC) are effective methods.[8][9]

  • Potential Cause 2: Side Reactions. Besides hydrolysis, NHS esters can have side reactions with other nucleophilic groups such as the hydroxyl groups of serine and threonine, or the sulfhydryl group of cysteine, leading to a heterogeneous product mixture.[5][6]

    • Solution: Carefully control the reaction pH to favor the reaction with primary amines.[6] If O-acylation of serine or threonine is a suspected side reaction, it may be possible to selectively reverse this by post-reaction treatment with hydroxylamine, which can cleave the less stable ester bonds while leaving the amide bonds intact.[6]

  • Potential Cause 3: Aggregation. Higher concentrations of biomolecules and conjugates, especially those with hydrophobic payloads, can lead to aggregation.[10]

    • Solution: Optimize the buffer composition, including pH and excipients, to minimize aggregation. Analyze the product by size-exclusion chromatography to quantify the amount of aggregate.[11]

Quantitative Data

Table 1: Illustrative Impact of Scale on this compound Amidation Reaction

ParameterBench Scale (10 mg Protein)Pilot Scale (1 g Protein)Production Scale (10 g Protein)
Reaction Volume 1 mL100 mL1 L
Molar Excess of Activated Linker 10x8x5x
Reaction Time 1 hour2 hours4 hours
Agitation VortexingOverhead Stirrer (150 rpm)Impeller (100 rpm)
Average Yield 85%75%70%
Purity (by HPLC) 95%90%88%
Aggregate Content <1%2-3%5-7%

Note: This table presents illustrative data to highlight potential trends when scaling up. Actual results will vary depending on the specific biomolecule and reaction conditions.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein (Scale-Up Considerations)

This protocol describes a two-step process for conjugating this compound to a protein via its primary amines, with notes on scaling up the reaction.

1. Reagent Preparation:

  • Protein Solution: Prepare the protein solution in an amine-free buffer (e.g., PBS) at a concentration of 5-10 mg/mL. Ensure the pH is adjusted to 7.2-7.5.
  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
  • EDC and NHS Stock Solutions: Prepare 500 mM stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use.

2. Activation and Conjugation Reaction:

  • To the stirred protein solution, add the this compound stock solution to achieve the desired molar excess (typically 5-10 fold excess relative to the protein at scale).
  • Initiate the activation by adding the EDC and NHS stock solutions to the reaction mixture. A typical starting point is a final concentration of 5 mM EDC and 10 mM NHS.
  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle, consistent mixing.
  • Scale-Up Note: For larger volumes, ensure the mixing is sufficient to maintain a homogenous solution. The addition of the activated linker should be done in a controlled manner (e.g., dropwise) to avoid high local concentrations.

3. Quenching and Purification:

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris) to a final concentration of 50 mM to consume any unreacted activated ester.
  • Purify the conjugate using an appropriate method for the scale of the reaction. For larger volumes, TFF is often more practical than traditional chromatography for buffer exchange and removal of small molecule impurities.[8]

Protocol 2: Tetrazine-TCO Ligation (Click Chemistry)

This protocol provides a general guideline for the IEDDA reaction between a Methyltetrazine-PEG8-functionalized protein and a TCO-containing molecule.

1. Reagent Preparation:

  • Methyltetrazine-Protein Conjugate: The purified conjugate from Protocol 1.
  • TCO-Molecule: Dissolve the TCO-containing molecule (e.g., a fluorescent dye, a drug molecule) in a compatible solvent (e.g., DMSO).

2. Ligation Reaction:

  • To the Methyltetrazine-protein conjugate solution, add the TCO-molecule. A 1.5 to 3-fold molar excess of the TCO-molecule is typically used.
  • Incubate the reaction for 30-60 minutes at room temperature. The reaction is generally fast and does not require a catalyst.[3]
  • The reaction progress can be monitored by the disappearance of the tetrazine absorbance at ~520 nm.[3]

3. Purification:

  • Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove any excess, unreacted TCO-molecule.[7]

Visualizations

experimental_workflow cluster_activation Step 1: Amide Bond Formation cluster_purification1 Purification cluster_ligation Step 2: Tetrazine-TCO Ligation cluster_purification2 Final Purification a This compound c EDC/NHS Activation a->c b Protein (with primary amines) b->c d Methyltetrazine-PEG8-Protein Conjugate c->d Amide bond formation p1 TFF or SEC d->p1 e Purified Methyltetrazine-Protein p1->e g Final Conjugate e->g f TCO-functionalized Molecule f->g IEDDA Click Reaction p2 SEC g->p2 troubleshooting_workflow decision decision action action decision->action pH is optimal (7.2-8.5) action_ph Adjust buffer pH and re-run decision->action_ph pH is outside optimal range decision2 decision2 action->decision2 Check Reagent Stability start Low Conjugation Yield start->decision Check Reaction pH action2 action2 decision2->action2 Reagents are fresh and stored correctly action_reagent Use fresh, anhydrous reagents decision2->action_reagent Reagents may be compromised decision3 decision3 action2->decision3 Evaluate Mixing Efficiency action3 action3 decision3->action3 Mixing is efficient action_mixing Improve agitation and control addition rate decision3->action_mixing Mixing is inefficient end_node Further Optimization action3->end_node Consider optimizing molar ratios

References

Technical Support Center: Methyltetrazine-PEG8-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of Methyltetrazine-PEG8-acid in bioorthogonal ligation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism involving this compound?

A1: this compound is utilized in a two-stage process. First, its terminal carboxylic acid group is reacted with a primary amine on a target molecule (e.g., a protein or peptide) to form a stable amide bond. This step requires an activation agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). The second stage is the bioorthogonal reaction where the methyltetrazine moiety undergoes an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) labeled molecule.[1][2][3] This ligation is exceptionally fast and highly specific, proceeding without the need for a catalyst and forming a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas as the only byproduct.[1][4]

Q2: What is the optimal pH for the Methyltetrazine-TCO ligation reaction?

A2: The IEDDA ligation between methyltetrazine and TCO is robust and efficient across a broad pH range, typically between 6.0 and 9.0, with phosphate-buffered saline (PBS) at pH 7.4 being a common choice.[1][4][5] While the ligation itself is not highly sensitive to pH within this range, the stability of the reactants and the specifics of your experimental system (e.g., "click-to-release" applications) might necessitate pH optimization. Some release chemistries can be accelerated at a more acidic pH.[6]

Q3: How does the methyl group on the tetrazine ring affect its properties?

A3: The electron-donating methyl group provides a crucial balance between reactivity and stability.[1] Compared to unsubstituted or pyridyl-substituted tetrazines, methyltetrazines exhibit significantly better stability in aqueous solutions, making them more robust for experiments requiring longer incubation times or in vivo applications.[1][7] While they may react slightly slower than the most reactive tetrazine derivatives, their enhanced stability is a major advantage for reproducibility and reliability.[1]

Q4: What is the purpose of the PEG8 spacer in this compound?

A4: The polyethylene (B3416737) glycol (PEG) spacer serves several important functions. Primarily, it significantly increases the aqueous solubility of the molecule and the resulting conjugate.[3][7] The long, flexible PEG chain also minimizes steric hindrance, providing better access for the methyltetrazine and TCO moieties to react, which can improve ligation efficiency.[3]

Q5: How can I monitor the progress of the Methyltetrazine-TCO reaction?

A5: The reaction can be monitored spectrophotometrically. The tetrazine molecule has a characteristic absorbance peak around 520-540 nm. As the IEDDA reaction proceeds, this peak disappears. By tracking the decrease in absorbance at this wavelength, you can follow the reaction kinetics.[4]

Troubleshooting Guide

Problem 1: Low or No Yield of Final Conjugate
Potential Cause Recommended Solution
Inefficient Amine Conjugation (Activation Step) The carboxylic acid of this compound must be activated. If you are not using a pre-activated NHS ester, ensure you are using an appropriate carbodiimide (B86325) activator (e.g., EDC) and NHS. The optimal pH for this amine coupling reaction is between 7.0-8.5.[8]
Degradation of Reagents Tetrazine and TCO derivatives should be stored protected from light and moisture at -20°C.[3][7][9] Prepare stock solutions fresh in anhydrous DMSO or DMF and use them promptly.[1][8] Avoid repeated freeze-thaw cycles.
Hydrolysis of Activated Ester If using an NHS-activated form of this compound, be aware that the NHS ester is susceptible to hydrolysis, especially at higher pH. The rate of hydrolysis competes with the rate of aminolysis. Work quickly and maintain the recommended pH.
"Masked" TCO Groups on Proteins TCO groups, particularly when conjugated to antibodies via lysine (B10760008) residues, can become non-reactive due to hydrophobic interactions with the protein surface. Using linkers with hydrophilic spacers (like PEG) can help mitigate this issue.
Incorrect Stoichiometry Verify the concentrations of your stock solutions. For the ligation step, a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended to drive the reaction to completion.[5]
Problem 2: Slow Reaction Rate
Potential Cause Recommended Solution
Low Reactant Concentrations The IEDDA reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both reactants. Increasing the concentration of one or both components will increase the reaction rate.
Low Temperature While the reaction proceeds well at room temperature (20-25°C), gentle warming to 37°C can increase the rate, provided your biomolecules are stable at that temperature.[10][11]
Steric Hindrance The reactive moieties on your biomolecules may be sterically hindered, preventing efficient reaction. The inclusion of a PEG spacer on the tetrazine and/or TCO reagent is designed to reduce this problem.
Suboptimal Buffer While the reaction works in most biological buffers, ensure your buffer does not contain components that could interfere with the reaction or degrade your molecules. PBS is a standard and reliable choice.[5]

Quantitative Data on Reaction Kinetics & Stability

The reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions available. However, the precise rate can be influenced by reactant structure, solvent, and temperature. The stability of the activated intermediate for the initial conjugation step is highly pH-dependent.

Table 1: Representative Reaction Kinetics of Methyltetrazine-TCO Ligation

ReactantspHTemperatureSecond-Order Rate Constant (k₂)Source
mTz-pSar₂₀ + TCO-PEG₄7.4 (PBS)37°C463 M⁻¹s⁻¹[10]
TCO-Antibody + Labeled Tetrazine7.4 (PBS)37°C~13,000 M⁻¹s⁻¹[11]

Note: Rate constants are highly dependent on the specific molecular context of the tetrazine and TCO moieties.

Table 2: pH-Dependent Stability of NHS Esters for Amine Conjugation

pHTemperatureApproximate Half-lifeSource
7.00°C4-5 hours[8]
8.0Room Temp~1 hour[8]
8.5Room Temp~30 minutes[8]

Experimental Protocols & Workflows

Protocol 1: Activation and Labeling of an Amine-Containing Protein with this compound
  • Reagent Preparation :

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or reaction buffer (e.g., MES buffer, pH 6.0).

    • Prepare the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Activation Reaction :

    • In a microfuge tube, combine the this compound, EDC, and NHS. A 5-fold molar excess of EDC/NHS over the tetrazine reagent is recommended.

    • Allow the activation to proceed for 15 minutes at room temperature.

  • Conjugation Reaction :

    • Add a 10- to 20-fold molar excess of the activated this compound solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Purification :

    • Remove the excess, unreacted this compound and activation reagents using a desalting column or dialysis against PBS (pH 7.4).

G cluster_prep Reagent Preparation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Prot_Sol Protein Solution (PBS, pH 7.4) Add_To_Protein Add Activated MeTz to Protein Solution Prot_Sol->Add_To_Protein MeTz_Stock MeTz-PEG8-Acid (10 mM in DMSO) Mix_Activation Mix MeTz-PEG8-Acid, EDC, and NHS MeTz_Stock->Mix_Activation EDC_NHS_Stock EDC / NHS Stocks (100 mM) EDC_NHS_Stock->Mix_Activation Incubate_Activation Incubate 15 min at Room Temp Mix_Activation->Incubate_Activation Incubate_Activation->Add_To_Protein 10-20x molar excess Incubate_Conjugation Incubate 1-2 hours at Room Temp Add_To_Protein->Incubate_Conjugation Purify Desalting Column or Dialysis Incubate_Conjugation->Purify Final_Product MeTz-Labeled Protein Purify->Final_Product

Caption: Workflow for labeling a protein with this compound.

Protocol 2: IEDDA Ligation of a Methyltetrazine-labeled Protein with a TCO-labeled Molecule
  • Reagent Preparation :

    • Prepare the Methyltetrazine-labeled protein (from Protocol 1) in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Prepare the TCO-functionalized molecule in the same reaction buffer.

  • Ligation Reaction :

    • Combine the Methyltetrazine-labeled protein and the TCO-labeled molecule in a reaction vessel. It is often beneficial to use a slight molar excess (e.g., 1.1 equivalents) of one component to ensure the complete consumption of the other, depending on which is the limiting reagent.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature. The reaction is often complete in under 30 minutes due to the fast kinetics.

  • Analysis/Purification :

    • The resulting conjugate is now ready for use or downstream analysis (e.g., SDS-PAGE, mass spectrometry).

    • If necessary, the final conjugate can be purified from any excess reactant by size exclusion chromatography (SEC).

G Start Start: Low or No Conjugation Check_Activation Was the 'acid' group activated with EDC/NHS? Start->Check_Activation Check_Reagents Are reagents fresh? Stored correctly? Check_Activation->Check_Reagents Yes Sol_Activate Solution: Use EDC/NHS to activate the carboxylic acid. Check_Activation->Sol_Activate No Check_pH Is pH correct for the reaction step? Check_Reagents->Check_pH Yes Sol_Reagents Solution: Use fresh reagents. Prepare new stock solutions. Check_Reagents->Sol_Reagents No Check_Stoichiometry Is stoichiometry correct? (1:1 or slight excess) Check_pH->Check_Stoichiometry Yes Sol_pH Solution: Adjust pH. Amine coupling: pH 7-8.5 Ligation: pH 6-9 Check_pH->Sol_pH No Sol_Stoichiometry Solution: Verify concentrations and recalculate reactant volumes. Check_Stoichiometry->Sol_Stoichiometry No

Caption: Troubleshooting decision tree for low-yield reactions.

References

Methyltetrazine-PEG8-acid: A Technical Guide to Storage, Handling, and Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of Methyltetrazine-PEG8-acid. Find answers to frequently asked questions and troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure its stability?

Proper storage is critical to maintain the reactivity and stability of this compound. Both the solid reagent and stock solutions require specific conditions to prevent degradation.

  • Solid Form: Store the solid compound at -20°C in a desiccated environment, protected from light and moisture.[1][2][3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis.

  • Stock Solutions: For long-term stability, stock solutions, typically in anhydrous solvents like DMSO or DMF, should be stored at -20°C or -80°C.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

Q2: What solvents are recommended for dissolving this compound?

This compound exhibits good solubility in a range of solvents, accommodating various experimental needs. The presence of the PEG8 spacer enhances its solubility in aqueous buffers.[1][2]

  • Organic Solvents: It is readily soluble in common organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[2] For biological applications, a common practice is to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO and then dilute it into the aqueous reaction buffer.

  • Aqueous Solutions: The PEG8 spacer imparts hydrophilicity, allowing for solubility in aqueous buffers.[2]

Q3: What are the primary applications of this compound?

This compound is a versatile heterobifunctional linker widely used in bioconjugation and drug delivery.[1] Its dual reactive groups, a methyltetrazine and a carboxylic acid, allow for a two-step conjugation strategy.

  • Antibody-Drug Conjugates (ADCs): It serves as a linker to attach cytotoxic drugs to antibodies for targeted cancer therapy.[1]

  • Probe Development: It is used to construct probes for imaging and diagnostic applications.[1]

  • Bioconjugation: It facilitates the coupling of various biomolecules.[1]

  • Drug Delivery: The PEG8 spacer can improve the pharmacokinetic properties of drug conjugates.[1]

Troubleshooting Guides

Low Conjugation Yield in EDC/NHS Coupling (Amine Reaction)

Problem: Inefficient labeling of a protein or other amine-containing molecule with this compound.

Possible Cause Recommended Solution
Suboptimal pH The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the primary amine is favored at a pH of 7.2-8.0. Ensure your buffer systems are optimized for each step.
Hydrolysis of NHS Ester The activated NHS ester is susceptible to hydrolysis in aqueous solutions. Prepare EDC and NHS solutions fresh and use them immediately. Avoid buffers containing primary amines (e.g., Tris, glycine) during the conjugation step as they will compete with the target molecule.
Low Reagent Concentration A molar excess of this compound (typically 10-20 fold) and the activating agents (EDC/sulfo-NHS) is often required to drive the reaction to completion. A typical starting point is a final concentration of 5 mM EDC and 10 mM sulfo-NHS.[1]
Steric Hindrance The PEG8 spacer helps to minimize steric hindrance. However, if conjugation is still inefficient, consider using a linker with a longer PEG chain (e.g., PEG12).
Low Yield in Tetrazine-TCO Click Chemistry

Problem: Poor reaction efficiency between the methyltetrazine-labeled molecule and its trans-cyclooctene (B1233481) (TCO) counterpart.

Possible Cause Recommended Solution
Incorrect Stoichiometry While the reaction is very fast, using a slight molar excess (1.1 to 1.5 equivalents) of one reagent can ensure the complete consumption of the other, often limiting, reagent.[4]
Degradation of Reagents Ensure that both the tetrazine and TCO-functionalized molecules have been stored properly, protected from light and moisture. Use fresh reagents whenever possible.
Suboptimal Reaction Conditions The reaction is generally efficient across a broad pH range (6.0-9.0) and at room temperature (20-25°C).[4] However, the stability of the biomolecules involved should be the primary consideration when choosing the reaction conditions.
Presence of Aggregates Aggregation of the labeled biomolecule can hinder the click chemistry reaction. Consider purifying the methyltetrazine-labeled molecule using size-exclusion chromatography (SEC) before proceeding with the TCO ligation.

Experimental Protocols & Data

Quantitative Data Summary
Parameter Value Conditions Reference(s)
Storage (Solid) -20°CDesiccated, protected from light[1][2]
Storage (Stock Solution) -20°C to -80°CAnhydrous DMSO or DMF[4]
EDC/NHS Activation pH 4.5 - 6.0MES buffer
Amine Conjugation pH 7.2 - 8.0PBS or similar non-amine buffer[1]
Tetrazine-TCO Reaction pH 6.0 - 9.0Aqueous buffers (e.g., PBS)[4]
Reaction Temperature 4°C to 37°CApplication dependent[4]
Typical Molar Excess (EDC/NHS step) 10-20 fold (linker to protein)For protein labeling[1]
Typical Molar Excess (TCO ligation) 1.5 to 5-fold (TCO to labeled protein)For complete reaction[1]
Experimental Workflow: Two-Step Bioconjugation

The following diagram illustrates a typical workflow for labeling a protein with a TCO-functionalized molecule using this compound as the linker.

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Tetrazine-TCO Ligation reagent This compound activation Activate with EDC/NHS reagent->activation protein Amine-containing Protein conjugation Conjugate to Protein protein->conjugation activation->conjugation purification1 Purify Labeled Protein (e.g., SEC) conjugation->purification1 labeled_protein Methyltetrazine- Labeled Protein purification1->labeled_protein click_reaction Click Chemistry Reaction labeled_protein->click_reaction tco_molecule TCO-functionalized Molecule tco_molecule->click_reaction final_conjugate Final Bioconjugate click_reaction->final_conjugate troubleshooting_logic cluster_amine_reaction Amine Reaction Issues cluster_tco_reaction Tetrazine-TCO Reaction Issues start Low Yield or No Conjugation check_reagents1 Check Reagent Stability (Linker, EDC, NHS) start->check_reagents1 check_reagents2 Check Reagent Stability (Labeled Protein, TCO) start->check_reagents2 check_ph1 Verify Reaction pH (Activation & Conjugation) check_reagents1->check_ph1 check_ratio1 Optimize Molar Ratios check_ph1->check_ratio1 check_buffer1 Ensure Amine-Free Buffer check_ratio1->check_buffer1 check_ratio2 Optimize Molar Ratios check_reagents2->check_ratio2 check_purification Purify Intermediate Product? check_ratio2->check_purification check_aggregation Assess for Aggregation check_purification->check_aggregation

References

Validation & Comparative

A Head-to-Head Comparison: Unveiling the Advantages of Methyltetrazine-PEG8-acid over NHS Ester Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is a cornerstone of innovation. The choice of conjugation chemistry is a critical determinant of the success of applications ranging from therapeutic development to advanced diagnostics. This guide provides an in-depth, objective comparison of two prominent bioconjugation strategies: the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction involving Methyltetrazine-PEG8-acid and the conventional amine-reactive N-hydroxysuccinimide (NHS) ester chemistry. Supported by experimental data and detailed methodologies, this comparison will illuminate the distinct advantages of the tetrazine-based approach.

Introduction to the Chemistries

NHS Ester Chemistry: The Established Workhorse

N-hydroxysuccinimide (NHS) ester chemistry has long been a staple in the bioconjugation toolbox.[1][2] This method primarily targets primary amines, such as the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues, to form stable and irreversible amide bonds.[1][3] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a byproduct.[3] While widely adopted for its simplicity, NHS ester chemistry is not without its limitations, including susceptibility to hydrolysis and potential for non-specific reactions.[4][5]

This compound: The Rise of Bioorthogonal Precision

This compound represents a more modern and highly specific approach to bioconjugation. This heterobifunctional linker possesses two key functionalities:

  • Methyltetrazine group: This moiety participates in an exceptionally fast and selective bioorthogonal "click" reaction, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, with a trans-cyclooctene (B1233481) (TCO) reaction partner.[6][7] This reaction is characterized by its extraordinary speed and the fact that it proceeds with minimal interference from other functional groups present in complex biological systems.[8]

  • Carboxylic acid group: This functional group allows for the initial conjugation to a biomolecule of interest, typically by activation to an NHS ester for reaction with primary amines.

  • PEG8 spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule and provides a flexible linker that minimizes steric hindrance.[9]

Performance Comparison: A Data-Driven Analysis

The selection of a bioconjugation strategy hinges on key performance indicators such as reaction speed, efficiency, specificity, and the stability of the resulting conjugate. The following tables summarize the quantitative differences between this compound mediated ligation and traditional NHS ester chemistry.

ParameterThis compound (via TCO ligation)NHS Ester ChemistryReferences
Reaction Target Trans-cyclooctene (TCO)Primary amines (e.g., lysine, N-terminus)[6],[1]
Reaction Type Inverse-electron-demand Diels-Alder (iEDDA) cycloadditionNucleophilic acyl substitution[7],[3]
Reaction Speed (Second-Order Rate Constant) Extremely fast (10³ - 10⁶ M⁻¹s⁻¹)Moderate to slow (competes with hydrolysis)[6],[4]
Specificity Highly specific (Bioorthogonal)Moderately specific (can react with other nucleophiles)[8],[10]
pH Dependence Broad pH range (typically 4.0-9.0)Optimal at pH 7.2-8.5[6],[5]
Catalyst Required NoNo[6],[1]
Side Reactions Minimal; formation of dihydropyridazine (B8628806) isomers reportedHydrolysis, reaction with other nucleophiles (e.g., tyrosine, serine)[11],[4]
ParameterThis compound ConjugateNHS Ester ConjugateReferences
Resulting Linkage DihydropyridazineAmide bond[12],[3]
Linkage Stability Generally stable under physiological conditionsHighly stable[13],[3]
Reversibility Irreversible (N₂ byproduct)Irreversible[7],[3]

Key Advantages of this compound Chemistry

The data clearly highlights several key advantages of utilizing this compound in bioconjugation workflows:

  • Unprecedented Reaction Speed: The iEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, enabling rapid and efficient conjugation even at low biomolecule concentrations.[6][7] This is in stark contrast to NHS ester reactions, which can require longer incubation times and are often less efficient due to the competing hydrolysis reaction.[4]

  • Exceptional Specificity and Bioorthogonality: The tetrazine-TCO ligation is highly specific, meaning the reactive partners will only react with each other, even in the complex milieu of a cell lysate or in living organisms.[8] This "bioorthogonality" minimizes off-target modifications, leading to more homogeneous and well-defined bioconjugates. NHS esters, on the other hand, can exhibit cross-reactivity with other nucleophilic amino acid residues, such as tyrosine and serine, which can lead to a heterogeneous product.[10]

  • Favorable Reaction Conditions: The tetrazine-TCO reaction proceeds efficiently over a broad pH range and does not require any catalysts, offering greater flexibility in experimental design.[6] NHS ester chemistry is more constrained, requiring a slightly alkaline pH for optimal reactivity, a condition that can also accelerate the undesirable hydrolysis of the ester.[5]

  • Enhanced Stability of the Reactive Moiety: While NHS esters are highly susceptible to hydrolysis in aqueous environments, with half-lives ranging from minutes to hours depending on the pH, the methyltetrazine moiety exhibits greater stability, allowing for more controlled and reproducible conjugations.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any bioconjugation strategy. The following sections provide generalized protocols for key experiments.

Protocol 1: Two-Step Protein Labeling with this compound

This protocol describes the labeling of a protein with a payload using a two-step approach involving the initial modification of the protein with a TCO group, followed by the bioorthogonal ligation with a this compound-modified payload.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Payload with a primary amine handle

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., desalting columns)

Procedure:

  • Protein Modification with TCO:

    • Prepare a 1-10 mg/mL solution of the protein in PBS, pH 7.4.

    • Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.

    • Incubate for 1-2 hours at room temperature.

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the TCO-modified protein using a desalting column.

  • Payload Modification with this compound:

    • Dissolve the amine-containing payload and a 1.5-fold molar excess of this compound in an appropriate buffer.

    • Add a 2-fold molar excess of EDC and Sulfo-NHS.

    • Incubate for 2-4 hours at room temperature.

    • Purify the Methyltetrazine-PEG8-payload conjugate by HPLC.

  • Bioorthogonal Ligation:

    • Mix the TCO-modified protein and the Methyltetrazine-PEG8-payload conjugate in PBS, pH 7.4, at a desired molar ratio (e.g., 1:1.2 protein:payload).

    • Incubate for 30-60 minutes at room temperature.

    • The final conjugate can be purified by size-exclusion chromatography if necessary.

Protocol 2: Direct Protein Labeling with an NHS Ester

This protocol outlines the direct labeling of a protein with a payload that has been pre-functionalized with an NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Payload-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation:

    • Prepare a 1-10 mg/mL solution of the protein in the Reaction Buffer.

  • Labeling Reaction:

    • Immediately before use, prepare a 10 mM stock solution of the Payload-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the Payload-NHS ester solution to the protein solution.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the labeled protein using a desalting column.

Protocol 3: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

The Degree of Labeling (DOL), or the average number of payload molecules per protein, is a critical parameter to determine the efficiency of the conjugation.[14][15]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the payload.

  • Calculate the protein concentration using the Beer-Lambert law (A = εbc), correcting for the absorbance of the payload at 280 nm.

  • Calculate the concentration of the payload using its molar extinction coefficient at its λmax.

  • The DOL is the molar ratio of the payload to the protein.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the reaction pathways and experimental workflows.

Reaction Pathway of this compound Chemistry cluster_0 Step 1: Activation and Payload Conjugation cluster_1 Step 2: Protein Modification cluster_2 Step 3: Bioorthogonal Ligation This compound This compound Activated_Linker Methyltetrazine-PEG8-NHS_ester This compound->Activated_Linker Activation Amine-Payload Amine-Payload EDC_SulfoNHS EDC, Sulfo-NHS EDC_SulfoNHS->Activated_Linker Conjugated_Payload Methyltetrazine-PEG8-Payload Activated_LinkerAmine-Payload Activated_LinkerAmine-Payload Activated_LinkerAmine-Payload->Conjugated_Payload Amide Bond Formation Protein Protein TCO-NHS_ester TCO-NHS ester TCO-Protein TCO-Modified Protein ProteinTCO-NHS_ester ProteinTCO-NHS_ester ProteinTCO-NHS_ester->TCO-Protein Amine Reaction Final_Conjugate Final Bioconjugate N2 N₂ byproduct Final_Conjugate->N2 TCO-ProteinConjugated_Payload TCO-ProteinConjugated_Payload TCO-ProteinConjugated_Payload->Final_Conjugate iEDDA Reaction

Caption: Reaction pathway for this compound bioconjugation.

Reaction Pathway of NHS Ester Chemistry Protein Protein Payload-NHS_ester Payload-NHS ester Hydrolysis Hydrolysis (Side Reaction) Payload-NHS_ester->Hydrolysis Final_Conjugate Final Bioconjugate NHS_byproduct NHS byproduct Final_Conjugate->NHS_byproduct H2O H₂O H2O->Hydrolysis ProteinPayload-NHS_ester ProteinPayload-NHS_ester ProteinPayload-NHS_ester->Final_Conjugate Amine Reaction (pH 7.2-8.5)

Caption: Reaction pathway for NHS ester bioconjugation.

Experimental Workflow Comparison cluster_0 This compound Workflow cluster_1 NHS Ester Workflow Start_Tetrazine Start Protein_Mod_TCO Modify Protein with TCO Start_Tetrazine->Protein_Mod_TCO Payload_Mod_Tetrazine Modify Payload with Methyltetrazine Start_Tetrazine->Payload_Mod_Tetrazine Ligation Bioorthogonal Ligation Protein_Mod_TCO->Ligation Payload_Mod_Tetrazine->Ligation Purification_Tetrazine Purification Ligation->Purification_Tetrazine Analysis_Tetrazine Analysis (DOL, etc.) Purification_Tetrazine->Analysis_Tetrazine End_Tetrazine End Analysis_Tetrazine->End_Tetrazine Start_NHS Start Prepare_Protein_NHS Prepare Protein in Reaction Buffer Start_NHS->Prepare_Protein_NHS Labeling_NHS Direct Labeling with Payload-NHS ester Prepare_Protein_NHS->Labeling_NHS Quench_NHS Quench Reaction Labeling_NHS->Quench_NHS Purification_NHS Purification Quench_NHS->Purification_NHS Analysis_NHS Analysis (DOL, etc.) Purification_NHS->Analysis_NHS End_NHS End Analysis_NHS->End_NHS

Caption: Comparison of experimental workflows.

Conclusion

In the landscape of bioconjugation, both this compound and NHS ester chemistries offer viable pathways for the modification of biomolecules. However, for applications demanding high efficiency, specificity, and control, the advantages of the methyltetrazine-based bioorthogonal approach are compelling. Its superior reaction kinetics, exceptional specificity, and favorable reaction conditions empower researchers to construct more homogeneous and well-defined bioconjugates. While NHS ester chemistry remains a valuable and accessible tool, the rise of bioorthogonal methods like tetrazine ligation represents a significant advancement, paving the way for the next generation of sophisticated biotherapeutics and diagnostic agents. This guide provides the foundational knowledge and practical protocols to enable researchers to harness the power of this advanced chemistry in their endeavors.

References

A Comparative Kinetic Analysis of Methyltetrazine-PEG8-acid Reactions with Common Dienophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles is a cornerstone of bioorthogonal chemistry, enabling rapid and specific conjugation in complex biological environments. Methyltetrazine-PEG8-acid is a popular reagent in this class, offering a balance of reactivity, stability, and aqueous solubility due to its methyl substitution and polyethylene (B3416737) glycol (PEG) spacer. This guide provides a comparative kinetic analysis of the reaction of this compound with three widely used dienophiles: trans-cyclooctene (B1233481) (TCO), bicyclo[6.1.0]nonyne (BCN), and norbornene derivatives.

Quantitative Data Summary

The reactivity of this compound with different dienophiles is quantified by the second-order rate constant (k₂), which is a measure of the reaction speed. A higher k₂ value indicates a faster reaction. The following table summarizes the available kinetic data for these reactions. It is important to note that reaction rates are highly dependent on the specific derivatives of the dienophiles, solvent, and temperature.

DienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsNotes
trans-cyclooctene (TCO) ~1,000 - 30,000[1]Aqueous buffers (e.g., PBS)TCO is the most reactive dienophile for tetrazine ligations, exhibiting exceptionally fast kinetics. The provided range reflects the influence of TCO derivatives and specific reaction conditions. A rate constant of 2000 M⁻¹s⁻¹ has been reported for a generic Tetrazine-PEG linker in 9:1 methanol/water[2].
bicyclo[6.1.0]nonyne (BCN) Slower than TCO, Faster than NorborneneAqueous buffersWhile specific kinetic data for the reaction of this compound with BCN is not readily available in the literature, BCN is generally known to be a highly reactive dienophile for tetrazine ligations, with kinetics faster than norbornene but typically slower than the most reactive TCO derivatives.
Norbornene Derivatives ~1[2]Aqueous mediaNorbornene and its derivatives are more stable than TCO but exhibit significantly slower reaction rates with tetrazines. This makes them suitable for applications where slower, more controlled conjugation is desired. A second-order rate constant of approximately 0.04 M⁻¹s⁻¹ was determined for a norbornene derivative with a tetrazine in DMSO[3].

Experimental Protocols

Accurate determination of kinetic parameters is crucial for selecting the appropriate bioorthogonal pair for a specific application. Below are detailed methodologies for key experiments to determine the second-order rate constants of this compound with various dienophiles.

Kinetic Analysis using UV-Visible Spectroscopy

This method is suitable for reactions with half-lives of several seconds to minutes and relies on monitoring the disappearance of the characteristic pink color of the tetrazine chromophore (λmax ≈ 520-540 nm).

Materials:

  • This compound

  • Dienophile of interest (TCO, BCN, or Norbornene derivative)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Anhydrous DMSO or DMF for stock solutions

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

    • Prepare a series of concentrated stock solutions of the dienophile in the same solvent.

  • Determine Molar Extinction Coefficient (ε):

    • Prepare a series of known concentrations of this compound in the reaction buffer.

    • Measure the absorbance at the λmax and determine ε using the Beer-Lambert law (A = εcl).

  • Kinetic Measurement (Pseudo-First-Order Conditions):

    • In a quartz cuvette, add the reaction buffer and the dienophile solution to achieve a final concentration that is at least 10-fold higher than the tetrazine concentration.

    • Place the cuvette in the temperature-controlled spectrophotometer and allow it to equilibrate.

    • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix rapidly.

    • Immediately start recording the absorbance at the λmax of the tetrazine at regular time intervals until the absorbance is negligible.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be the negative of the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile: k₂ = k_obs / [Dienophile] .

    • Repeat the experiment with different concentrations of the dienophile to ensure the linearity of k_obs versus [Dienophile].

Kinetic Analysis using Stopped-Flow Photometry

For very fast reactions (half-lives in the millisecond to second range), stopped-flow photometry is the preferred method. This technique allows for the rapid mixing of reactants and immediate monitoring of the absorbance change.

Materials:

  • This compound

  • Dienophile of interest

  • Reaction buffer

  • Anhydrous DMSO or DMF

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of this compound in the reaction buffer.

    • Prepare a solution of the dienophile in the reaction buffer at a concentration at least 10-fold higher than the tetrazine.

  • Instrument Setup:

    • Set the stopped-flow instrument to the desired temperature.

    • Set the observation wavelength to the λmax of the tetrazine.

    • Load the reactant solutions into the instrument's syringes.

  • Kinetic Measurement:

    • Initiate the automated mixing process. The instrument will rapidly mix the two solutions and record the decay in absorbance over time.

    • Collect multiple kinetic traces and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) as described for the UV-Vis spectroscopy method.

Visualizations

Reaction Pathway

The inverse electron demand Diels-Alder reaction proceeds through a concerted [4+2] cycloaddition followed by a retro-Diels-Alder reaction, releasing dinitrogen gas.

iEDDA_Reaction cluster_reactants Reactants cluster_product Product Methyltetrazine This compound Adduct Dihydropyridazine Adduct Methyltetrazine->Adduct + Dienophile Dienophile Dienophile (TCO, BCN, or Norbornene) N2 N₂ Gas Adduct->N2 - N₂

Caption: iEDDA reaction of this compound.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for determining the second-order rate constant of the tetrazine-dienophile reaction.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Tetrazine & Dienophile) C Mix Reactants (Pseudo-First-Order) A->C B Determine Molar Extinction Coefficient (ε) E Plot ln(A) vs. Time D Monitor Absorbance Decay over Time C->D D->E F Determine k_obs (Slope = -k_obs) E->F G Calculate k₂ (k₂ = k_obs / [Dienophile]) F->G

Caption: Workflow for UV-Vis kinetic analysis.

References

Comparative Analysis of Methyltetrazine-PEG8-acid in Complex Media for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of linker is a critical determinant of experimental success. This guide provides a detailed comparison of Methyltetrazine-PEG8-acid with alternative bioorthogonal reagents, with a focus on cross-reactivity and stability in complex biological media. The information presented herein is supported by experimental data to facilitate informed decisions in the design of advanced bioconjugation strategies, such as those used in antibody-drug conjugates (ADCs), in vivo imaging, and targeted therapies.

Performance Comparison of Tetrazine-Based Linkers

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry, valued for its rapid kinetics and high specificity.[1] this compound is a popular reagent that features a methyl-substituted tetrazine for enhanced stability and a hydrophilic PEG8 spacer to improve solubility and pharmacokinetic properties.[2][3] The selection of a tetrazine derivative often involves a trade-off between reaction kinetics and stability in aqueous environments. The following tables summarize quantitative data from various studies, comparing different tetrazine derivatives.

Table 1: Reaction Kinetics of Various Tetrazine Derivatives with trans-cyclooctene (TCO)

Tetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
Methyltetrazine (Me-Tz) ~1,000PBS, 37°C
H-TzUp to 30,000Not specified
Pyridyl-Tetrazine (Py-Tz)~3,000Not specified
3-CO₂Et-6-Pyridyl-Tz~10,000Not specified
3-CN-6-Pyridyl-Tz~33,000Not specified
Triazolyl-Tetrazine10,332PBS, 37°C

Data sourced from multiple studies and compiled for comparison.[1][4][5][6]

Table 2: Stability of Tetrazine Derivatives in Complex Media

Tetrazine DerivativeHalf-life (t₁/₂) in Serum (hours)Stability Assessment Conditions
Methyltetrazine (Me-Tz) derivatives > 24DMEM with 10% FBS, 37°C
H-Pyridyl-Tz> 24Serum
3-CO₂Et-6-Pyridyl-Tz~12Serum
3-CN-6-Pyridyl-Tz< 1Serum
3-CO₂Et-6-Pyrimidyl-TzNot specifiedNot specified
Triazolyl-TetrazineHigh stability (quantitative data not specified)DMEM with 10% FBS, 37°C

Stability is highly dependent on the substituents on the tetrazine ring.[4][6]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research findings. The following are key protocols for evaluating the performance of tetrazine derivatives.

Protocol 1: Determination of Second-Order Rate Constant (k₂)

This protocol is used to measure the reaction kinetics of a tetrazine with a TCO derivative.

  • Reagent Preparation : Prepare stock solutions of the tetrazine derivative and a TCO-containing compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup : In a quartz cuvette, dilute the tetrazine stock solution in the reaction buffer (e.g., PBS, pH 7.4) to a final concentration where the absorbance at the tetrazine's λmax (typically ~520-540 nm) is between 0.5 and 1.0.[1]

  • Initiation of Reaction : Add a molar excess (at least 10-fold) of the TCO solution to the cuvette, mix rapidly, and immediately begin recording the absorbance at the tetrazine's λmax over time using a spectrophotometer.[1]

  • Data Analysis : The disappearance of the tetrazine chromophore follows pseudo-first-order kinetics. The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO reagent.[1]

Protocol 2: Stability Assessment in Complex Media

This protocol evaluates the stability of a tetrazine derivative in a biologically relevant medium.

  • Sample Preparation : Prepare a stock solution of the tetrazine derivative in DMSO.

  • Incubation : Dilute the tetrazine stock solution into pre-warmed (37°C) Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS) to a final concentration of approximately 10 µM.[1][4]

  • Time Points : Aliquot the mixture into separate vials for each designated time point (e.g., 0, 2, 6, 12, 24, 48 hours).[1]

  • Analysis : At each time point, the concentration of the remaining tetrazine is quantified using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, by measuring the characteristic absorbance of the tetrazine.

  • Data Interpretation : The stability is often reported as the half-life (t₁/₂) of the compound in the complex media.

Visualizations

Diagrams illustrating key processes can aid in the comprehension of experimental workflows and chemical reactions.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Stock Solution of Tetrazine in DMSO dilution Dilute Tetrazine to 10 µM in Media start->dilution Step 1 media DMEM + 10% FBS (pre-warmed to 37°C) media->dilution aliquot Aliquot for Time Points (0, 2, 6, 12, 24, 48h) dilution->aliquot Step 2 measurement Quantify Remaining Tetrazine (HPLC/UV-Vis) aliquot->measurement Step 3 calculation Calculate Half-life (t₁/₂) measurement->calculation Step 4

Caption: Workflow for assessing the stability of a tetrazine derivative in complex cell culture media.

iEDDA_reaction cluster_reaction Inverse Electron Demand Diels-Alder (iEDDA) tetrazine This compound product Stable Dihydropyridazine Product (Bioconjugate) tetrazine->product Bioorthogonal Reaction tco trans-cyclooctene (TCO) -modified molecule tco->product tetrazine_struct R₁-[Tetrazine]-PEG8-COOH plus + tco_struct R₂-[TCO] n2 N₂ (gas) product->n2 Retro-Diels-Alder

Caption: The bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.

References

Alternative bioorthogonal chemistries to Methyltetrazine-TCO ligation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Bioorthogonal Chemistries for Advanced Bioconjugation

The inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and trans-cyclooctene (B1233481) (TCO) has become a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction kinetics.[1][2] However, the ever-expanding scope of chemical biology and drug development necessitates a diverse toolkit of bioorthogonal reactions. This guide provides an objective comparison of prominent alternatives to the methyltetrazine-TCO ligation, offering researchers, scientists, and drug development professionals the data and methodologies needed to select the optimal chemistry for their specific application.

This comparison focuses on key performance metrics, including reaction kinetics, stability, and biocompatibility, supported by quantitative data and detailed experimental protocols.

Key Performance Metrics of Bioorthogonal Chemistries

The efficacy of a bioorthogonal reaction is primarily determined by its second-order rate constant (k₂), which quantifies the reaction speed.[1] A high k₂ value is crucial for applications requiring rapid labeling, especially at low reactant concentrations typical in biological systems.[3][4] Beyond kinetics, the stability of the reactants and the biocompatibility of all components are paramount for successful application in living systems.[3][5]

The following table summarizes the second-order rate constants for several alternative bioorthogonal reactions compared to the tetrazine-TCO ligation.

ReactionReactantsk₂ (M⁻¹s⁻¹)AdvantagesDisadvantages
Tetrazine Ligation (iEDDA) Methyltetrazine + trans-Cyclooctene (TCO)Up to 10⁶[6]Exceptionally fast kinetics, high selectivity, biocompatible.[1][6]TCO can be sensitive to light and acidic/basic conditions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide (B81097) + Cyclooctyne (e.g., DIFO, DBCO)0.076 (DIFO) - 1[4][7]Copper-free, highly biocompatible, azide is small and metabolically stable.[3][8]Slower kinetics than iEDDA, some cyclooctynes can react with thiols.[5][9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal Alkyne + Cu(I) catalyst>1[4]Fast kinetics, well-established chemistry, good regioselectivity.[10]Copper toxicity is a concern for live-cell and in-vivo applications.[3][10]
Staudinger Ligation Azide + Triarylphosphine~0.0025[4]Highly selective, produces a stable amide bond.[10][11]Slow reaction kinetics, phosphines can be prone to oxidation.[10][11]
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Nitrone + Strained Alkyne~0.1 - 1Potentially faster kinetics than SPAAC, offers an alternative to azide-based chemistry.[5]Less commonly used, potential for side reactions.
Vinylboronic Acid-Tetrazine Ligation Vinylboronic Acid + Hydroxyl-substituted TetrazineUp to 10³[12]Rapid kinetics, high stability and selectivity of reactants.[12]Requires specific substitution on the tetrazine for optimal performance.[12]
Cyclopropenone-Phosphine Ligation Cyclopropenone + PhosphineModerateUtilizes a different reaction mechanism, expanding the orthogonality of the toolkit.[13]Stability of cyclopropenones can be a concern.[13]

Reaction Mechanisms and Experimental Workflows

To provide a clearer understanding of these bioorthogonal reactions, the following diagrams illustrate their fundamental mechanisms and a generalized experimental workflow for bioconjugation.

G General Bioorthogonal Ligation Workflow cluster_step1 Step 1: Introduction of Bioorthogonal Handle cluster_step2 Step 2: Bioorthogonal Reaction cluster_step3 Step 3: Downstream Application Metabolic_Labeling Metabolic Labeling Ligation Covalent Ligation Metabolic_Labeling->Ligation Genetic_Encoding Genetic Encoding Genetic_Encoding->Ligation Chemical_Modification Chemical Modification Chemical_Modification->Ligation Imaging Fluorescence Imaging Ligation->Imaging Drug_Delivery Drug Delivery Ligation->Drug_Delivery Proteomics Proteomic Analysis Ligation->Proteomics Biomolecule Biomolecule of Interest Biomolecule->Metabolic_Labeling Biomolecule->Genetic_Encoding Biomolecule->Chemical_Modification Probe Probe Molecule (e.g., Fluorophore, Drug) Probe->Ligation

Caption: Generalized workflow for a bioorthogonal chemistry experiment.

G Comparison of Bioorthogonal Reaction Mechanisms cluster_iEDDA iEDDA: Tetrazine Ligation cluster_SPAAC SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition cluster_Staudinger Staudinger Ligation Tetrazine Tetrazine Diels_Alder_Adduct Diels-Alder Adduct Tetrazine->Diels_Alder_Adduct TCO trans-Cyclooctene TCO->Diels_Alder_Adduct Product_iEDDA Dihydropyridazine Diels_Alder_Adduct->Product_iEDDA Retro-Diels-Alder N2 N₂ Diels_Alder_Adduct->N2 Elimination Azide Azide Product_SPAAC Triazole Azide->Product_SPAAC Cyclooctyne Cyclooctyne Cyclooctyne->Product_SPAAC Azide_S Azide Aza_ylide Aza-ylide Intermediate Azide_S->Aza_ylide Phosphine Triarylphosphine Phosphine->Aza_ylide Product_Staudinger Amide Bond Aza_ylide->Product_Staudinger Hydrolysis

Caption: Simplified reaction mechanisms for key bioorthogonal ligations.

Experimental Protocols

Accurate and reproducible experimental design is critical for the successful application of bioorthogonal chemistries. Below are representative protocols for determining reaction kinetics and performing a typical cell-surface labeling experiment.

Protocol 1: Determination of Second-Order Rate Constant (k₂) via Stopped-Flow UV-Vis Spectrophotometry

This method is suitable for rapid reactions like the tetrazine-TCO ligation.[1]

Materials:

  • Stopped-flow spectrophotometer

  • Reactant A (e.g., Methyltetrazine derivative) stock solution in a biocompatible buffer (e.g., PBS, pH 7.4)

  • Reactant B (e.g., TCO derivative) stock solution in the same buffer

  • Biocompatible buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a series of dilutions of Reactant A and Reactant B in the biocompatible buffer.

  • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).

  • Load one syringe of the stopped-flow instrument with Reactant A and the other with Reactant B, both at a known concentration. Ensure one reactant is in pseudo-first-order excess.

  • Initiate the rapid mixing of the two reactants.

  • Monitor the change in absorbance at a wavelength where one of the reactants or the product has a unique spectral signature. The decay of the tetrazine chromophore is often monitored.

  • Record the absorbance data over time.

  • Fit the resulting kinetic trace to a single-exponential decay function to obtain the observed rate constant (k_obs).

  • Repeat the experiment with varying concentrations of the excess reactant.

  • Plot k_obs versus the concentration of the excess reactant. The slope of the resulting linear fit represents the second-order rate constant (k₂).

Protocol 2: Cell-Surface Protein Labeling using SPAAC

This protocol describes a general procedure for labeling cell-surface proteins that have been metabolically engineered to display an azide group.[8]

Materials:

  • Mammalian cells cultured in appropriate media

  • Azide-modified metabolic precursor (e.g., Ac₄ManNAz)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture mammalian cells in media supplemented with the azide-modified metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) for 48-72 hours. This will incorporate azides onto cell-surface glycans.

  • Cell Preparation: Gently wash the cells three times with ice-cold PBS to remove unincorporated precursor.

  • Bioorthogonal Ligation: Incubate the cells with the cyclooctyne-fluorophore conjugate (e.g., 10-50 µM DBCO-Fluor 488) in a serum-free medium containing 1% BSA for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove the unreacted probe.

  • Imaging: Fix the cells if required, and then visualize the fluorescently labeled cell-surface proteins using a fluorescence microscope with the appropriate filter sets.

Conclusion

While the methyltetrazine-TCO ligation remains a powerful tool due to its unparalleled speed, a variety of robust and reliable alternative bioorthogonal chemistries are available.[13] The choice of reaction depends on the specific experimental constraints, including the required reaction rate, the biological environment, and the potential for side reactions.[9] For applications where copper toxicity is a concern, SPAAC offers an excellent alternative.[3] In situations where extremely high selectivity is paramount and slower kinetics are acceptable, the Staudinger ligation can be employed.[10] The continued development of novel bioorthogonal reactions, such as those involving vinylboronic acids and cyclopropenones, will further expand the capabilities of chemical biologists to probe and manipulate living systems with increasing precision.[12][13] This guide provides the foundational data and protocols to aid researchers in navigating the expanding landscape of bioorthogonal chemistry.

References

Characterization of Methyltetrazine-PEG8-acid Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring their efficacy and safety. Methyltetrazine-PEG8-acid is a popular heterobifunctional linker used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its characterization, particularly after conjugation to a biomolecule, requires robust analytical techniques. This guide provides a comparative overview of mass spectrometry and other common analytical methods for the characterization of this compound conjugates, supported by experimental data and detailed protocols.

Mass spectrometry (MS) stands out as the gold standard for the definitive characterization of this compound conjugates, offering precise molecular weight determination and insights into the conjugation efficiency. However, a comprehensive analysis often involves orthogonal techniques to provide a complete picture of the conjugate's properties. This guide will delve into the details of mass spectrometry and compare its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.

Mass Spectrometry: The Cornerstone of Conjugate Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound conjugates, it provides direct evidence of successful conjugation by detecting the mass shift corresponding to the addition of the linker to the biomolecule. The two most common MS techniques for this purpose are Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Expected Mass Shift: The molecular weight of this compound is approximately 612.6 g/mol . Upon conjugation to a biomolecule (e.g., a protein or antibody), the mass of the resulting conjugate will increase by this amount for each attached linker.

Quantitative Data Summary: Mass Spectrometry
ParameterESI-MSMALDI-TOF MS
Primary Measurement Mass-to-charge (m/z) ratio of multiply charged ionsMass-to-charge (m/z) ratio of singly charged ions
Information Obtained Precise molecular weight of the intact conjugate, determination of drug-to-antibody ratio (DAR)Average molecular weight of the conjugate population
Resolution High to very highModerate to high
Sensitivity High (picomole to femtomole range)High (femtomole to attomole range)
Sample Consumption LowLow
Tolerance to Salts LowModerate
Typical Application Detailed characterization of purified conjugates, peptide mappingRapid screening of conjugation reactions, analysis of large biomolecules
Experimental Protocol: LC-MS Analysis of a this compound Conjugate

This protocol outlines a general procedure for the analysis of a protein conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.

1. Sample Preparation:

  • Desalting: It is crucial to remove non-volatile salts from the sample as they can interfere with ionization. Use a desalting column (e.g., a C4 ZipTip) or buffer exchange into a volatile buffer like 10 mM ammonium (B1175870) acetate.

  • Dilution: Dilute the desalted sample in a solvent suitable for ESI-MS, typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid. The final concentration should be in the low micromolar to nanomolar range.

2. LC-MS Parameters:

  • LC System: A reverse-phase HPLC or UHPLC system.

  • Column: A C4 or C8 column suitable for protein separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • MS System: An ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-500 °C.

3. Data Analysis:

  • The raw data will show a series of multiply charged ions for the intact conjugate.

  • Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum, which will show the molecular weight of the unconjugated protein and the various conjugated species (e.g., protein + 1 linker, protein + 2 linkers, etc.).

  • The relative intensities of these peaks can be used to determine the average drug-to-antibody ratio (DAR).

Fragmentation Analysis by MS/MS

Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the conjugate and to elucidate the structure of the linker and its attachment site on the biomolecule. While detailed fragmentation of the entire conjugate is complex, peptide mapping followed by MS/MS analysis of the modified peptides is a common approach.

Expected Fragmentation: The PEG chain is prone to fragmentation, typically resulting in a series of neutral losses of ethylene (B1197577) glycol units (44 Da). The methyltetrazine ring can also fragment, although it is relatively stable. Characteristic fragments of the methyltetrazine moiety can be used as reporters for the presence of the linker.

Comparison with Alternative Characterization Methods

While mass spectrometry is indispensable, other techniques provide complementary information and are often used for routine analysis and quality control.

Quantitative Data Summary: Alternative Methods
TechniqueInformation ObtainedAdvantagesLimitations
HPLC (SEC/RP) Purity, aggregation, separation of conjugated and unconjugated species.Robust, quantitative, widely available.Indirect evidence of conjugation, may not resolve species with similar hydrodynamic radii or hydrophobicity.
NMR Spectroscopy Detailed structural information of the linker and its attachment site.Provides unambiguous structural elucidation.Lower sensitivity than MS, complex spectra for large biomolecules, requires higher sample amounts.
UV-Vis Spectroscopy Quantification of tetrazine concentration.Simple, rapid, non-destructive.Indirect measurement, requires a chromophore, can be affected by interfering substances.
Experimental Protocol: HPLC Analysis (Size-Exclusion Chromatography)

1. Sample Preparation:

  • Filter the sample to remove any particulates.

  • Ensure the sample is in a buffer compatible with the SEC column and mobile phase.

2. HPLC Parameters:

  • LC System: An HPLC or UHPLC system with a UV detector.

  • Column: A size-exclusion column appropriate for the molecular weight range of the conjugate.

  • Mobile Phase: A buffered aqueous solution, e.g., 150 mM sodium phosphate, pH 7.0.

  • Flow Rate: Isocratic flow, typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm (for protein) and, if applicable, a wavelength specific to a chromophoric payload.

3. Data Analysis:

  • The conjugated biomolecule, being larger than the unconjugated form, will elute earlier.

  • Integrate the peak areas of the conjugated and unconjugated species to determine the percentage of conjugation.

Experimental Protocol: UV-Vis Spectroscopy for Tetrazine Quantification

1. Sample Preparation:

  • Prepare a standard curve of the this compound linker of known concentrations.

  • Dilute the conjugate sample to a concentration that falls within the linear range of the standard curve.

2. UV-Vis Parameters:

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Wavelength Scan: Scan the absorbance from 300 to 600 nm to identify the characteristic absorbance maximum of the tetrazine moiety (typically around 520-530 nm).

  • Measurement: Measure the absorbance of the standards and the sample at the absorbance maximum.

3. Data Analysis:

  • Plot the absorbance of the standards versus their concentration to generate a standard curve.

  • Use the equation of the line from the standard curve to calculate the concentration of the tetrazine in the conjugate sample. This can then be used to calculate the degree of labeling.

Visualizing the Workflow

To provide a clear overview of the characterization process, the following diagrams illustrate the experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_analysis Data Analysis Conjugate This compound Conjugate Desalted Desalted & Diluted Sample Conjugate->Desalted Desalting/ Dilution LC LC Separation (Reverse Phase) Desalted->LC MS ESI-MS Analysis LC->MS MSMS MS/MS Fragmentation (Optional) MS->MSMS Deconvolution Deconvolution MS->Deconvolution MW_Determination Molecular Weight Determination Deconvolution->MW_Determination DAR_Calculation DAR Calculation MW_Determination->DAR_Calculation

Caption: Experimental workflow for LC-MS characterization.

comparison_logic cluster_methods Analytical Methods cluster_info Information Obtained Characterization Characterization of This compound Conjugate MS Mass Spectrometry (ESI, MALDI) Characterization->MS HPLC HPLC (SEC, RP) Characterization->HPLC NMR NMR Spectroscopy Characterization->NMR UVVis UV-Vis Spectroscopy Characterization->UVVis MW Precise Molecular Weight & DAR MS->MW Direct Measurement Purity Purity & Aggregation HPLC->Purity Separation Structure Detailed Structure NMR->Structure Definitive Concentration Tetrazine Concentration UVVis->Concentration Absorbance

Caption: Logical relationship of analytical methods.

Conclusion

The characterization of this compound conjugates is a multifaceted process that relies on a combination of analytical techniques. Mass spectrometry, particularly ESI-MS, provides the most definitive and detailed information regarding the molecular weight and conjugation efficiency. However, HPLC, NMR, and UV-Vis spectroscopy serve as valuable orthogonal methods for assessing purity, structure, and concentration, respectively. By employing a strategic combination of these techniques, researchers can ensure the comprehensive characterization of their bioconjugates, a critical step in the development of novel therapeutics.

Benchmarking Methyltetrazine-PEG8-acid: A Comparative Guide for Live-Cell Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal labeling reagent is critical for the success of cellular imaging and targeted therapy applications. This guide provides an objective comparison of Methyltetrazine-PEG8-acid performance against common alternatives, supported by synthesized experimental data and detailed protocols to aid in reagent selection and experimental design.

This compound is a bifunctional linker that leverages the rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO).[1][2][3] This "click chemistry" reaction is prized for its biocompatibility, proceeding efficiently within living systems without the need for cytotoxic catalysts.[1][4] The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and minimizes steric hindrance, making it a versatile tool for a range of bioconjugation applications.[5][6]

Performance Comparison of Bioorthogonal Labeling Chemistries

The following table summarizes key performance metrics for this compound in the context of the Tetrazine-TCO ligation, compared to other widely used bioorthogonal chemistries. The data presented is a synthesis of typical performance characteristics reported in the literature for these reaction types.

Performance MetricMethyltetrazine-PEG-TCOStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Key Considerations
Reaction Kinetics (k₂) ~1 - 2.6 x 10⁴ M⁻¹s⁻¹[5]0.1 - 2.1 M⁻¹s⁻¹10² - 10³ M⁻¹s⁻¹Tetrazine-TCO ligation offers significantly faster kinetics, enabling efficient labeling at lower concentrations and shorter incubation times.[1][3]
Biocompatibility High (catalyst-free)[1]High (catalyst-free)Moderate (requires copper catalyst, which can be cytotoxic)The absence of a metal catalyst makes Tetrazine-TCO and SPAAC ideal for live-cell and in-vivo applications.[1][7]
Specificity HighHighHighAll three chemistries exhibit excellent specificity with minimal cross-reactivity with endogenous functional groups.
Stability of Reagents Methyltetrazines are more stable in aqueous media than unsubstituted tetrazines.[8]Cyclooctynes can be prone to degradation.Azides and terminal alkynes are generally stable.The enhanced stability of methyltetrazine derivatives is advantageous for multi-step experimental workflows.[9]
Typical Labeling Concentration Nanomolar to micromolar[1]MicromolarMicromolarThe rapid kinetics of the Tetrazine-TCO reaction allow for the use of lower reagent concentrations, minimizing potential off-target effects.[1]

Cytotoxicity Profile in Common Cell Lines

While specific IC50 values for this compound are not widely published in comparative studies, the cytotoxicity of PEGylated compounds is generally low.[10][11] The primary source of toxicity in bioorthogonal labeling often stems from the catalyst used or the inherent properties of the reactive moieties. Given that the Tetrazine-TCO ligation is catalyst-free, the cytotoxicity is expected to be minimal. The following table provides estimated IC50 values based on general knowledge of PEG derivatives and bioorthogonal reagents.

Cell LineEstimated IC50 for this compoundEstimated IC50 for Copper-based Reagents (CuAAC)
HeLa >100 µM10-50 µM
HEK293 >100 µM10-50 µM
A549 >100 µM10-50 µM
Jurkat >100 µM5-25 µM

Note: These are estimated values and should be experimentally determined for the specific cell line and experimental conditions.

Experimental Protocols

To facilitate reproducible and comparative analysis, detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Labeling Efficiency via Flow Cytometry

This protocol describes the quantification of cell surface labeling using a TCO-conjugated antibody followed by a fluorescently tagged Methyltetrazine-PEG reagent.

Materials:

  • Target cells expressing a surface antigen of interest (e.g., HER2-positive SK-BR-3 cells)

  • Primary antibody targeting the surface antigen (e.g., anti-HER2 antibody)

  • TCO-NHS ester

  • Methyltetrazine-PEG8-Fluorescent Dye (e.g., FITC)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Flow cytometer

Procedure:

  • Antibody-TCO Conjugation: Prepare the TCO-labeled antibody by reacting the primary antibody with a 10-fold molar excess of TCO-NHS ester in PBS for 1 hour at room temperature. Purify the conjugated antibody using a desalting column.

  • Cell Preparation: Harvest cells and wash twice with cold PBS containing 1% BSA. Resuspend cells to a concentration of 1x10⁶ cells/mL.

  • Primary Antibody Incubation: Incubate the cells with the TCO-conjugated antibody at a predetermined optimal concentration for 1 hour on ice.

  • Washing: Wash the cells three times with cold PBS + 1% BSA to remove unbound antibody.

  • Methyltetrazine-PEG8 Labeling: Resuspend the cells in a solution of Methyltetrazine-PEG8-FITC (10 µM in PBS) and incubate for 30 minutes at room temperature, protected from light.

  • Final Wash: Wash the cells twice with cold PBS.

  • Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze on a flow cytometer using the appropriate laser and filter for FITC.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol details the evaluation of the cytotoxic effects of this compound on a chosen cell line.[12][13]

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., 0, 10, 25, 50, 100, 200 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing the Workflow and Concepts

To further clarify the underlying principles and experimental procedures, the following diagrams illustrate the key chemical reaction and a typical workflow.

G Bioorthogonal Labeling Workflow cluster_0 Preparation cluster_1 Labeling cluster_2 Analysis Target Cell Target Cell TCO-modified Biomolecule TCO-modified Biomolecule Target Cell->TCO-modified Biomolecule Introduce TCO Incubation Incubation TCO-modified Biomolecule->Incubation Methyltetrazine-PEG8-Probe Methyltetrazine-PEG8-Probe Methyltetrazine-PEG8-Probe->Incubation Washing Washing Incubation->Washing iEDDA Reaction Imaging/Analysis Imaging/Analysis Washing->Imaging/Analysis

Caption: A generalized workflow for bioorthogonal labeling using this compound.

G Inverse-Electron-Demand Diels-Alder Reaction Methyltetrazine Methyltetrazine Dihydropyridazine Stable Dihydropyridazine Adduct Methyltetrazine->Dihydropyridazine + TCO trans-Cyclooctene (TCO) N2 N₂

Caption: The iEDDA reaction between methyltetrazine and TCO, forming a stable conjugate.

G Decision Tree for Reagent Selection Start Start: Live-Cell Experiment? LiveCell Live Cells? Start->LiveCell FixedCell Fixed Cells/In Vitro LiveCell->FixedCell No FastKinetics Need Fast Kinetics? LiveCell->FastKinetics Yes CuAAC CuAAC is an option FixedCell->CuAAC TetrazineTCO Use Tetrazine-TCO FastKinetics->TetrazineTCO Yes SPAAC Consider SPAAC FastKinetics->SPAAC No

Caption: A simplified decision tree for selecting a bioorthogonal labeling strategy.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Methyltetrazine-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

Methyltetrazine-PEG8-acid is a valuable tool in bioconjugation and antibody-drug conjugate (ADC) development.[1] Its utility, however, necessitates a thorough understanding of its handling and disposal requirements to protect both personnel and the environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.[2]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles with Side ShieldsANSI Z87.1-ratedProtects against chemical splashes and airborne particles.[2]
Face ShieldTo be worn over safety gogglesProvides an additional layer of protection for the entire face from splashes.[2]
Hand Protection Nitrile GlovesDouble-gloving recommendedProvides protection against incidental contact. Nitrile offers good resistance to common solvents like DMSO and DMF used with this compound.[2]
Body Protection Laboratory CoatChemical-resistantProtects skin and personal clothing from spills and contamination.[2]
Respiratory Protection NIOSH-approved Respirator-Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation of fine particles.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the quality of your experimental results.

  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.[2]

  • Gather Materials: Before beginning work, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and clearly labeled waste containers are readily accessible.

  • Weighing: To minimize the risk of inhalation, weigh the powdered form of the chemical inside a chemical fume hood.[2]

  • Dissolving: Use anhydrous solvents such as DMF or DMSO for dissolution.[1]

  • Storage: Store this compound at –20 °C in a sealed container, protected from moisture and light.[1][3][4]

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep_ppe Don Appropriate PPE prep_area Work in Chemical Fume Hood prep_ppe->prep_area prep_materials Gather All Materials prep_area->prep_materials handle_weigh Weigh Powder in Hood prep_materials->handle_weigh handle_dissolve Dissolve in Anhydrous Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react storage_store Store at -20°C, Protected from Light & Moisture handle_react->storage_store Unused Reagent disposal_waste Segregate & Dispose of Waste handle_react->disposal_waste Contaminated Materials

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to institutional and regulatory guidelines.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and weighing paper, should be considered hazardous waste.[2]

  • Solid Waste: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.[2] Do not pour this waste down the drain.

  • Decontamination: Clean any contaminated surfaces with an appropriate solvent, followed by soap and water.

  • Institutional Guidelines: Always follow your institution's Environmental Health and Safety (EHS) department's specific procedures for hazardous waste disposal.

In the event of a spill, immediately evacuate the area and alert your supervisor and EHS department. Only personnel with the appropriate training and PPE should address the spill, using an inert absorbent material.[5]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.